6-Bromo-3-chloro-2-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXSBRMPNXLISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 6-Bromo-3-chloro-2-methoxypyridine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-3-chloro-2-methoxypyridine
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a ubiquitous motif found in numerous approved therapeutic agents.[1] The strategic functionalization of the pyridine core with various substituents allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacological activity, selectivity, and pharmacokinetic profile.[1] this compound is a prime example of a highly functionalized building block, offering multiple reaction sites for diversification. The presence of two distinct halogen atoms (bromine and chlorine) at the C6 and C3 positions, respectively, opens avenues for selective, stepwise cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the methoxy group at C2 modulates the electronic properties of the ring.[2] This guide provides a comprehensive overview of a robust synthetic methodology for this compound and the rigorous analytical techniques required for its structural verification and quality control.
PART 1: Synthesis Methodology
The synthesis of polysubstituted pyridines is often challenging due to the electron-deficient nature of the ring, which deactivates it towards standard electrophilic aromatic substitution and can lead to issues with regioselectivity.[3][4] Direct C-H functionalization and directed ortho-metalation are powerful strategies to overcome these hurdles.[4][5] The synthetic approach detailed here leverages a directed ortho-lithiation strategy, a cornerstone of modern heterocyclic chemistry, to achieve the desired regiochemistry with high fidelity.
The proposed synthesis begins with a commercially available, simpler pyridine derivative and introduces the required substituents in a controlled, sequential manner. This approach ensures high yields and minimizes the formation of isomeric impurities.
Proposed Synthetic Pathway
Our strategy involves a two-step sequence starting from 3-chloro-2-methoxypyridine:
-
Regioselective Lithiation: Treatment of 3-chloro-2-methoxypyridine with a strong, hindered base such as Lithium Diisopropylamide (LDA) at low temperature. The pyridine nitrogen and the C2-methoxy group are expected to cooperatively direct the deprotonation to the C6 position.
-
Electrophilic Quench (Bromination): The resulting 6-lithiated intermediate is quenched with an electrophilic bromine source to install the bromine atom at the C6 position, yielding the target compound.
Detailed Experimental Protocol
Materials and Reagents:
-
3-Chloro-2-methoxypyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
1,2-Dibromotetrachloroethane or Bromine (Br₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation of LDA Solution (In situ): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) to the THF. Slowly, add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Causality Note: The in situ preparation of LDA, a strong, non-nucleophilic hindered base, is crucial. Its steric bulk favors proton abstraction (deprotonation) over nucleophilic addition to the pyridine ring, which can be a competing side reaction with smaller organolithium reagents like n-BuLi alone.[5] Performing the reaction at -78 °C is essential to maintain the stability of the organolithium species and prevent side reactions.
-
-
Lithiation of the Pyridine Substrate: Dissolve 3-chloro-2-methoxypyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under nitrogen. Cool this solution to -78 °C. Slowly transfer the substrate solution to the LDA solution via cannula. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Causality Note: The regioselectivity of this deprotonation is controlled by the directing effects of the substituents. The pyridine nitrogen and the C2-methoxy group both direct lithiation to an adjacent position. The C3 position is blocked by chlorine, making the C6 position the most electronically favorable site for deprotonation, leading to the formation of a thermodynamically stable 6-lithiopyridine intermediate.[6]
-
-
Bromination: Dissolve the electrophilic bromine source, such as 1,2-dibromotetrachloroethane (1.2 equivalents), in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional hour, then let it slowly warm to room temperature overnight.
-
Causality Note: 1,2-Dibromotetrachloroethane is often preferred over diatomic bromine (Br₂) as it is a solid, easier to handle, and can lead to cleaner reactions by minimizing over-bromination and other side reactions.
-
-
Workup and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Causality Note: The NH₄Cl quench neutralizes any remaining organolithium species. The bicarbonate wash removes any acidic impurities.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
PART 2: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Monoisotopic Mass | 220.9243 Da[7] |
| Appearance | Expected to be an off-white to pale yellow solid |
| CAS Number | 1256810-58-8 (for this compound)[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, we expect to see distinct signals for the methoxy group and the two aromatic protons on the pyridine ring.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):
The pyridine ring has two remaining protons at the C4 and C5 positions.
-
H5 Proton: This proton is coupled to the H4 proton. It is expected to appear as a doublet. Due to the proximity of the electron-withdrawing bromine atom, its signal will be downfield.
-
H4 Proton: This proton is coupled to the H5 proton and will also appear as a doublet.
-
Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | ~4.05 | Singlet (s) | N/A |
| H-5 | ~7.65 | Doublet (d) | ~8.4 (³JH5-H4) |
| H-4 | ~7.20 | Doublet (d) | ~8.4 (³JH4-H5) |
Interpretation Note: The chemical shifts are estimates based on analogous structures.[9][10] The key diagnostic feature is the presence of two doublets in the aromatic region with a typical ortho-coupling constant (~8 Hz) and a singlet for the methoxy group.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):
The molecule has six unique carbon atoms, and all should be visible in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~54 |
| C-6 (C-Br) | ~112 |
| C-3 (C-Cl) | ~120 |
| C-5 | ~141 |
| C-4 | ~123 |
| C-2 (C-O) | ~158 |
Interpretation Note: The carbons directly attached to electronegative atoms (O, Cl, Br) will have their chemical shifts significantly affected. C2, attached to both nitrogen and oxygen, will be the most downfield among the ring carbons. Carbons bearing halogens (C3 and C6) will also be clearly identifiable.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the isotopic pattern in the mass spectrum is a critical confirmation tool.
-
Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.
-
Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio.
The molecular ion peak (M⁺) will therefore appear as a cluster of peaks. The most intense peaks will be:
-
M⁺: For C₆H₅⁷⁹Br³⁵ClNO (m/z ≈ 221)
-
M+2: A combination of C₆H₅⁸¹Br³⁵ClNO and C₆H₅⁷⁹Br³⁷ClNO (will be very intense, nearly equal to M⁺)
-
M+4: For C₆H₅⁸¹Br³⁷ClNO
This distinctive isotopic pattern provides definitive evidence for the presence of one bromine and one chlorine atom in the molecule.
Conclusion
This guide outlines a reliable and logical synthetic route for the preparation of this compound, a valuable and versatile building block for research in medicinal and materials chemistry. The described methodology, centered on a regioselective directed ortho-lithiation, provides a high degree of control and predictability. The accompanying characterization protocols, utilizing NMR and Mass Spectrometry, form a self-validating system to ensure the structural integrity and purity of the final compound, empowering researchers and drug development professionals to utilize this intermediate with confidence in their synthetic endeavors.
References
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ResearchGate. "Various routes for the synthesis of functionalized pyridines." Available at: [Link]
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physicochemical properties of 6-Bromo-3-chloro-2-methoxypyridine
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 6-Bromo-3-chloro-2-methoxypyridine
Introduction: A Versatile Heterocyclic Building Block
This compound is a polysubstituted heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. As a pyridine derivative, it belongs to a class of scaffolds frequently incorporated into molecules with diverse biological activities. The strategic placement of its functional groups—a methoxy group, and two distinct halogen atoms (bromine and chlorine) at key positions—renders it a highly versatile and valuable intermediate for organic synthesis.
The electron-donating methoxy group at the 2-position, coupled with the electron-withdrawing nature of the pyridine ring and the halogen substituents, creates a unique electronic profile. More importantly, the bromine atom at the 6-position and the chlorine atom at the 3-position serve as orthogonal synthetic handles for sequential, site-selective functionalization. This is particularly valuable in palladium-catalyzed cross-coupling reactions, which have become cornerstone methodologies in modern drug discovery. This guide provides a comprehensive overview of the known physicochemical properties, analytical methodologies, synthetic applications, and safe handling procedures for this compound, designed for researchers and drug development professionals.
Molecular and Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both reactive and biological systems. These parameters are critical for reaction design, purification, formulation, and interpretation of analytical data.
Core Compound Data
A summary of the key identifying and physical properties for this compound is presented below. It is important to note that while identifiers like molecular weight and formula are exact, physical properties such as melting and boiling points for this specific compound are not widely reported in peer-reviewed literature and should be determined experimentally.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1256810-58-8 | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [1][2] |
| Molecular Weight | 222.47 g/mol | [1][2] |
| Appearance | White to off-white solid or powder (Typical) | General Observation |
| Melting Point | Data not available | [1][2] |
| Boiling Point | Data not available | [1][2] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Poorly soluble in water. | Chemical Analogy |
| InChI | InChI=1S/C6H5BrClNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | [1] |
| SMILES | COC1=C(C=CC(=N1)Br)Cl | - |
Spectroscopic Profile (Expected)
Spectroscopic analysis is essential for the unambiguous identification and purity verification of this compound. While fully assigned public spectra are scarce, the following section details the expected spectral characteristics based on the compound's structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple and highly informative.
-
Aromatic Region: Two signals are anticipated, corresponding to the two protons on the pyridine ring. These protons are ortho to each other and will appear as two doublets, each integrating to 1H. The proton at C4 (between the Cl and Br substituents) will likely be influenced by both halogens, while the proton at C5 will be adjacent to the bromine-bearing carbon.
-
Aliphatic Region: A sharp singlet, integrating to 3H, is expected for the methoxy (-OCH₃) group protons. Its chemical shift typically appears in the 3.8-4.1 ppm range.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton.
-
Six distinct signals are expected, one for each carbon atom in the molecule.
-
The carbon of the methoxy group will appear in the upfield region, typically around 50-60 ppm.[3]
-
The five carbons of the pyridine ring will appear in the downfield aromatic region (~110-160 ppm). The carbon attached to the oxygen (C2) will be the most downfield due to the strong deshielding effect. Carbons bonded to the halogens (C3 and C6) will also have their chemical shifts significantly influenced. Quaternary carbons (C2, C3, C6) often exhibit lower intensity signals compared to protonated carbons (C4, C5).[4]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and isotopic distribution.
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of peaks for the molecular ion, with the most intense signals at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, confirming the presence of one Br and one Cl atom.
-
Reactivity and Key Synthetic Applications
The synthetic utility of this compound is primarily derived from its capacity to undergo palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position is generally more reactive than the chlorine atom at the 3-position in such reactions, allowing for selective and sequential functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide.[5][6] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.[7] this compound is an excellent substrate, with the C6-Br bond being the primary site of reaction under standard conditions.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[8][9] This reaction is indispensable for synthesizing arylamines, a critical functional group in many kinase inhibitors and other drug classes.[10] Similar to the Suzuki coupling, the reaction preferentially occurs at the C6-Br bond.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocols & Analytical Methods
The following protocols are representative examples based on established methodologies for the analysis and reaction of halogenated pyridines. Optimization may be required for specific substrates and equipment.
Protocol: Purity Assessment by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is typically suitable for compounds of this polarity.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Analysis: Inject 5-10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Protocol: Suzuki-Miyaura Coupling Reaction
Causality: This protocol employs a standard palladium catalyst and base combination effective for coupling aryl bromides. The use of a degassed solvent system is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar halogenated pyridines suggests that appropriate precautions are necessary.[12][13][14]
-
Hazard Profile (Anticipated):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid dust formation and accumulation.[14]
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
This compound stands out as a strategically designed building block for complex molecular synthesis. Its well-defined reactive sites allow for predictable and selective functionalization, making it an asset in the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The robust and reliable nature of palladium-catalyzed cross-coupling reactions with this substrate ensures its continued relevance in both academic research and industrial drug development programs. Adherence to proper analytical verification and safety protocols will enable researchers to fully and safely leverage the synthetic potential of this versatile heterocyclic intermediate.
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An In-depth Technical Guide to the Spectroscopic and Chromatographic Analysis of 6-Bromo-3-chloro-2-methoxypyridine
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 6-bromo-3-chloro-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the spectroscopic and chromatographic techniques essential for purity determination and structural elucidation.
Introduction
This compound is a substituted pyridine derivative with a unique substitution pattern that makes it a valuable building block in organic synthesis. The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. This guide will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the unambiguous identification and purity assessment of this molecule.
Molecular Structure and Spectroscopic Considerations
The molecular structure of this compound, with its distinct arrangement of a bromine atom, a chlorine atom, and a methoxy group on the pyridine ring, gives rise to a characteristic spectroscopic signature. The electronegativity and steric effects of these substituents significantly influence the chemical environment of the remaining protons and carbon atoms, which can be precisely measured by NMR.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) is a powerful tool for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |
| H-5 | 7.0 - 7.2 | Doublet | 8.0 - 9.0 |
| OCH₃ | 3.9 - 4.1 | Singlet | N/A |
Note: Predicted values are based on the analysis of similar substituted pyridines and may vary depending on the solvent and experimental conditions.
The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the electronegative nitrogen atom and the halogen substituents. The ortho-coupling between H-4 and H-5 results in a doublet for each signal. The methoxy protons appear as a sharp singlet as they are not coupled to any other protons.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative proton ratios and measure the chemical shifts and coupling constants to confirm the structure.
Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 110 - 114 |
| C-4 | 140 - 144 |
| C-5 | 115 - 119 |
| C-6 | 145 - 149 |
| OCH₃ | 53 - 57 |
Note: Predicted values are based on the analysis of similar substituted pyridines and may vary depending on the solvent and experimental conditions.
The chemical shifts are influenced by the attached substituents. The carbon atom (C-2) bearing the electron-donating methoxy group is expected to be significantly deshielded. The carbons attached to the halogens (C-3 and C-6) will also exhibit characteristic shifts.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress. A reverse-phase HPLC method is generally suitable for this type of compound.
Recommended HPLC Method
A robust reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times and peak areas).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Interpretation: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: General workflow for the purity analysis of a compound by HPLC.
Conclusion
The structural elucidation and purity assessment of this compound can be confidently achieved through the combined application of ¹H NMR, ¹³C NMR, and HPLC. The methodologies and predicted data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for this important chemical intermediate. Adherence to rigorous experimental protocols and careful data interpretation are essential for ensuring the quality and reliability of research and development outcomes.
References
Introduction: The Strategic Value of 6-Bromo-3-chloro-2-methoxypyridine
An In-Depth Technical Guide to the Reactivity and Stability of 6-Bromo-3-chloro-2-methoxypyridine
This compound is a polysubstituted heterocyclic compound of significant interest to the fields of pharmaceutical and agrochemical synthesis. Its utility lies not merely in the presence of multiple functional groups, but in the distinct and predictable reactivity profiles of its two halogen substituents. This guide provides a comprehensive analysis of the molecule's chemical behavior, offering researchers and drug development professionals a framework for its strategic application in complex synthetic pathways. While direct, consolidated stability and reactivity data for this specific isomer are not extensively published, this document synthesizes information from foundational organic chemistry principles and data from structurally analogous compounds to provide a robust and field-proven guide. The core value of this molecule is its capacity for selective, stepwise functionalization, a characteristic that is critical for efficient and controlled synthesis of complex molecular architectures.
PART 1: The Core of Reactivity: Orthogonal Halogen Reactivity
The primary determinant of this molecule's synthetic utility is the differential reactivity of the bromine atom at the C6 position and the chlorine atom at the C3 position. This orthogonality allows for selective addressability, where one position can be modified while the other remains intact for a subsequent transformation. This behavior is governed by two principal mechanistic pathways: transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
The choice of reaction conditions dictates which halogen participates, as illustrated below.
Caption: Orthogonal reactivity pathways for this compound.
Transition Metal-Catalyzed Cross-Coupling at C6 (Bromo Position)
In palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-limiting step is often the oxidative addition of the catalyst into the carbon-halogen bond.[1] The carbon-bromine (C-Br) bond is significantly weaker and thus more reactive than the carbon-chlorine (C-Cl) bond.[2] This fundamental difference in bond dissociation energy allows for highly selective functionalization at the C6-bromo position under relatively mild conditions, leaving the C3-chloro position available for subsequent reactions.[1][2]
Causality: The higher reactivity of the C-Br bond is a direct consequence of its lower bond dissociation energy compared to the C-Cl bond. Palladium(0) catalysts, being electron-rich and nucleophilic, will preferentially undergo oxidative addition into the more labile C-Br bond, initiating the catalytic cycle at this site with high fidelity.[2]
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Br Bond (Aryl) | C-Cl Bond (Aryl) | Implication for Reactivity |
| Bond Dissociation Energy | Lower | Higher | C-Br bond is more susceptible to oxidative addition by metal catalysts.[2] |
| Reactivity in Cross-Coupling | High | Low | Selective functionalization at the C-Br position is readily achievable.[1][2] |
| Reactivity in SNAr | Lower | Higher (at C2/C6) | The C-Cl bond at an activated position is the preferred site for nucleophilic attack.[1][2] |
Nucleophilic Aromatic Substitution (SNAr) at C3 (Chloro Position)
The reactivity pattern is inverted for SNAr reactions. The pyridine nitrogen acts as a powerful electron-withdrawing group, reducing electron density primarily at the α (C2, C6) and γ (C4) positions. While the chlorine is at a β-position (C3), the overall electron-deficient nature of the ring facilitates nucleophilic attack. In many dihalopyridines, the halogen at the α-position is most susceptible to displacement.[1][3] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate, which delocalizes the negative charge onto the electronegative ring nitrogen, is the driving force for the reaction.[4]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Metal-Halogen Exchange
The C-Br bond is also highly susceptible to metal-halogen exchange, typically using organolithium reagents like n-butyllithium or t-butyllithium at very low temperatures (e.g., -78 °C to -100 °C).[6][7] This reaction rapidly converts the aryl bromide into a potent aryl lithium nucleophile. The low temperature is critical to prevent the highly basic organolithium reagent from engaging in unwanted side reactions with other parts of the molecule or the solvent.[7] This method provides an alternative route to functionalize the C6 position by trapping the generated aryllithium species with a suitable electrophile.
PART 2: Stability and Handling
While specific experimental data for this compound is sparse, a robust understanding of its stability can be inferred from data on related halopyridines and substituted aromatic compounds.
Thermal Stability
Substituted pyridines generally exhibit moderate to good thermal stability.[8] However, like most highly functionalized organic molecules, they will decompose at elevated temperatures. Decomposition is likely to be an exothermic process and may release hazardous gases such as oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and halogenated compounds (HBr, HCl).[9]
Recommendation: Based on analogous compounds, significant thermal decomposition should be anticipated to begin in the range of 150-250 °C.[10] It is strongly advised to perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the precise thermal limits before scaling up any process involving high temperatures.
Table 2: Estimated Thermal Stability Profile
| Parameter | Estimated Value | Basis of Estimation |
| Onset of Decomposition (Tonset) | 150 - 250 °C | Inferred from the stability of related substituted pyridines.[10][11] |
| Decomposition Events | Likely exothermic | Based on common degradation patterns of organic nitrogen compounds.[10] |
| Note: This data is hypothetical and for illustrative purposes. Experimental verification is required. |
Hydrolytic Stability
The 2-methoxy group, being an ether linkage on an electron-deficient pyridine ring, may be susceptible to hydrolysis under strongly acidic conditions via protonation of the ether oxygen followed by nucleophilic attack. While generally stable under neutral and moderately basic conditions, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, could lead to the formation of the corresponding 2-pyridone derivative. The stability of similar C=N bonds in other systems is known to be pH-dependent.[12]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13][14] Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential long-term degradation from atmospheric moisture and oxygen.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][15] Organolithium reagents will react violently and should only be used under controlled, anhydrous conditions.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[9] All manipulations should be performed in a well-ventilated fume hood.
PART 3: Experimental Protocols
The following protocols are generalized methodologies based on established procedures for analogous substrates. They should be optimized for the specific reaction being performed.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol describes the selective palladium-catalyzed coupling of an arylboronic acid at the C6-bromo position.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Methodology:
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of solvents, such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine at the C3-Position
This protocol describes the displacement of the C3-chloro group with a secondary amine.
Methodology:
-
Reagent Preparation: In a sealed tube, combine this compound (1.0 mmol), the desired secondary amine (2.0-3.0 mmol), and a suitable base such as potassium carbonate or triethylamine (2.0 mmol) in a polar aprotic solvent like DMSO or NMP (5 mL).
-
Reaction: Seal the tube tightly and heat the mixture to 100-150 °C. The use of microwave irradiation can often accelerate this reaction significantly.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Lithium-Halogen Exchange and Electrophilic Quench
This protocol details the generation of an aryllithium intermediate at C6 followed by trapping with an electrophile.
Methodology:
-
Setup: To an oven-dried, multi-necked flask under a positive pressure of argon, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, e.g., 1.6 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30-60 minutes.[16]
-
Electrophilic Trap: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or DMF; 1.2 mmol) in anhydrous THF dropwise to the aryllithium solution at -78 °C.
-
Quench: After stirring for 1-2 hours, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate. Dry the organic phase, concentrate, and purify by column chromatography.
Conclusion
This compound is a highly versatile and synthetically valuable building block. Its true potential is unlocked through a clear understanding of the orthogonal reactivity of its halogen substituents. By carefully selecting reaction conditions—employing transition metal catalysts to address the C6-bromo position or nucleophiles to target the C3-chloro position—chemists can execute selective, stepwise functionalizations. This guide provides the foundational knowledge and practical protocols necessary to leverage the unique chemical properties of this compound for the efficient synthesis of complex, high-value molecules. As with any reactive chemical, a thorough understanding of its stability and adherence to safe handling practices are paramount.
References
- Benchchem. (2025). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. Benchchem.
- Shibutani, Y., & Shinra, K. (n.d.). Thermal Stability of Substituted Pyridine Adducts of Bis(acetylacetonato)oxovanadium(IV) in Solid State. Amanote Research.
- Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.
- ChemicalBook. (n.d.). 3-Bromo-6-chloro-2-methoxypyridine CAS#: 1211526-62-3. ChemicalBook.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
- Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia.
- Fisher Scientific. (n.d.). Pyridine - SAFETY DATA SHEET. Fisher Scientific.
- Thermo Fisher Scientific. (2009). 2 - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Santa Cruz Biotechnology. (n.d.). Hydrogen fluoride pyridine. Santa Cruz Biotechnology.
- Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS. Loba Chemie.
- ECHEMI. (n.d.). 3-Bromo-6-chloro-2-methoxypyridine SDS, 1211526-62-3 Safety Data Sheets. ECHEMI.
- TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship.
- Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
- Benchchem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
- SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
- Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- NIH. (n.d.). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. PMC.
- Benchchem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. Benchchem.
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6-Bromo-3-chloro-2-methoxypyridine: A Versatile Halogenated Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-chloro-2-methoxypyridine has emerged as a strategically important and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a methoxy group and two distinct halogen atoms—bromo and chloro—on a pyridine core, offers a powerful platform for the regioselective construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in leveraging this valuable synthetic intermediate for the development of novel pharmaceuticals and other advanced functional molecules.
Introduction: The Strategic Advantage of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional materials.[1] The precise introduction of various substituents onto the pyridine ring is a key strategy for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules.[2] Polysubstituted pyridines, particularly those bearing multiple, orthogonally reactive halogen atoms, are of immense value as they allow for sequential and site-selective functionalization.
This compound (CAS No. 1211526-62-3) is a prime example of such a versatile building block. The presence of both a bromine and a chlorine atom at different positions on the pyridine ring allows for chemoselective transformations, primarily driven by the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference provides a powerful tool for the stepwise and controlled elaboration of the pyridine core, making it a highly sought-after intermediate in drug discovery programs. This guide will delve into the practical aspects of utilizing this building block, providing both theoretical understanding and actionable experimental protocols.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1211526-62-3 | [3] |
| Molecular Formula | C₆H₅BrClNO | [4] |
| Molecular Weight | 222.47 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | General Knowledge |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo, chloro, and methoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the pyridine ring. The carbons bearing the halogen and methoxy groups will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, which can be a useful tool for confirming the presence of the molecule in reaction mixtures.
Core Directive: Harnessing Orthogonal Reactivity in Cross-Coupling Reactions
The synthetic utility of this compound is primarily centered on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more robust C-Cl bond. This reactivity difference allows for the selective functionalization at the 6-position (C-Br) while leaving the 3-position (C-Cl) intact for subsequent transformations.
This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the convergent and efficient synthesis of highly substituted pyridines from a single, readily available starting material. The following sections will provide detailed protocols for two of the most important cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: A Gateway to Novel Aminopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and has found widespread application in medicinal chemistry for the synthesis of arylamines. In the context of this compound, this reaction proceeds selectively at the C-Br bond, providing access to a wide range of 6-amino-3-chloro-2-methoxypyridine derivatives. These products can serve as key intermediates in the synthesis of more complex molecules, such as kinase inhibitors and other biologically active compounds.
A notable application of this reaction is in the synthesis of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) inhibitors, which are a promising class of anti-cancer agents.
Experimental Protocol: Synthesis of a SHP2 Phosphatase Inhibitor Intermediate
This protocol is adapted from a patented procedure for the synthesis of SHP2 phosphatase inhibitors.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
1,2,3,4-Tetrahydroquinoline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 equiv)
-
XantPhos (0.4 equiv)
-
Sodium tert-butoxide (t-BuONa) (1.6 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a dry reaction vessel, add this compound, 1,2,3,4-tetrahydroquinoline, Pd₂(dba)₃, XantPhos, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS for completion).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(3,4-dihydroquinolin-1(2H)-yl)-3-chloro-2-methoxypyridine.
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃/XantPhos): The combination of a palladium precursor (Pd₂(dba)₃) and a bulky, electron-rich biaryl phosphine ligand (XantPhos) is crucial for efficient C-N bond formation. XantPhos is a "bite angle" ligand that promotes the reductive elimination step of the catalytic cycle, leading to higher yields and faster reaction rates.
-
Base (t-BuONa): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine nucleophile, forming the more reactive amide, which then participates in the catalytic cycle.
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent catalyst decomposition and side reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for the formation of carbon-carbon bonds. For this compound, this reaction offers a reliable strategy for the selective introduction of aryl, heteroaryl, or vinyl substituents at the 6-position. The resulting 6-substituted-3-chloro-2-methoxypyridines are valuable intermediates that can be further functionalized at the 3-position.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DME/water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Key Considerations for Optimization:
-
Catalyst and Ligand: For challenging couplings, or to improve yields and reaction times, the use of more advanced catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos), may be beneficial.
-
Base: The choice of base can have a significant impact on the reaction outcome. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The solubility and strength of the base should be considered.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The ratio of the solvents can be adjusted to optimize the reaction.
Sequential Functionalization: A Two-Step Strategy
The true power of this compound lies in its potential for sequential functionalization. After selectively reacting at the C-Br bond, the remaining C-Cl bond can be targeted in a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperatures, stronger catalyst systems). This two-step approach allows for the synthesis of unsymmetrically substituted 3,6-dipyridylpyridines and related structures, which would be challenging to prepare using other methods.
Illustrative Workflow for Sequential Cross-Coupling:
Caption: Sequential functionalization workflow for this compound.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for organic synthesis. Its key strength lies in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization of the pyridine core. This feature, combined with the directing and electronic effects of the methoxy group, provides chemists with a powerful tool for the efficient construction of complex, highly substituted pyridine derivatives.
As the demand for novel and diverse molecular scaffolds continues to grow in the pharmaceutical and materials science industries, the utility of strategically designed building blocks like this compound will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems for the functionalization of this and related polyhalogenated heterocycles, further expanding the synthetic chemist's toolbox.
References
- CN112166110A - SHP2 phosphatase inhibitors and methods of use thereof.
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Bromo-6-chloro-2-methoxypyridine. PubChem. [Link]
-
Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. European Journal of Medicinal Chemistry. [Link]
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 1. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-6-chloro-2-methoxypyridine CAS#: 1211526-62-3 [amp.chemicalbook.com]
- 4. 1211526-62-3|3-Bromo-6-chloro-2-methoxypyridine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 6-Bromo-3-chloro-2-methoxypyridine (CAS 1256810-58-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-chloro-2-methoxypyridine, bearing the CAS number 1256810-58-8, is a polysubstituted pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. The strategic placement of bromo, chloro, and methoxy substituents on the pyridine core provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, its expected reactivity in key cross-coupling and substitution reactions, and its commercial availability. The information presented herein is intended to empower researchers in medicinal chemistry and materials science to effectively utilize this reagent in the design and synthesis of novel molecules.
Part 1: Core Properties and Safety Profile
Physicochemical Properties
This compound is a halogenated pyridine, a class of compounds widely employed as intermediates in the pharmaceutical and agrochemical industries.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1256810-58-8 | [3] |
| Molecular Formula | C₆H₅BrClNO | [3] |
| Molecular Weight | 222.47 g/mol | [3] |
| Physical Form | Solid, Semi-solid, or liquid | [3] |
| Solubility | 0.0954 mg/mL (predicted) | Ambeed |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | [4] |
| Number of Rotatable Bonds | 1 | Ambeed |
| Hydrogen Bond Acceptors | 2 | Ambeed |
| Hydrogen Bond Donors | 0 | Ambeed |
Safety and Handling
This compound is classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.
-
GHS Pictogram: GHS06 (Skull and crossbones)[3]
-
Signal Word: Danger[3]
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[3]
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501[3]
-
Storage: Keep in a dark place, sealed in a dry, room-temperature environment.[3]
Part 2: Synthesis and Spectroscopic Characterization
Proposed Synthesis
Caption: A plausible synthetic route to this compound.
Spectroscopic Data (Predicted)
Experimentally derived spectroscopic data for this compound is not publicly available. However, chemical vendors like Ambeed and ChemicalBook indicate the availability of analytical data such as NMR and MS upon request.[6][7] Below are the predicted spectroscopic characteristics based on its structure.
2.2.1. 1H and 13C NMR Spectroscopy (Predicted)
The 1H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. The 13C NMR spectrum would display six distinct signals for the six carbon atoms.
2.2.2. Mass Spectrometry (Predicted)
The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion.
Part 3: Reactivity and Applications in Synthesis
The utility of this compound as a synthetic building block stems from the differential reactivity of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. Conversely, the C-Cl bond at the 2-position, being alpha to the ring nitrogen, is activated towards nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
3.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8][9] It is anticipated that the C-Br bond at the 6-position of this compound would selectively undergo this reaction with boronic acids or their derivatives in the presence of a palladium catalyst and a base.[10][11]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add an anhydrous solvent (e.g., toluene, dioxane) and, if necessary, water.
-
Degas the mixture by bubbling an inert gas (e.g., argon) through the solution.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
3.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[12][13][14][15] Similar to the Suzuki coupling, this reaction is expected to occur selectively at the C-Br bond, allowing for the synthesis of 6-amino-3-chloro-2-methoxypyridine derivatives.
Generalized Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1 equivalent), an amine (1.2-2.0 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, XPhos, 1.2-3.0 mol%), and a base (e.g., NaOtBu, 1.5-3.0 equivalents).
-
Add an anhydrous, aprotic solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions alpha (2 and 6) and gamma (4) to the nitrogen atom.[16][17][18][19][20] In this compound, the chlorine atom at the 2-position is activated towards SNAr. This allows for the selective introduction of nucleophiles at this position, especially if the more reactive C-Br bond has been previously functionalized or if conditions less favorable for cross-coupling are employed.
Generalized Protocol for SNAr:
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add the nucleophile (e.g., an alcohol, amine, or thiol), often in the presence of a base to deprotonate the nucleophile if necessary.
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layers.
-
Purify the crude product by column chromatography or recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - CAS:1256810-58-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 3-Bromo-2-methoxypyridine | C6H6BrNO | CID 12533390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 6. This compound(1256810-58-8) 1H NMR [m.chemicalbook.com]
- 7. 1256810-58-8 | this compound | Bromides | Ambeed.com [ambeed.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. Yoneda Labs [yonedalabs.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-3-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 6-Bromo-3-chloro-2-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While direct experimental data on its three-dimensional structure is limited, this document synthesizes information from analogous compounds, computational studies, and spectroscopic principles to offer a detailed understanding of its key structural features. This guide covers a plausible synthetic route, detailed spectroscopic characterization, and an in-depth discussion of its conformational landscape, providing a valuable resource for researchers working with this and related molecules.
Introduction: The Significance of Substituted Pyridines
The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. Halogenated and alkoxy-substituted pyridines, in particular, serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific placement of bromo, chloro, and methoxy substituents on the pyridine ring, as seen in this compound, significantly influences the molecule's electronic properties, reactivity, and three-dimensional shape. Understanding the interplay of these substituents is paramount for predicting molecular interactions and designing novel compounds with desired properties. This guide will delve into the structural nuances of this compound, offering insights into its synthesis, structure, and conformational behavior.
Synthesis and Characterization
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy involves the halogenation and subsequent alkoxylation of a suitable pyridine precursor.
Proposed Synthetic Pathway
A potential synthetic route could commence with a commercially available di-substituted pyridine, followed by a series of regioselective reactions.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Chlorination of 2,6-Dibromopyridine:
-
To a solution of 2,6-dibromopyridine in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS).
-
The reaction mixture is stirred at an elevated temperature to facilitate the electrophilic aromatic substitution. The directing effects of the bromine atoms would favor chlorination at the 3- or 5-position.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched, and the product, 2,6-dibromo-3-chloropyridine, is isolated and purified using column chromatography.
-
-
Methoxylation of 2,6-Dibromo-3-chloropyridine:
-
The purified 2,6-dibromo-3-chloropyridine is dissolved in methanol.
-
Sodium methoxide (NaOMe) is added to the solution. Nucleophilic aromatic substitution of one of the bromine atoms is expected. The bromine at the 2-position is more activated towards nucleophilic attack due to the presence of the electron-withdrawing nitrogen atom.
-
The reaction is heated under reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated, and the crude product, this compound, is purified by column chromatography or recrystallization.
-
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
| Spectroscopic Data (Predicted) | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) |
| Methoxy protons (-OCH₃) | ~4.0 (s, 3H) |
| Pyridine H-4 | ~7.6 (d, 1H) |
| Pyridine H-5 | ~7.2 (d, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |
| C-2 (C-OMe) | ~160 |
| C-6 (C-Br) | ~140 |
| C-4 | ~135 |
| C-5 | ~115 |
| C-3 (C-Cl) | ~110 |
| Methoxy Carbon (-OCH₃) | ~55 |
| IR (KBr) | ν (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (methyl) | 2950-2850 |
| C=N, C=C stretch (pyridine ring) | 1600-1400 |
| C-O stretch (methoxy) | 1250-1000 |
| C-Cl stretch | 800-600 |
| C-Br stretch | 600-500 |
Note: These are predicted chemical shifts and absorption frequencies based on data from similar substituted pyridines. Actual experimental values may vary.
Molecular Structure and Conformational Analysis
The molecular geometry and conformational preferences of this compound are dictated by the electronic and steric interactions of its substituents.
Molecular Structure
The pyridine ring is expected to be largely planar. The bond lengths and angles will be influenced by the electronic nature of the substituents. The electron-withdrawing bromine and chlorine atoms will likely shorten the adjacent C-C and C-N bonds within the ring. Conversely, the electron-donating methoxy group may slightly lengthen the C2-N and C2-C3 bonds.
Caption: 2D representation of the molecular structure.
Conformational Analysis of the Methoxy Group
The most significant conformational flexibility in this compound arises from the rotation of the methoxy group around the C2-O bond. Theoretical and experimental studies on 2-methoxypyridine and its derivatives have shown a preference for a planar conformation where the methyl group is either syn or anti to the pyridine nitrogen.
For 2-methoxypyridine itself, the syn conformer (methyl group pointing towards the nitrogen) is generally found to be more stable.[1][2] This preference is often attributed to a combination of steric and electronic factors, including favorable orbital interactions.
In the case of this compound, the presence of the bulky chlorine atom at the 3-position is expected to introduce significant steric hindrance with the methyl group in the syn conformation. Therefore, it is highly probable that the anti conformation, where the methyl group is directed away from the chlorine atom, will be the more stable rotamer.
Caption: Conformational isomers of this compound.
Causality behind Conformational Preference:
-
Steric Hindrance: The primary driving force for the preference of the anti conformer is the steric repulsion between the methyl group of the methoxy substituent and the chlorine atom at the C3 position. In the syn conformation, these two groups would be in close proximity, leading to a significant increase in steric strain.
-
Electronic Effects: While electronic effects, such as dipole-dipole interactions and orbital overlap, play a role in the conformational preferences of 2-alkoxypyridines, in this heavily substituted system, steric hindrance is likely the dominant factor. The energetic penalty of the steric clash in the syn form would far outweigh any potential stabilizing electronic interactions.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the molecular structure, synthesis, and conformational analysis of this compound based on established chemical principles and data from analogous compounds. The key takeaway is the likely preference for an anti conformation of the methoxy group due to steric hindrance from the adjacent chlorine atom.
To further validate these theoretical predictions, dedicated experimental and computational studies are warranted. X-ray crystallographic analysis would provide definitive information on the solid-state structure, while advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could elucidate the preferred conformation in solution. Computational modeling, employing methods like Density Functional Theory (DFT), would allow for a quantitative assessment of the energetic landscape of the methoxy group rotation and provide deeper insights into the electronic structure of the molecule. Such studies would be invaluable for researchers utilizing this compound as a building block in the development of new chemical entities.
References
-
Du, Y., et al. (2018). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 20(3), 1543-1551. [Link]
-
Maji, B., et al. (2020). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 44(39), 16979-16988. [Link]
Sources
An In-depth Technical Guide to the Solubility of 6-Bromo-3-chloro-2-methoxypyridine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-3-chloro-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published empirical data, this document establishes a theoretical solubility profile based on the molecule's physicochemical properties and the fundamental principle of "like dissolves like." A significant portion of this guide is dedicated to a detailed, step-by-step experimental protocol for the quantitative determination of this compound's solubility in a range of common organic solvents. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in experimental design, process chemistry, and formulation development.
Introduction: The Significance of Solubility in Chemical Research
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in chemical sciences. For a compound like this compound, understanding its solubility is paramount for a variety of applications, including:
-
Reaction Chemistry: The choice of solvent is often dictated by the solubility of the reactants and reagents. A solvent that ensures all reactants are in the same phase can significantly enhance reaction rates and yields.
-
Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different dosage forms.
-
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.
Theoretical Solubility Profile of this compound
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound, with its pyridine ring, halogen substituents, and a methoxy group, suggests a nuanced solubility profile.
Molecular Structure:
Analysis of Functional Groups and Polarity:
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor. This suggests potential solubility in polar and protic solvents. Pyridine itself is miscible with a wide range of solvents, including water and many organic solvents.[1][2][3]
-
Bromo and Chloro Substituents: The presence of two halogen atoms (bromine and chlorine) increases the molecular weight and the overall London dispersion forces. While halogens are electronegative, their contribution to the overall polarity of a large molecule can be complex. They can also participate in halogen bonding.
-
Methoxy Group: The ether linkage in the methoxy group can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents. The methyl group is nonpolar.
Predicted Solubility:
Based on the "like dissolves like" principle, we can predict the following solubility trends for this compound:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar pyridine ring and the halogen and methoxy substituents.
-
Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. While the compound can accept hydrogen bonds, it lacks a hydrogen bond donor, which might limit its solubility compared to its solubility in polar aprotic solvents. Solubility is also anticipated in chlorinated solvents like dichloromethane and chloroform due to compatible intermolecular forces.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, cyclohexane, and toluene. The significant polarity of the molecule will likely lead to poor solvation by these nonpolar solvents.
-
Water Solubility: Likely to be very low. Although the pyridine nitrogen and methoxy oxygen can accept hydrogen bonds, the overall molecule is large and contains two hydrophobic halogen atoms, which will likely dominate its interaction with water.
Experimental Determination of Solubility
Given the lack of specific solubility data in the literature, experimental determination is crucial. The following section provides a detailed protocol for the quantitative determination of the solubility of this compound.
Materials and Equipment
Solvents (High Purity, e.g., HPLC grade):
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Methanol
-
Ethanol
-
Isopropanol
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
n-Hexane
-
Deionized Water
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Magnetic stir plate and stir bars
-
Thermostatically controlled shaker or water bath
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Sources
Methodological & Application
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 6-Bromo-3-chloro-2-methoxypyridine
Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1][2] Its application in the pharmaceutical and materials science industries is extensive, particularly in the synthesis of complex heteroaromatic compounds.[3] This guide provides a detailed examination and a robust experimental protocol for the Suzuki-Miyaura coupling of a particularly interesting and challenging substrate: 6-Bromo-3-chloro-2-methoxypyridine.
This dihalogenated pyridine derivative offers a valuable scaffold for creating highly functionalized pyridine-based molecules. The differential reactivity of the C-Br and C-Cl bonds presents an opportunity for selective, stepwise functionalization, making it a powerful building block for generating molecular diversity. This application note will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a detailed protocol for the selective mono-arylation at the more reactive 6-position (C-Br), and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[2][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (this compound). This is often the rate-determining step. The reactivity of aryl halides in this step generally follows the order I > Br > OTf > Cl.[3] This inherent reactivity difference is the basis for the selective coupling at the C-Br bond in our substrate.
-
Transmetalation: The newly formed organopalladium(II) complex undergoes ligand exchange with a boronate species, which is formed by the reaction of the organoboron reagent (e.g., an arylboronic acid) with a base. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters for Selective Coupling
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters. The primary goal is to achieve selective coupling at the C-6 position (bromine) while leaving the C-3 position (chlorine) intact for potential subsequent transformations.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. For coupling of heteroaryl chlorides, which are generally less reactive, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) have shown to be highly effective.[1] For the selective coupling of the C-Br bond, a less reactive catalyst system might be sufficient and even desirable to avoid competing C-Cl activation.
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often employed.
-
Solvent: A variety of solvents can be used, often in biphasic mixtures with water. Common choices include toluene, 1,4-dioxane, and DMF.[4] The solvent system must be able to dissolve the reagents and facilitate the interaction between the organic and aqueous phases. Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.
-
Boronic Acid/Ester: A wide range of aryl- and heteroarylboronic acids or their pinacol esters can be used as coupling partners. It is important to use a high-purity boronic acid, as impurities can inhibit the catalyst. A slight excess (1.1-1.5 equivalents) of the boronic acid is typically used to drive the reaction to completion.
Data Presentation: Proposed Reaction Conditions
The following table outlines a robust starting point for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These conditions are based on established protocols for similar dihalogenated heterocyclic systems.[5][6][7]
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Arylboronic Acid | Arylboronic Acid | 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ | 3-5 mol% |
| Base | K₂CO₃ (2M aqueous solution) | 2.0 equivalents |
| Solvent | 1,4-Dioxane/Water | 4:1 v/v |
| Temperature | 90-100 °C | To ensure a reasonable reaction rate without promoting C-Cl activation. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst degradation. |
Experimental Protocol: Step-by-Step Methodology
This protocol provides a detailed procedure for the selective mono-arylation of this compound at the 6-position.
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed deionized water (4:1 ratio) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of argon or nitrogen, add the Pd(PPh₃)₄ catalyst (3-5 mol%) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-3-chloro-2-methoxypyridine.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Trustworthiness: A Self-Validating System
The provided protocol is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC or LC-MS, allowing for real-time assessment of the reaction's success.
-
Monitoring: A successful reaction will show the consumption of the this compound starting material and the appearance of a new, less polar product spot on the TLC plate.
-
Troubleshooting:
-
No Reaction: If no product is formed, this could indicate a deactivated catalyst. Ensure all reagents and solvents are properly degassed. A more active catalyst system, such as one employing a bulky phosphine ligand (e.g., XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, may be necessary.
-
Low Yield: If the reaction stalls, a slight increase in temperature or the addition of more catalyst may be beneficial. The quality of the boronic acid should also be verified.
-
Formation of Di-arylated Product: If the di-arylated product (coupling at both C-Br and C-Cl) is observed, this indicates that the reaction conditions are too harsh. Reducing the temperature or using a less active catalyst should favor the selective mono-arylation.
-
By systematically monitoring the reaction and understanding the potential pitfalls and their solutions, researchers can confidently apply and adapt this protocol to their specific needs.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]
-
Selvita Laboratories. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved January 19, 2026, from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Hocek, M., & Dvorakova, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Chen, C. H., & Hartwig, J. F. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13(11), 3241-3248.
- Lakshman, M. K., & Kumar, S. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. European Journal of Organic Chemistry, 2010(10), 1887-1896.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2022, March 16). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Retrieved January 19, 2026, from [Link]
- Vo, G. D., & Hartwig, J. F. (2008). Palladium-catalyzed alpha-arylation of aldehydes with bromo- and chloroarenes catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos. Angewandte Chemie International Edition in English, 47(11), 2127-30.
- Pomarański, P., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved January 19, 2026, from [Link]
- Cabrera, P. J., & Sanford, M. S. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 144(3), 1166-1172.
- Maimone, T. J., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238-4241.
- Maimone, T. J., & Buchwald, S. L. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved January 19, 2026, from [Link]
- Hussain, M., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 2010(18), 3145-3152.
- Moran, J., & Grygorenko, O. O. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1826-1833.
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 6-Bromo-3-chloro-2-methoxypyridine
Abstract
This comprehensive guide details the strategic considerations and practical execution of the Buchwald-Hartwig amination on the challenging dihaloheterocyclic substrate, 6-Bromo-3-chloro-2-methoxypyridine. The protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules. By leveraging the inherent reactivity differences between C-Br and C-Cl bonds, this document provides a robust methodology for achieving high chemoselectivity, focusing on the preferential amination at the C-6 position. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed, step-by-step protocol, and offer insights into catalyst selection, reaction optimization, and troubleshooting.
Introduction: The Strategic Importance of Selective C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its significance is particularly pronounced in pharmaceutical and materials science, where arylamine moieties are ubiquitous structural motifs.[2][4] The substrate in focus, this compound, presents a common synthetic challenge: the presence of two distinct halogen atoms on a pyridine ring. Achieving selective functionalization is paramount to avoid statistical mixtures of products and streamline synthetic routes.
This application note addresses this challenge directly. The inherent difference in bond strength and reactivity between the C-Br and C-Cl bonds allows for a chemoselective approach. In palladium-catalyzed cross-coupling reactions, the oxidative addition of a C-Br bond to a Pd(0) center is kinetically favored over that of a C-Cl bond.[3] This principle forms the basis of the selective amination at the C-6 position of this compound, leaving the C-3 chloro substituent intact for subsequent transformations.
Mechanistic Rationale for Chemoselectivity
The widely accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex.[1][5][6] The chemoselectivity in the amination of this compound is dictated by the relative rates of oxidative addition for the C-Br and C-Cl bonds. The general reactivity trend for halogens in this step is I > Br > OTf > Cl.[7][8]
Therefore, the Pd(0) catalyst will preferentially react with the more labile C-Br bond at the 6-position over the stronger C-Cl bond at the 3-position. Following oxidative addition, the catalytic cycle proceeds through amine coordination, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 6-amino-3-chloro-2-methoxypyridine product and regenerate the Pd(0) catalyst.[8][9]
Figure 1: Catalytic cycle for the selective Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination of this compound
This protocol provides a general procedure for the selective amination at the C-6 position. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials and Reagents
| Reagent | CAS Number | Recommended Grade | Supplier Example |
| This compound | 185330-51-2 | >97% | Sigma-Aldrich |
| Amine (e.g., Morpholine) | 110-91-8 | Anhydrous, >99% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | >97% | Sigma-Aldrich |
| RuPhos | 787618-22-8 | >98% | Sigma-Aldrich |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 4039-32-1 | 1.0 M in THF | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, >99.9% | Sigma-Aldrich |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).
-
Add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the solids.
-
Add the desired amine (1.2 equiv).
-
Finally, add LiHMDS (2.5 equiv) dropwise at room temperature.
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 65 °C with vigorous stirring for 16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of the catalyst, ligand, base, and solvent. The following decision-making workflow can guide optimization efforts.
Figure 2: Decision-making workflow for reaction optimization.
Common Issues and Solutions:
-
Low Conversion:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Using bulky, electron-rich phosphine ligands like RuPhos or XPhos can mitigate this.[10][11]
-
Insufficient Base Strength: For less acidic amines, a stronger base like LiHMDS or NaOtBu may be required.[6]
-
-
Formation of Side Products:
-
Hydrodehalogenation: This can occur if there is a source of protons and a reducing agent present. Ensure anhydrous conditions and thoroughly degassed solvents.
-
Homocoupling: This may be observed if the oxidative addition is slow relative to other processes. Screening different ligands can often resolve this issue.
-
-
Loss of Selectivity (Amination at C-3):
-
While thermodynamically disfavored, prolonged reaction times at high temperatures could lead to some reaction at the C-3 position. If this is observed, consider lowering the reaction temperature or using a more active catalyst system to shorten the reaction time.
-
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly effective and reliable transformation when the appropriate reaction parameters are employed. The protocol detailed herein, centered on the preferential reactivity of the C-Br bond, provides a solid foundation for the synthesis of valuable 6-amino-3-chloro-2-methoxypyridine derivatives. By understanding the mechanistic principles and systematically approaching optimization, researchers can successfully apply this methodology to a wide range of amine nucleophiles, facilitating the rapid assembly of complex molecules for drug discovery and development.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available at: [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 6-Bromo-3-chloro-2-methoxypyridine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a pivotal class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[1][2] The development of small molecule inhibitors targeting the ATP-binding site of kinases is a cornerstone of modern drug discovery.[3] This guide provides an in-depth technical overview of the strategic use of 6-Bromo-3-chloro-2-methoxypyridine , a highly versatile heterocyclic building block, in the synthesis of novel kinase inhibitors. We will explore its unique reactivity profile, which allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its application in constructing potent inhibitor scaffolds, with a particular focus on targeting the p38 MAPK pathway.
The this compound Scaffold: A Privileged Starting Point
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, capable of forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4] The this compound intermediate offers a distinct advantage due to the differential reactivity of its two halogen substituents.
-
C6-Bromine: The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the selective introduction of an aryl or heteroaryl group at the 6-position as the initial diversification step.
-
C3-Chlorine: The less reactive C-Cl bond remains intact during the initial coupling, providing a handle for a subsequent C-N or C-C bond formation (e.g., Buchwald-Hartwig amination) to complete the pharmacophore.
-
C2-Methoxy Group: The methoxy group is an important modulator of the scaffold's electronic and steric properties. It can influence the conformation of the final molecule and its metabolic stability.
This inherent reactivity profile enables a robust and modular synthetic strategy, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Core Synthetic Methodology I: Suzuki-Miyaura Coupling at the C6-Position
The Suzuki-Miyaura reaction is the method of choice for installing the initial aryl or heteroaryl moiety at the more reactive C6-position. This reaction is renowned for its functional group tolerance and reliable performance.[5][6] The aryl group introduced in this step often serves to occupy a hydrophobic pocket within the kinase active site.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point and may require optimization for specific boronic acids or esters.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid or Arylboronic Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85 - 95 |
| 2 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 100 | 80 - 90 |
| 3 | Pyridine-4-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 75 - 88 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O | 85 | 82 - 92 |
Yields are representative and can vary based on the specific substrate and reaction scale. Data adapted from established methodologies for similar substrates.[7][8]
Causality Behind Experimental Choices
-
Catalyst Selection: Pd(PPh₃)₄ is a reliable, all-purpose catalyst for many Suzuki couplings.[8] For more challenging substrates or heteroaryl boronic acids, catalyst systems using specialized phosphine ligands like SPhos or dppf can improve yields by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base Selection: An inorganic base is required to facilitate the transmetalation step. K₂CO₃ is a common and cost-effective choice. Stronger bases like Cs₂CO₃ or K₃PO₄ are often used for less reactive chloro- or bromo-pyridines to enhance the rate of reaction.[7]
Workflow Visualization: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Core Synthetic Methodology II: Buchwald-Hartwig Amination at the C3-Position
With the C6-position functionalized, the remaining C3-chloro group is activated for a subsequent C-N bond formation via the Buchwald-Hartwig amination. This step is critical for installing the amine moiety that often acts as the primary hydrogen bond donor/acceptor interacting with the kinase hinge region.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol utilizes a common palladium precatalyst and ligand system effective for coupling with chloro-heterocycles.
Materials:
-
3-chloro-6-aryl-2-methoxypyridine (1.0 eq)
-
Primary or Secondary Amine (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos or SPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert Gas (Argon)
Procedure:
-
Reaction Setup: Inside a glovebox or under a strong flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or sealable vial.
-
Reagent Addition: Add the 3-chloro-6-aryl-2-methoxypyridine (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices
-
Catalyst/Ligand System: The C-Cl bond is less reactive than the C-Br bond, necessitating a more active catalyst system. Buchwald-Hartwig amination of chloro-pyridines often requires strong electron-donating and sterically bulky phosphine ligands like XPhos or SPhos. These ligands facilitate the oxidative addition of the Pd(0) species to the C-Cl bond, which is the rate-limiting step.[4]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is frequently required to deprotonate the amine and facilitate the catalytic cycle.
Application Spotlight: Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress.[9] Its over-activation is implicated in a host of inflammatory diseases, making p38α a prime therapeutic target.[2] Many potent p38 MAPK inhibitors feature a pyridine core that anchors the molecule in the ATP binding site.[10][11]
The p38 MAPK Signaling Cascade
The pathway is initiated by upstream kinases (MKK3/6) that phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream substrates, such as MAPKAPK-2, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9] Small molecule inhibitors block the ATP site of p38, preventing this downstream signaling.
Caption: Simplified p38 MAPK signaling pathway and the point of intervention.
Structure-Activity Relationship (SAR) Insights for Pyridine-Based p38 Inhibitors
The modular synthesis enabled by this compound is ideal for probing the SAR of p38 inhibitors.[12][13]
| Structural Position | Moiety | Rationale & Contribution |
| Pyridine N1 | Nitrogen Atom | Hinge Binding: Forms a critical hydrogen bond with the backbone NH of Met109 in the p38 hinge region, anchoring the inhibitor.[14] |
| C6-Aryl Group | Phenyl, Fluorophenyl, etc. | Hydrophobic Pocket: Occupies a hydrophobic pocket, often making key interactions. A 4-fluorophenyl group is a classic p38 pharmacophore feature.[9][10] |
| C3-Amine Group | Anilines, Alkylamines | Solvent Front/Selectivity Pocket: This vector allows for extension towards the solvent-exposed region or into selectivity pockets, enabling optimization of potency and kinase selectivity.[11][14] |
By systematically varying the groups at the C6 and C3 positions using the protocols described above, researchers can fine-tune the inhibitor's properties to achieve high potency and selectivity.
Conclusion
This compound is a powerful and strategically designed building block for the synthesis of kinase inhibitors. Its well-defined differential reactivity at the C6 and C3 positions allows for a logical and modular approach to inhibitor design and synthesis. The robust Suzuki-Miyaura and Buchwald-Hartwig coupling protocols provided herein serve as a practical guide for researchers to efficiently construct diverse libraries of pyridine-based compounds. This scaffold's proven utility in targeting important kinases like p38 MAPK underscores its value in modern drug discovery campaigns aimed at developing novel therapeutics for cancer and inflammatory diseases.
References
- Sanz-Sanz, A., de la Cruz, L. F., & Castro, A. (2012). Pharmacophore modeling of diverse classes of p38 MAP kinase inhibitors. PubMed.
- Patel, S. B., & Verma, P. K. (2014). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed.
- BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. BenchChem.
-
Norman, M. H., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
-
Wang, T., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
- Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
- Norman, M. H., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
-
Davis, R. J. (2018). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. MDPI. Available at: [Link]
-
Liu, K. K., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Available at: [Link]
- BenchChem. (2025). 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Precursor for Kinase Inhibitor Synthesis. BenchChem.
-
Kumar, S., et al. (2005). Pharmacological Potential of p38 MAPK Inhibitors. Researcher.Life. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem.
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Application Notes & Protocols: Strategic Functionalization of 6-Bromo-3-chloro-2-methoxypyridine for the Synthesis of Novel Substituted Pyridines
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. 6-Bromo-3-chloro-2-methoxypyridine is a particularly valuable and versatile starting material, offering multiple, orthogonally reactive sites for the strategic construction of complex, polysubstituted pyridine libraries. This guide provides an in-depth exploration of the synthetic pathways available for the derivatization of this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions and other strategic transformations.
The inherent reactivity differences between the C-Br and C-Cl bonds, as well as the potential for nucleophilic aromatic substitution, allow for a high degree of control over the synthetic outcome. This document will detail experimentally validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with the tools to efficiently generate diverse libraries of novel pyridine derivatives for screening and lead optimization.
Core Concepts in the Reactivity of this compound
The synthetic utility of this compound hinges on the differential reactivity of its three key functional groups: the bromo, chloro, and methoxy substituents. The regioselectivity of subsequent reactions is dictated by a combination of electronic and steric factors.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 6-position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 3-position. This difference in reactivity allows for selective functionalization at the 6-position while leaving the 3-chloro substituent intact for subsequent transformations. The general order of reactivity for halogens in these reactions is I > Br > OTf > Cl.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack. The positions ortho and para to the nitrogen (C2 and C4) are the most electrophilic.[5][6] While the 2-position is occupied by a methoxy group, the 6-position (para to the nitrogen) is a primary site for potential SNAr, although this is often outcompeted by the more facile cross-coupling reactions.
-
Directed Ortho-Metalation (DoM): The pyridine nitrogen can direct lithiation to the adjacent C-positions. However, the presence of halogens complicates this, and careful choice of base and reaction conditions is crucial to achieve the desired regioselectivity.[7]
The following workflow diagram illustrates the primary synthetic routes for the functionalization of this compound.
Caption: Primary cross-coupling pathways from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-3-chloro-2-methoxypyridines
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between aryl halides and boronic acids.[8][9][10] This protocol details the selective coupling at the C6-Br position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) to the flask.
-
Add a degassed solvent mixture of toluene:ethanol:water (4:1:1).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-chloro-2-methoxypyridine.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-3-chloro-2-methoxypyridine | 92 |
| 2 | 4-Methylphenylboronic acid | 3-Chloro-2-methoxy-6-(p-tolyl)pyridine | 88 |
| 3 | 4-Methoxyphenylboronic acid | 3-Chloro-2-methoxy-6-(4-methoxyphenyl)pyridine | 95 |
Causality Behind Experimental Choices:
-
The use of a palladium catalyst with a phosphine ligand is crucial for the catalytic cycle.[10]
-
A base is required to activate the boronic acid for transmetalation.[8]
-
The solvent system is chosen to ensure the solubility of both organic and inorganic reagents.
Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-3-chloro-2-methoxypyridines
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[11][12]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and the terminal alkyne (1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-alkynyl-3-chloro-2-methoxypyridine.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Chloro-2-methoxy-6-(phenylethynyl)pyridine | 85 |
| 2 | Ethynyltrimethylsilane | 3-Chloro-2-methoxy-6-((trimethylsilyl)ethynyl)pyridine | 90 |
| 3 | 1-Hexyne | 3-Chloro-6-(hex-1-yn-1-yl)-2-methoxypyridine | 82 |
Causality Behind Experimental Choices:
-
The Sonogashira reaction employs a dual catalytic system of palladium and copper.[11] The palladium complex facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.
-
An amine base is used to deprotonate the terminal alkyne and neutralize the HX byproduct.[12]
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-3-chloro-2-methoxypyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14][15]
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to a reaction vial.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ and XPhos in anhydrous toluene.
-
Add the catalyst solution (0.015 eq Pd₂(dba)₃, 0.03 eq XPhos) to the reaction vial.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(5-Chloro-6-methoxypyridin-2-yl)morpholine | 89 |
| 2 | Aniline | N-(5-Chloro-6-methoxypyridin-2-yl)aniline | 78 |
| 3 | Benzylamine | N-Benzyl-5-chloro-6-methoxypyridin-2-amine | 85 |
Causality Behind Experimental Choices:
-
The Buchwald-Hartwig amination requires a palladium catalyst and a bulky, electron-rich phosphine ligand, such as XPhos, to facilitate the reductive elimination step.[13]
-
A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine.[16]
Caption: Experimental workflows for key cross-coupling reactions.
Conclusion
This compound is a highly valuable building block for the synthesis of diverse, polysubstituted pyridines. The distinct reactivity of the C-Br and C-Cl bonds allows for a sequential and regioselective functionalization strategy. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding methods for the introduction of aryl, alkynyl, and amino moieties at the 6-position. These protocols serve as a robust foundation for researchers in drug discovery and development to generate novel chemical entities for biological evaluation. Further derivatization of the 3-chloro position can be explored to create even more complex and diverse molecular architectures.
References
- Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. (2020). Current Organic Synthesis, 17(1), 55-64.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances.
- Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
- Buchwald–Hartwig amin
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (2018).
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- A Simple, Modular Synthesis of Substituted Pyridines. (2009).
- Buchwald–Hartwig amin
- Application Notes and Protocols: Synthesis of Substituted Pyridines from 6-Chloro-4-methoxynicotinaldehyde. Benchchem.
- Sonogashira coupling. Wikipedia.
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- Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combin
- nucleophilic arom
- Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. (2006). Organic Chemistry Portal.
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? (2009).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2021).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018).
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (2020). Organic & Biomolecular Chemistry.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Sonogashira Coupling. (2022). Chemistry LibreTexts.
- Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. (2020). PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2012). PubMed Central.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. (2009).
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2007).
- DTBB-catalysed lithiation of 2,6-bis(chloromethyl)pyridine. University of Michigan.
- Application Notes and Protocols: Directed Metalation of 3-Bromo-2-chloropyridine. Benchchem.
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- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
palladium-catalyzed cross-coupling reactions with 6-Bromo-3-chloro-2-methoxypyridine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-3-chloro-2-methoxypyridine for Advanced Synthesis
Authored by: A Senior Application Scientist
This technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview, field-proven insights, and detailed protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions. The focus is on achieving chemoselective functionalization, a critical strategy in the synthesis of complex molecules, pharmaceutical intermediates, and novel materials.
Introduction: The Strategic Value of this compound
This compound is a highly versatile heterocyclic building block. Its utility stems from the presence of three distinct reactive sites: a bromine atom at the C6 position, a chlorine atom at the C3 position, and a methoxy group at the C2 position. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis makes this substrate an excellent candidate for sequential, site-selective cross-coupling reactions.
The ability to selectively functionalize first at the more labile C-Br bond and subsequently at the more robust C-Cl bond allows for the controlled and stepwise introduction of diverse molecular fragments. This strategic approach minimizes the need for cumbersome protecting group manipulations and enables the efficient construction of highly substituted pyridine scaffolds, which are prevalent in medicinal chemistry.
The Core Principle: Understanding Chemoselectivity
In palladium-catalyzed cross-coupling reactions involving dihalogenated substrates, selectivity is governed by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds. Several factors dictate this selectivity:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The primary determinant of reactivity is the strength of the C-X bond. The established trend for BDE is C-F > C-Cl > C-Br > C-I. Consequently, the site of oxidative addition generally follows the reverse trend: C-I > C-Br > C-Cl > C-F.[1] For this compound, the C-Br bond is significantly weaker than the C-Cl bond, making it the kinetically favored site for reaction.
-
Electronic Effects of the Heterocycle: In pyridine systems, positions alpha (C2, C6) and gamma (C4) to the nitrogen atom are electron-deficient. This electronic polarization makes these positions more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1][2] In the target molecule, the bromine is at an alpha position (C6), further enhancing its reactivity compared to the chlorine at the C3 position.
-
Catalyst and Ligand Effects: While the intrinsic properties of the substrate provide a strong bias, the choice of catalyst, and particularly the phosphine ligand, can sometimes be used to modulate or even invert conventional selectivity.[2][3] Bulky, electron-rich ligands are often required to facilitate the activation of less reactive C-Cl bonds, typically under more forcing conditions than those needed for C-Br bond activation.[4]
The logical workflow for functionalizing this compound is therefore a two-step process, as illustrated below.
Caption: Logical workflow for sequential cross-coupling.
Application Notes & Protocols
The following sections provide detailed protocols for major palladium-catalyzed cross-coupling reactions. These are robust, generalized procedures designed as a starting point for optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming methods due to the stability and low toxicity of the boronic acid reagents.[5][6]
Expertise & Experience: The key to a successful Suzuki coupling is the activation of the organoboron species by a base, which facilitates the crucial transmetalation step.[7] For challenging substrates like chloro-pyridines, the choice of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand, is critical for achieving good yields.[8]
Caption: Standard workflow for cross-coupling experiments.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Br Position
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%) or SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DME) (0.1 M concentration)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar).
-
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
In a separate vial, briefly mix the palladium source and the phosphine ligand in a small amount of the reaction solvent, then add this catalyst slurry to the Schlenk flask.
-
Add the remaining anhydrous, degassed solvent to the flask.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-3-chloro-2-methoxypyridine product.
-
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Expected Outcome |
| Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High conversion to C6-coupled product |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | High conversion to C6-coupled product |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | Good conversion, potential for catalyst inhibition |
Trustworthiness: This protocol is self-validating through the inclusion of a reaction monitoring step (Step 5). Incomplete conversion may necessitate extended reaction times, increased temperature, or screening of alternative ligands/bases. The final purification step ensures the isolation of the desired regioisomer.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[9] It has revolutionized the synthesis of arylamines, which are key structures in pharmaceuticals.[10]
Expertise & Experience: This reaction is highly sensitive to the choice of ligand and base.[11] Bulky, electron-rich biarylphosphine ligands are essential for promoting the reductive elimination step, which forms the C-N bond.[4] Strong, non-nucleophilic bases like sodium tert-butoxide are typically required to deprotonate the amine or the palladium-amine complex. The reaction must be performed under strictly anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst.
Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Br Position
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
BINAP or Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv)
-
Anhydrous, degassed Toluene or THF
-
Glovebox or Schlenk line techniques are highly recommended.
-
-
Step-by-Step Methodology:
-
Inside a glovebox: Add the palladium catalyst, ligand, and base to a dry reaction vial or flask.
-
Add this compound and the solvent.
-
Finally, add the amine coupling partner.
-
Seal the vessel, remove it from the glovebox, and place it in a pre-heated oil bath at 80-110 °C.
-
Stir vigorously for 6-24 hours, monitoring by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by flash column chromatography.
-
| Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Expected Outcome |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | High yield of C6-aminated product |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | Good yield, may require longer reaction time |
| Benzylamine | Pd₂(dba)₃ / XPhos | LHMDS | THF | 80 | High conversion to C6-aminated product |
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[12] This reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper(I).[13][14]
Expertise & Experience: The copper(I) co-catalyst is crucial for activating the alkyne but can also promote undesirable alkyne homocoupling (Glaser coupling). This side reaction can be minimized by using an amine base (which also serves as a solvent), running the reaction under strict anaerobic conditions, and using appropriate catalyst loadings. Copper-free variants exist but may require different ligands or conditions.
Protocol 3: Selective Sonogashira Coupling at the C6-Br Position
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or PdCl₂(PPh₃)₂ (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))
-
Co-solvent (e.g., THF or DMF)
-
Inert atmosphere setup.
-
-
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed amine base and any co-solvent via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature to 60 °C. The reaction is often complete within 2-12 hours.
-
Monitor by TLC for the disappearance of the starting material.
-
Once complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water or saturated NH₄Cl solution to remove the amine salt.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Expected Outcome |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-40 | High conversion to C6-alkynylated product |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 50 | Good yield, TMS group can be removed later |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | Et₃N | 60 | Good conversion, hydroxyl group is tolerated |
General Catalytic Cycle and Mechanistic Considerations
All the reactions described above proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
Sources
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Application Notes and Protocols for the Regioselective Functionalization of 6-Bromo-3-chloro-2-methoxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold with Orthogonal Reactivity
6-Bromo-3-chloro-2-methoxypyridine is a highly valuable heterocyclic building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility is derived from the presence of three distinct functional handles—a C6-bromo bond, a C3-chloro bond, and a C2-methoxy group—each offering a unique avenue for chemical modification. The strategic arrangement of these groups on the pyridine ring allows for a remarkable degree of control over regioselective functionalization, enabling the sequential and selective introduction of diverse molecular fragments.
This guide provides a comprehensive overview of the principles governing the regioselective reactivity of this scaffold and offers detailed, field-proven protocols for its key transformations. The methodologies described herein are designed to be robust and reproducible, empowering researchers to confidently incorporate this versatile building block into their synthetic programs.
Pillar 1: Understanding the Principles of Regioselectivity
The ability to selectively functionalize one halogen in the presence of the other is the cornerstone of this molecule's synthetic utility. This orthogonality is primarily governed by the distinct electronic and steric environments of the C3 and C6 positions, and the inherent differences in the carbon-halogen bond strengths. Two major classes of reactions, transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), exhibit predictable and opposing regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C6-Bromo Position
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The C-Br bond (bond dissociation energy ≈ 280 kJ/mol) is significantly weaker than the C-Cl bond (≈ 340 kJ/mol), making it more susceptible to cleavage by the palladium catalyst. This difference in bond dissociation energy is the primary determinant for the high regioselectivity observed, allowing for the preferential functionalization at the C6 position under relatively mild conditions, while leaving the C3-chloro group intact for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C6-Chloro Position (after initial functionalization) or direct substitution
In contrast to cross-coupling reactions, nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[2] In this compound, the C6 position is activated by the ring nitrogen. While both halogens are at activated positions (C6 is ortho to the nitrogen), the C-Cl bond is generally more prone to nucleophilic attack than the C-Br bond in SNAr reactions, a reversal of the trend seen in cross-coupling. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), and the more electronegative chlorine atom at an activated position can better stabilize this intermediate.[3][4] Therefore, under SNAr conditions, nucleophiles will preferentially displace the chloride at the C6 position, although competitive substitution may occur. A more common strategy is to first functionalize the C6-bromo position via cross-coupling, and then target the remaining C3-chloro group in a subsequent step, which may require more forcing SNAr conditions or a different cross-coupling reaction.
Pillar 2: Validated Protocols for Regioselective Functionalization
The following protocols are based on established methodologies for analogous dihalopyridine systems and represent robust starting points for the regioselective functionalization of this compound.
Selective C6-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[5] For this compound, this reaction proceeds with high selectivity at the C6-bromo position.
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-aryl-3-chloro-2-methoxypyridine.
Representative Data (Adapted from similar substrates):
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | ~92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | ~88 |
Note: Yields are representative and may require optimization for this compound.
Selective C6-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and selectively functionalizes the C6-bromo position.[6][7]
dot
Caption: Key components for Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup (Glovebox): In an inert atmosphere glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and a palladium precatalyst with a suitable ligand (e.g., XPhos Pd G3, 0.02 equiv.) in a vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100-110 °C in a preheated oil bath and stir for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 6-amino-3-chloro-2-methoxypyridine.
Representative Data (Adapted from similar substrates):
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | High |
| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | Good |
| 3 | Benzylamine | XPhos Pd G3 | LHMDS | THF | 80 | High |
Note: Yields are representative and may require optimization.
Selective C6-Alkynylation via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond at the C6-position with high selectivity.[8][9]
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv.), and copper(I) iodide (CuI) (0.05 equiv.).
-
Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkynes, gentle heating (40-60 °C) may be required.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynyl-3-chloro-2-methoxypyridine.
Nucleophilic Aromatic Substitution (SNAr) with Alkoxides
While cross-coupling is selective for the C6-bromo position, SNAr offers a potential route to functionalize at the C6-chloro position, especially after the bromo group has been reacted. The following is a general protocol for substitution with a simple alkoxide like sodium methoxide.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and a solution of sodium methoxide (1.5 - 2.0 equiv.) in methanol.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12-48 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS, observing for the disappearance of the starting material and the appearance of a new, more polar spot.
-
Workup: Cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl) to pH ~7. Remove the methanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the substituted product.
Conclusion
This compound is a powerful and versatile building block whose predictable regioselectivity makes it an asset in multi-step synthesis. By understanding the fundamental principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, chemists can strategically and selectively functionalize the C6 and C3 positions. The protocols provided in this guide serve as a robust foundation for the application of this scaffold in the synthesis of complex molecules for pharmaceutical and materials science research. As with any specific substrate, optimization of the provided conditions is encouraged to achieve maximum yields and purity.
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Sonogashira Coupling | NROChemistry . (n.d.). Retrieved January 18, 2026, from [Link]
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SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS . (2001, May 14). Retrieved January 18, 2026, from [Link]
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An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure . (n.d.). Retrieved January 18, 2026, from [Link]
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Sonogashira coupling - Wikipedia . (n.d.). Retrieved January 18, 2026, from [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). Retrieved January 18, 2026, from [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . (n.d.). Retrieved January 18, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . (2025, March 29). Retrieved January 18, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Retrieved January 18, 2026, from [Link]
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16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts . (2022, September 24). Retrieved January 18, 2026, from [Link]
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17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning . (n.d.). Retrieved January 18, 2026, from [Link]
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ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications | Request PDF - ResearchGate . (2025, August 7). Retrieved January 18, 2026, from [Link]
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Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC - NIH . (2022, June 19). Retrieved January 18, 2026, from [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH . (n.d.). Retrieved January 18, 2026, from [Link]
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nucleophilic aromatic substitutions - YouTube . (2019, January 19). Retrieved January 18, 2026, from [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications . (2016, August 18). Retrieved January 18, 2026, from [Link]
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3-methoxy-6-phenylpyridazine - C11H10N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . (2025, May 20). Retrieved January 18, 2026, from [Link]
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(PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange . (2025, August 6). Retrieved January 18, 2026, from [Link]
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Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF - ResearchGate . (2025, August 10). Retrieved January 18, 2026, from [Link]
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Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity - PubMed . (n.d.). Retrieved January 18, 2026, from [Link]
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experimental procedure for Sonogashira coupling with 6-Bromo-3-chloro-2-methoxypyridine
An Application Note for the Regioselective Sonogashira Coupling of 6-Bromo-3-chloro-2-methoxypyridine
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this cross-coupling reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] The reaction proceeds under relatively mild conditions and demonstrates remarkable tolerance for a wide array of functional groups, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, organic materials, and complex molecular architectures.[1][5][6]
This application note provides a detailed protocol and expert insights for conducting the Sonogashira coupling with a di-halogenated heterocyclic substrate, this compound. A key focus will be on the inherent regioselectivity of the reaction, driven by the differential reactivity of the C-Br and C-Cl bonds, and the procedural nuances required to achieve high yields and purity.
Reaction Mechanism: A Dual Catalytic Symphony
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[7]
-
The Palladium Cycle: This is the main cross-coupling cycle.
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the most reactive carbon-halogen bond of the substrate (in this case, the C-Br bond).[2][7] This is typically the rate-determining step.[8]
-
Transmetalation: The resulting organopalladium(II) complex exchanges its halide ligand with the acetylide group from the copper(I) acetylide species generated in the copper cycle.[1][9]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, releasing the final alkynylated pyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][6][10]
-
-
The Copper Cycle: This cycle serves to activate the terminal alkyne.
-
Copper(I) Acetylide Formation: In the presence of the amine base, the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1][10] This step increases the nucleophilicity of the acetylide, facilitating the subsequent transmetalation to the palladium center.[8]
-
The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[1]
Caption: Dual catalytic cycle of the Sonogashira reaction.
Substrate Analysis: Regioselectivity with this compound
The choice of substrate is critical. This compound possesses two different halogen atoms, which dictates the regiochemical outcome of the coupling. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > OTf >> Cl.[2][11][12]
This differential reactivity is primarily due to the disparity in bond dissociation energies (BDE) of the carbon-halogen bonds; the C-Br bond is significantly weaker than the C-Cl bond.[11] Consequently, the oxidative addition of the palladium catalyst will occur selectively at the more labile C-Br bond, leaving the C-Cl bond intact. This allows for the precise synthesis of 6-alkynyl-3-chloro-2-methoxypyridine, a valuable intermediate for further functionalization at the chloro-position in subsequent reactions.
Detailed Experimental Protocol
This protocol provides a general procedure that should be optimized for each specific terminal alkyne.
Table 1: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Role | Typical Amount (per 1 mmol Substrate) |
| This compound | C₆H₄BrClNO | 225.46 | Aryl Halide Substrate | 1.0 mmol (225.5 mg) |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.14 | Coupling Partner | 1.2 mmol (122.6 mg) |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | Palladium Pre-catalyst | 0.03 mmol (21.1 mg, 3 mol%) |
| Copper(I) Iodide | CuI | 190.45 | Co-catalyst | 0.05 mmol (9.5 mg, 5 mol%) |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base / Solvent | 3.0 mmol (0.42 mL) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent (Anhydrous) | 5 mL |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 225.5 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).[13]
-
Seal and Purge: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Base Addition: Using a syringe, add anhydrous N,N-Dimethylformamide (5 mL) followed by triethylamine (3.0 mmol, 0.42 mL). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Reaction Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate (2 x 10 mL).[14]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[14]
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-alkynyl-3-chloro-2-methoxypyridine product.[15]
Key Considerations for Optimization
-
Catalyst System: While PdCl₂(PPh₃)₂ is robust and stable, other palladium sources like Pd(PPh₃)₄ can also be used.[7] The choice of ligand is crucial; bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step, especially for less reactive halides.[2][16]
-
Copper Effects: The copper(I) co-catalyst is vital for achieving high reaction rates at moderate temperatures.[1][3] However, its presence can sometimes lead to the undesired oxidative homocoupling of the alkyne (Glaser coupling).[1][8] This side reaction can be minimized by maintaining strictly anaerobic (oxygen-free) conditions. In cases where homocoupling is persistent, a "copper-free" Sonogashira protocol may be employed, though this often requires more forcing conditions or specialized ligands.[1][8]
-
Base and Solvent: The amine base (e.g., Et₃N, iPr₂NH) is essential for neutralizing the hydrogen halide formed during the reaction and facilitating the formation of the copper acetylide.[1] Anhydrous, polar aprotic solvents like DMF or THF are typically used to ensure the solubility of all reaction components.[13][14]
Conclusion
The Sonogashira coupling of this compound offers a reliable and regioselective pathway to valuable 6-alkynyl-3-chloro-2-methoxypyridine intermediates. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve precise molecular construction. The success of this procedure hinges on careful control of the reaction atmosphere, appropriate selection of the catalyst system, and a systematic approach to work-up and purification. This application note serves as a comprehensive guide for researchers aiming to employ this powerful transformation in their synthetic endeavors.
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 18, 2026, from [Link]
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Sonogashira coupling. (2019, January 7). YouTube. Retrieved January 18, 2026, from [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). Retrieved January 18, 2026, from [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Retrieved January 18, 2026, from [Link]
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Wang, X., et al. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications. Retrieved January 18, 2026, from [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Retrieved January 18, 2026, from [Link]
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Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). Retrieved January 18, 2026, from [Link]
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Doan, N.-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. [Link]
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Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. Retrieved January 18, 2026, from [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
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Sonogashira Coupling. (2020, July 25). YouTube. Retrieved January 18, 2026, from [Link]
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Recent Advances in Sonogashira Reactions. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
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Palladium-free and ligand-free Sonogashira cross-coupling | Request PDF. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
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Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Books Gateway. Retrieved January 18, 2026, from [Link]
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021, July 23). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-bromo-3-methoxypyridine. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
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- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. jk-sci.com [jk-sci.com]
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- 6. researchgate.net [researchgate.net]
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- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
The Strategic Utility of 6-Bromo-3-chloro-2-methoxypyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Pyridine Core in Modern Crop Protection
Substituted pyridines are a cornerstone in the design and synthesis of modern agrochemicals. Their inherent chemical properties, including metabolic stability and the ability to form strong interactions with biological targets, make them privileged scaffolds in the development of novel herbicides, fungicides, and insecticides. Within this class of valuable intermediates, 6-Bromo-3-chloro-2-methoxypyridine emerges as a highly versatile building block. The strategic placement of its functional groups—a reactive bromine atom, a chlorine atom, and a methoxy group—offers a powerful handle for medicinal chemists to perform selective chemical modifications. This allows for the precise tuning of a molecule's steric and electronic properties to optimize its biological activity, selectivity, and pharmacokinetic profile.
The bromine atom at the 6-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex molecular architectures.[1] These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space for the discovery of new active ingredients.[2][3] This application note provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction of this compound, a key transformation in the synthesis of novel agrochemical candidates.
PART 1: CORE DIRECTIVE - A Representative Synthetic Protocol
Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Pyridine Derivative
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[4] In the context of agrochemical synthesis, it allows for the introduction of various aryl or heteroaryl substituents, which can significantly influence the biological activity of the final compound. This protocol details the coupling of this compound with a substituted boronic acid to yield a biaryl product, a common structural motif in many pesticides.
Experimental Protocol: Synthesis of 3-Chloro-2-methoxy-6-(4-methylphenyl)pyridine
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |
| This compound | 224.45 | 1.0 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - |
| Water (degassed) | 18.02 | - | - |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (224.5 mg, 1.0 mmol), 4-methylphenylboronic acid (163.1 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (34.7 mg, 0.03 mmol). The yellow color of the catalyst should be noted.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask via syringe. The use of degassed water is important to minimize dissolved oxygen which can interfere with the catalytic cycle.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take a sample for TLC, briefly remove the flask from the heat, and using a capillary tube, spot the reaction mixture on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (this compound) indicates the completion of the reaction. The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). The washing steps remove the inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-chloro-2-methoxy-6-(4-methylphenyl)pyridine.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Expertise & Experience: Causality Behind Experimental Choices
The choice of each reagent and condition in the provided protocol is based on established principles of organometallic chemistry and practical experience in the field.
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings.[4] The triphenylphosphine ligands provide a good balance of stability and reactivity for the catalytic cycle.
-
Base: Potassium carbonate is an effective inorganic base for this transformation. It is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere of nitrogen or argon is critical for the success of the reaction.
Trustworthiness: A Self-Validating System
The described protocol incorporates several checkpoints to ensure its reliability and reproducibility.
-
In-Process Monitoring: The use of TLC or LC-MS for reaction monitoring allows the researcher to track the consumption of the starting material and the formation of the product in near real-time. This provides a clear endpoint for the reaction, preventing unnecessary heating and potential side reactions.
-
Analytical Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data for the product would show characteristic signals for the pyridine, methylphenyl, and methoxy groups.
-
Yield and Purity Assessment: The isolated yield of the purified product should be calculated, and its purity assessed (e.g., by HPLC or qNMR). A successful reaction should provide the desired product in good yield and high purity.
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Expected Outcome
| Product | Starting Material | Coupling Partner | Yield (%) | Purity (%) |
| 3-Chloro-2-methoxy-6-(4-methylphenyl)pyridine | This compound | 4-Methylphenylboronic acid | 85-95 | >98 |
Note: Yields and purity are representative and may vary depending on the specific reaction conditions and purification efficiency.
Mandatory Visualization: Reaction Scheme and Workflow
Caption: Synthetic scheme of the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for the synthesis.
References
-
CABI. (2019). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. CABI Digital Library. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
Sources
Topic: Large-Scale Synthesis of 6-Bromo-3-chloro-2-methoxypyridine Derivatives: A Comprehensive Guide to Strategy, Protocol, and Safety
An Application Note for Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed guide for the large-scale synthesis of 6-Bromo-3-chloro-2-methoxypyridine and its subsequent derivatization. This highly functionalized pyridine core is a crucial building block in the development of novel pharmaceuticals and agrochemicals. We will explore the underlying chemical principles, provide step-by-step protocols, and address critical safety and handling considerations for scaling up production.
Introduction and Strategic Overview
The this compound scaffold is of significant interest due to its versatile handles for chemical modification. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine and methoxy groups influence the electronic properties and reactivity of the pyridine ring.
The synthetic strategy is designed for scalability, starting from readily available precursors and proceeding through a series of robust, high-yielding transformations. The overall workflow involves the synthesis of a di-substituted pyridine intermediate, followed by methoxylation and subsequent derivatization.
Caption: High-level workflow for the synthesis of this compound derivatives.
Synthesis of 2,6-Dichloropyridine (Precursor)
A common and scalable precursor is 2,6-dichloropyridine, which can be synthesized from 2-chloropyridine.
Protocol: The synthesis can be achieved by reacting 2-chloropyridine with chlorine gas under photoinitiation at elevated temperatures.[1] This method is advantageous as it avoids the use of catalysts or solvents, simplifying purification.[1]
Reaction Parameters:
| Reagent | Molar Eq. | MW ( g/mol ) |
|---|---|---|
| 2-Chloropyridine | 1.0 | 113.55 |
| Chlorine Gas | Excess | 70.90 |
Step-by-Step Procedure:
-
Charge a suitable high-temperature reactor with 2-chloropyridine.
-
Heat the reactor to 160-190°C.
-
Introduce chlorine gas under visible light initiation.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, the product can often be used directly in the next step without extensive purification.[1]
Synthesis of the this compound Core
This section details the critical steps of bromination and methoxylation to construct the target intermediate.
Part A: Selective Bromination
The next step is the selective bromination of 2,6-dichloropyridine to yield 3-bromo-2,6-dichloropyridine. This proceeds via electrophilic aromatic substitution.
Protocol:
-
In a reactor equipped for handling corrosive reagents, combine 2,6-dichloropyridine with a suitable solvent (e.g., sulfuric acid).
-
Slowly add N-bromosuccinimide (NBS) in portions while maintaining the reaction temperature.
-
Stir until the reaction is complete as monitored by HPLC or TLC.
-
Carefully quench the reaction mixture with an aqueous solution of sodium bisulfite, followed by neutralization with a base (e.g., NaOH).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Part B: Methoxylation (SNAr)
The introduction of the methoxy group at the 2-position occurs via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the halogens and the pyridine nitrogen activates the 2-position for nucleophilic attack.
Protocol:
-
In an inert atmosphere, dissolve 3-bromo-2,6-dichloropyridine in a dry solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add sodium methoxide (NaOMe) portion-wise. This reaction is often exothermic, so cooling may be necessary.
-
Stir the reaction at a controlled temperature (e.g., room temperature to 50°C) until completion.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
Further purification can be achieved through column chromatography on silica gel.[2]
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position is an excellent handle for introducing a wide range of aryl and heteroaryl groups using the Suzuki-Miyaura cross-coupling reaction.[3][4] Optimization of this reaction is key to achieving high yields and purity on a large scale.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling:
Optimized Reaction Conditions:
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Commercially available and effective for a range of substrates.[3] |
| Base | K₂CO₃ or K₃PO₄ | Inorganic bases are often more suitable and easier to remove.[3][6] |
| Solvent | 1,4-Dioxane/Water or DMF/Water (1:1) | Aqueous co-solvents improve the solubility of both organic reactants and inorganic bases, accelerating the reaction.[6] |
| Temperature | 70-100°C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[6] |
| Reactant | Aryl/Heteroaryl Boronic Acid (1.1-1.5 eq.) | A slight excess ensures complete consumption of the starting material. |
Step-by-Step Procedure:
-
To a degassed mixture of this compound, the boronic acid, and the base in the chosen solvent system, add the palladium catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to the optimized temperature and stir until the starting material is consumed (monitor by HPLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
Large-Scale Purification and Characterization
Purification of halopyridine derivatives on a large scale often relies on classical techniques.
-
Distillation: For liquid products, vacuum distillation can be effective.
-
Recrystallization: This is a cost-effective method for purifying solid products and derivatives.
-
Chromatography: While effective, silica gel chromatography can be costly at scale. For challenging separations, adjusting the mobile phase pH or using different stationary phases can be beneficial.[8] Cation-exchange chromatography can also be a powerful tool for purifying pyridine derivatives.[9]
Final product characterization should be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.
Safety and Handling
Handling the reagents involved in this synthesis requires strict adherence to safety protocols.
| Reagent/Compound Class | Key Hazards | Recommended PPE & Handling |
| Bromopyridines | Toxic if swallowed, fatal in contact with skin, causes skin and eye irritation.[10][11] | Chemical-resistant gloves (nitrile), lab coat, safety goggles/face shield. Handle in a well-ventilated fume hood.[12][13] |
| Organometallic Reagents | Air- and moisture-sensitive, may be pyrophoric. | Use Schlenk line techniques for transfers under an inert atmosphere.[10][11] Requires specialized training.[14] |
| Sodium Methoxide | Corrosive, reacts violently with water. | Handle in a dry, inert atmosphere. Avoid contact with skin and eyes. |
| Chlorinated Solvents | Harmful if swallowed or inhaled, suspected carcinogen. | Use in a fume hood, minimize inhalation, and use appropriate gloves. |
| Palladium Catalysts | Can be toxic and allergenic. | Avoid generating dust. Handle with care. |
General Safety Precautions:
-
Always work in a well-ventilated area, preferably a fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE) at all times.[13]
-
Keep containers securely sealed when not in use.[12]
-
Have appropriate spill cleanup materials readily available.
-
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | Inactive catalyst; Improper base or solvent; Reaction temperature too low. | Use fresh catalyst; Screen different bases and solvent systems; Increase reaction temperature. |
| Incomplete Reaction | Insufficient reagent; Poor mixing on a large scale. | Increase the equivalents of the limiting reagent; Ensure adequate agitation. |
| Product Degradation during Purification | Acidic silica gel causing decomposition. | Neutralize silica gel with triethylamine before use; Consider alternative purification methods like recrystallization.[2] |
| Peak Tailing in HPLC | Interaction of the basic pyridine nitrogen with acidic silanol groups on the column. | Add a competing base (e.g., triethylamine) to the mobile phase; Use a lower pH mobile phase or an end-capped column.[8] |
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
- Production of 2,6-diamino-pyridine.
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Synthesis method of 2,6-dichloropyridine.
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine.
- Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Scheme of the synthesis of 2,6-di(bromomethyl)-1,4-dihydropyridines 2... ResearchGate. [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties. PubMed. [Link]
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]
Sources
- 1. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis with 6-Bromo-3-chloro-2-methoxypyridine
Introduction: The Strategic Advantage of 6-Bromo-3-chloro-2-methoxypyridine in Accelerated Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the 2-methoxypyridine scaffold is a privileged structure, appearing in a multitude of biologically active molecules. The strategic functionalization of this core is paramount for tuning pharmacokinetic and pharmacodynamic properties. This compound emerges as a highly versatile and valuable building block, offering two distinct halogenated sites for sequential, selective chemical modification. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions provides a synthetic linchpin for the construction of complex molecular architectures.
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering dramatic reductions in reaction times, improved yields, and enhanced product purity.[1][2] This technology is particularly impactful for the synthesis of heterocyclic compounds, which are central to many pharmaceutical agents. By leveraging the principles of dielectric heating, microwave synthesis allows for rapid and uniform heating of the reaction mixture, often enabling transformations that are sluggish or inefficient under conventional heating.
These application notes provide a comprehensive guide to the microwave-assisted synthesis utilizing this compound. We will delve into the core principles of selective cross-coupling and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Core Principle: Chemoselective Functionalization
The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond. This reactivity trend (C-I > C-Br > C-Cl) allows for the selective functionalization at the 6-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations. This two-step functionalization strategy is a powerful tool for building molecular diversity.
Caption: Workflow for the sequential functionalization of this compound.
Application Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, particularly for generating biaryl structures prevalent in pharmaceuticals. Microwave irradiation dramatically accelerates this transformation, often reducing reaction times from hours to minutes.
Rationale for Experimental Design
The following protocol is adapted from established procedures for Suzuki couplings of dihalopyridines and leverages a conventional heating method documented in patent literature as a foundational reference. The choice of a palladium catalyst, a suitable phosphine ligand, a base, and an aqueous solvent system is critical for success.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a versatile and effective catalyst for a range of Suzuki couplings. For more challenging couplings or to minimize side reactions, pre-catalysts paired with bulky, electron-rich phosphine ligands like XPhos can be beneficial.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation while minimizing base-induced side reactions. Other bases like potassium carbonate (K₂CO₃) are also commonly used.
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is standard for Suzuki reactions. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Microwave Parameters: The temperature is set to a point that allows for rapid reaction without significant decomposition of reactants or catalyst (typically 120-150°C). The time is significantly shorter than conventional heating, often in the range of 15-30 minutes.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (e.g., 0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv.), and K₃PO₄ (1.0 mmol, 2.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water (e.g., 3 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 130°C for 20 minutes. Ensure the power setting automatically modulates to maintain the target temperature.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and pass it through a small plug of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-chloro-2-methoxypyridine.
Expected Results and Data Summary
The following table provides a representative summary of expected outcomes for the microwave-assisted Suzuki coupling of various aryl halides. Yields are typically good to excellent with significantly reduced reaction times compared to conventional heating.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 130 | 20 | >90 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 130 | 20 | >90 |
| 3 | This compound | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 130 | 25 | ~85 |
Application Protocol 2: Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes, which are important intermediates in organic synthesis and materials science. Microwave heating has been shown to be highly effective in accelerating this reaction.
Rationale for Experimental Design
This protocol is based on general procedures for microwave-assisted Sonogashira couplings of aryl halides.
-
Catalyst System: A dual-catalyst system of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst promotes the formation of a copper acetylide intermediate, which accelerates the transmetalation step.
-
Base: A tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide formed during the reaction and also acts as a solvent in some cases.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to dissolve the reactants.
-
Microwave Parameters: Temperatures in the range of 100-140°C for 10-30 minutes are common for these reactions.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (e.g., 0.5 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.015 mmol, 0.03 equiv.), and CuI (0.025 mmol, 0.05 equiv.).
-
Add DMF (e.g., 3 mL), the terminal alkyne (0.75 mmol, 1.5 equiv.), and Et₃N (1.5 mmol, 3.0 equiv.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate with stirring at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 6-alkynyl-3-chloro-2-methoxypyridine.
Caption: Experimental workflow for the microwave-assisted Sonogashira coupling.
Application Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. This reaction is of great importance in the pharmaceutical industry. Microwave irradiation can significantly reduce the often-long reaction times required for this transformation.
Rationale for Experimental Design
This protocol is based on established microwave-assisted Buchwald-Hartwig amination procedures.
-
Catalyst System: A palladium pre-catalyst (e.g., Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos) is highly effective for the amination of aryl chlorides and bromides. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane are suitable solvents for this reaction.
-
Microwave Parameters: Temperatures between 130-150°C for 10-30 minutes are typically sufficient to drive the reaction to completion.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, deoxygenated toluene
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add NaOtBu (0.7 mmol, 1.4 equiv.) to a 10 mL microwave reaction vial containing a stir bar.
-
Add Pd₂(dba)₃ (0.0125 mmol, 0.025 equiv.) and XPhos (0.025 mmol, 0.05 equiv.).
-
In a separate vial, dissolve this compound (0.5 mmol, 1.0 equiv.) and the amine (0.6 mmol, 1.2 equiv.) in anhydrous, deoxygenated toluene (3 mL).
-
Transfer this solution to the microwave vial containing the catalyst and base.
-
Seal the vial tightly.
-
Remove the vial from the glovebox and place it in the microwave reactor.
-
Irradiate at 140°C for 30 minutes with stirring.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 6-amino-3-chloro-2-methoxypyridine derivative.
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be unlocked through the application of microwave-assisted synthesis. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide robust and rapid methods for the selective functionalization of this versatile building block. By understanding the principles of chemoselectivity and the rationale behind the experimental design, researchers can efficiently generate diverse libraries of novel 2-methoxypyridine derivatives, accelerating the pace of discovery in drug development and materials science.
References
-
International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]
- Merck Sharp and Dohme LLC. Orexin receptor agonists. WO2024107615A1.
-
EurekAlert!. Microwave-induced synthesis of bioactive nitrogen heterocycles. [Link]
-
Microwave synthesis: a green method for benzofused nitrogen heterocycles. [Link]
-
ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
-
National Institutes of Health. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]
-
ResearchGate. Microwave enhanced Sonogashira coupling. [Link]
-
National Institutes of Health. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]
-
Frontiers Media S.A. Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. [Link]
-
Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-3-chloro-2-methoxypyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-Bromo-3-chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and optimize your synthetic strategies.
Understanding the Substrate: this compound
This compound is a dihalogenated pyridine derivative with distinct electronic and steric properties that influence its reactivity in cross-coupling reactions. The pyridine nitrogen and the methoxy group at the 2-position render the ring electron-rich, while the chloro and bromo substituents at the 3- and 6-positions, respectively, provide two handles for functionalization. A critical aspect of working with this substrate is achieving selective coupling at either the C-Br or C-Cl position.
Generally, the reactivity of halogens in palladium-catalyzed cross-couplings follows the order: I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bonds, where the C-Br bond is weaker and thus more readily undergoes oxidative addition to the palladium(0) catalyst compared to the C-Cl bond. Therefore, selective coupling at the 6-position (C-Br) is generally favored under standard conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the 6-position of this compound, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. Here’s a systematic approach to troubleshooting:
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Catalyst and Ligand Inactivity:
-
Cause: The chosen palladium catalyst or ligand may not be active enough to promote the oxidative addition of the C-Br bond, which can be influenced by the electron-rich nature of the pyridine ring.
-
Solution:
-
Switch to a more electron-rich and bulky ligand. While traditional ligands like PPh₃ can be effective, for challenging substrates, consider using Buchwald's biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to facilitate the oxidative addition step.
-
Use a pre-catalyst. Pre-catalysts, such as [Pd(allyl)Cl]₂ or G3-palladacycles, can provide a more active Pd(0) species in situ.
-
Ensure catalyst quality. Palladium catalysts can degrade over time. Use a fresh batch of catalyst or one that has been properly stored under an inert atmosphere.
-
-
-
Inadequate Base:
-
Cause: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. An inappropriate base can lead to poor reaction rates.
-
Solution:
-
Screen different bases. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For electron-rich substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective.
-
Ensure the base is finely powdered and dry. The surface area and purity of the base can significantly impact the reaction.
-
-
-
Solvent and Temperature Issues:
-
Cause: Poor solubility of reagents or an insufficiently high temperature can hinder the reaction.
-
Solution:
-
Use a suitable solvent system. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is typically used in Suzuki couplings. Ensure your starting materials are soluble in the chosen system.
-
Increase the reaction temperature. While starting at a moderate temperature (e.g., 80 °C) is advisable, increasing the temperature to 100-110 °C may be necessary to drive the reaction to completion.
-
-
-
Boronic Acid Decomposition:
-
Cause: Boronic acids can be unstable and undergo protodeborylation (cleavage of the C-B bond) under the reaction conditions, especially at high temperatures and in the presence of water.
-
Solution:
-
Use a slight excess of the boronic acid (1.2-1.5 equivalents).
-
Consider using a boronate ester (e.g., pinacol ester). Boronate esters are generally more stable than their corresponding boronic acids.
-
Add the boronic acid in portions. This can help to maintain a sufficient concentration throughout the reaction.
-
-
Issue 2: Lack of Selectivity - Coupling at Both C-Br and C-Cl Positions
Question: I am trying to achieve selective coupling at the 6-position (C-Br), but I am observing a significant amount of the di-substituted product where coupling has also occurred at the 3-position (C-Cl). How can I improve the selectivity?
Answer: Achieving high selectivity for the C-Br bond is key when working with dihalogenated substrates. Here’s how to address this challenge:
-
Reaction Conditions are Too Harsh:
-
Cause: High temperatures and prolonged reaction times can provide enough energy to activate the stronger C-Cl bond, leading to double coupling.
-
Solution:
-
Lower the reaction temperature. Start with a milder temperature (e.g., 60-80 °C) and monitor the reaction progress carefully.
-
Reduce the reaction time. Stop the reaction as soon as the desired mono-substituted product is formed, as determined by TLC or LC-MS analysis.
-
-
-
Catalyst System is Too Reactive:
-
Cause: Highly active catalyst systems, while beneficial for difficult couplings, can sometimes be too reactive and lead to a loss of selectivity.
-
Solution:
-
Choose a less reactive catalyst/ligand combination. For example, if you are using a very electron-rich Buchwald ligand, you might try switching to a less donating ligand like PPh₃ or a bidentate ligand like dppf.
-
Reduce the catalyst loading. A lower catalyst concentration can sometimes favor the more facile C-Br activation.
-
-
Issue 3: Poor Results in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary amine is giving a complex mixture of products and a low yield of the desired 6-amino product. What could be the problem?
Answer: Buchwald-Hartwig aminations can be sensitive to various factors. A systematic approach to troubleshooting is essential:
-
Inappropriate Base:
-
Cause: The choice of base is critical in Buchwald-Hartwig reactions. Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction.
-
Solution:
-
Use a strong, sterically hindered base. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).
-
Ensure the base is fresh and dry. NaOtBu is hygroscopic and its effectiveness can be diminished by moisture.
-
-
-
Ligand Issues:
-
Cause: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the C-N bond-forming reductive elimination step.
-
Solution:
-
Select a suitable ligand. For amination of heteroaryl halides, bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often superior.
-
Consider the amine substrate. The choice of ligand can also depend on the nature of the amine. For primary amines, ligands like BrettPhos are specifically designed to minimize side reactions.
-
-
-
Side Reactions:
-
Cause: Several side reactions can occur in Buchwald-Hartwig aminations, including hydrodehalogenation (replacement of the halogen with hydrogen) and the formation of dimeric products.
-
Solution:
-
Ensure an inert atmosphere. Oxygen can lead to catalyst decomposition and side reactions. Thoroughly degas your solvents and maintain the reaction under a positive pressure of argon or nitrogen.
-
Optimize the reaction temperature. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. Overheating can promote side reactions.
-
-
Issue 4: Unsuccessful Sonogashira Coupling
Question: I am attempting a Sonogashira coupling of a terminal alkyne with this compound, but the reaction is sluggish and gives a low yield of the desired product, along with significant homocoupling of the alkyne (Glaser coupling). How can I optimize this reaction?
Answer: Sonogashira couplings can be prone to certain side reactions. Here's how to troubleshoot:
-
Copper Co-catalyst Issues:
-
Cause: The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then transmetalates to the palladium center. However, copper can also promote the homocoupling of the alkyne.
-
Solution:
-
Use a copper-free Sonogashira protocol. Several modern methods have been developed that avoid the use of a copper co-catalyst, which can minimize Glaser coupling. These often employ specific ligands and bases.
-
If using copper, use a low concentration. Typically, 1-5 mol% of CuI is sufficient.
-
Ensure the copper(I) salt is of high quality. Oxidized copper salts can be less effective.
-
-
-
Base Selection:
-
Cause: An appropriate amine base is required to deprotonate the terminal alkyne.
-
Solution:
-
Use a suitable amine base. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine.
-
Ensure the base is dry and free of impurities.
-
-
-
Reaction Conditions:
-
Cause: Sonogashira couplings are often sensitive to oxygen.
-
Solution:
-
Thoroughly degas all solvents and reagents. The presence of oxygen can lead to the oxidative homocoupling of the alkyne.
-
Maintain a strict inert atmosphere. Use Schlenk techniques or a glovebox for the best results.
-
-
Frequently Asked Questions (FAQs)
Q1: Which position, C-Br or C-Cl, is more reactive in this compound?
A1: The C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 3-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step of the catalytic cycle. This inherent difference in reactivity allows for selective functionalization at the 6-position under carefully controlled conditions.
Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling at the 6-position?
A2: A good starting point for a Suzuki-Miyaura coupling would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like SPhos (2-4 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of dioxane and water (e.g., 4:1).
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q3: Can I perform a sequential cross-coupling on this substrate?
A3: Yes, the differential reactivity of the C-Br and C-Cl bonds makes this compound an excellent substrate for sequential cross-coupling. You can first perform a coupling reaction at the more reactive C-Br position under milder conditions. After purification of the mono-substituted product, a second coupling at the less reactive C-Cl position can be achieved using more forcing conditions (e.g., a more active catalyst system, higher temperature).
Q4: How does the 2-methoxy group affect the reactivity?
A4: The 2-methoxy group is an electron-donating group, which increases the electron density of the pyridine ring. This can make the oxidative addition step slightly more challenging compared to an unsubstituted pyridine. Therefore, using a more electron-rich and bulky ligand can be beneficial to promote this step.
Q5: What are some common side products to look out for?
A5: Besides the desired product, you should be aware of the following potential side products:
-
Hydrodehalogenation: Replacement of the bromine or chlorine with a hydrogen atom.
-
Homocoupling: Dimerization of your boronic acid (in Suzuki), amine (in Buchwald-Hartwig), or alkyne (in Sonogashira).
-
Di-substituted product: If the reaction conditions are too harsh, you may see coupling at both the C-Br and C-Cl positions.
Data Presentation
Table 1: Recommended Starting Conditions for Selective Cross-Coupling at the C-6 Position
| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100-120 |
| Sonogashira | Pd(PPh₃)₄ (5) | - | TEA (3) | THF | 50-70 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Piperidine (2) | DMF | 80-100 |
Experimental Protocols
General Procedure for a Selective Suzuki-Miyaura Coupling at the 6-Position:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
Caption: A strategy for sequential cross-coupling on this compound.
References
Technical Support Center: Navigating Byproducts in Reactions of 6-Bromo-3-chloro-2-methoxypyridine
Welcome to the Technical Support Center for 6-Bromo-3-chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only help you identify and mitigate common byproducts but also to provide a deeper understanding of the underlying reaction mechanisms to empower your experimental design.
Introduction: The Duality of Reactivity in this compound
This compound is a valuable starting material in organic synthesis, prized for its two distinct halogen atoms that offer orthogonal reactivity. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position. Conversely, the C-Cl bond can be targeted under more forcing conditions or in nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity, however, can also lead to the formation of undesired byproducts. This guide will walk you through the most common challenges and provide actionable solutions.
Troubleshooting Guides & FAQs
I. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q: During my Suzuki or Buchwald-Hartwig coupling at the 6-position, I'm observing a significant amount of the debrominated starting material, 3-chloro-2-methoxypyridine. What is the cause and how can I prevent it?
A: This byproduct is a result of a side reaction known as hydrodehalogenation or dehalogenation. In this process, the bromine atom is replaced by a hydrogen atom.
Causality: Hydrodehalogenation in palladium-catalyzed cross-coupling reactions is often attributed to the formation of a palladium-hydride (Pd-H) species. This can arise from several sources:
-
β-Hydride Elimination: In Buchwald-Hartwig amination, if the amine coupling partner has a β-hydrogen, the intermediate palladium-amido complex can undergo β-hydride elimination. This forms an imine and the Pd-H species, which can then reductively eliminate with the aryl halide to give the dehalogenated product.[1]
-
Solvent and Base: Some solvents, like DMF or those containing trace amounts of water, can be a source of hydrides. Certain bases can also promote the formation of Pd-H species.[2]
-
Highly Active Catalysts: Very active catalyst systems can sometimes favor this side reaction, particularly with electron-rich aryl halides.[2]
Troubleshooting Protocol:
-
Reagent Purity and Anhydrous Conditions:
-
Ensure all reagents, especially the solvent and base, are strictly anhydrous. Traces of water can be a proton source for hydrodehalogenation.[3]
-
Use freshly distilled or rigorously dried solvents.
-
-
Choice of Base:
-
Consider using a less sterically hindered or a different type of base. For instance, if using an alkoxide, ensure it is of high purity.
-
-
Ligand Selection:
-
For Buchwald-Hartwig amination, switching to a more electron-rich or sterically bulky ligand can sometimes favor the desired reductive elimination over β-hydride elimination.[4]
-
-
Temperature Control:
-
Higher temperatures can sometimes accelerate dehalogenation. Try running the reaction at a lower temperature for a longer period.
-
-
Catalyst System:
-
If using a highly active catalyst, consider switching to a less reactive one.
-
A general workflow for troubleshooting dehalogenation is illustrated below:
Caption: Troubleshooting workflow for minimizing dehalogenation.
Q: My reaction mixture contains significant amounts of homocoupled products, such as the dimer of my boronic acid or the starting this compound. Why is this happening and what are the mitigation strategies?
A: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other. This can occur with the boronic acid in a Suzuki reaction (forming a biaryl) or with the aryl halide itself.
Causality:
-
Oxygen Presence: The primary cause of homocoupling of boronic acids in Suzuki reactions is the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organoboron reagent.[3]
-
Palladium(II) Species: The presence of Pd(II) species in the reaction mixture, either from an incompletely reduced precatalyst or from oxidation of Pd(0), can facilitate this unwanted dimerization.[3]
-
Slow Cross-Coupling: If the desired cross-coupling reaction is slow, it allows more time for the homocoupling side reaction to occur.[3]
Troubleshooting Protocol:
-
Inert Atmosphere:
-
This is the most critical factor. Ensure a strictly inert atmosphere by thoroughly degassing the solvent and reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[3]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Choice and Handling:
-
Use a Pd(0) source directly or ensure the complete in-situ reduction of a Pd(II) precatalyst.
-
Adding a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).
-
-
Reaction Parameters:
-
Optimizing the ligand, base, and temperature can significantly affect the relative rates of the desired cross-coupling versus the undesired homocoupling.[3]
-
Sometimes, a lower reaction temperature can minimize homocoupling.
-
The following diagram illustrates the competing pathways:
Caption: Competing pathways of desired cross-coupling and homocoupling.
Q: I am observing a byproduct where the coupling has occurred at the 2-position (C-Cl) instead of the expected 6-position (C-Br). Is this possible and how can I improve selectivity?
A: While the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, reaction at the 2-position can occur under certain conditions.[4]
Causality:
-
Forcing Reaction Conditions: Higher temperatures and prolonged reaction times can provide enough energy to overcome the higher activation barrier for C-Cl bond cleavage.[4]
-
Highly Reactive Catalyst Systems: Some modern, highly active catalyst systems designed for C-Cl bond activation might show reduced selectivity.
Troubleshooting Protocol:
-
Milder Reaction Conditions:
-
Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before the formation of the undesired isomer becomes significant.
-
-
Catalyst and Ligand System:
-
If using a catalyst system known for its high activity towards aryl chlorides, consider switching to a more traditional catalyst like Pd(PPh₃)₄, which generally shows good selectivity for C-Br bonds.
-
Table 1: Relative Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling
| Carbon-Halogen Bond | Relative Reactivity | Typical Reaction Conditions |
| C-I | Highest | Mild |
| C-Br | High | Mild to moderate |
| C-Cl | Low | Forcing (higher temp., specialized ligands) |
| C-F | Lowest | Very forcing (requires specific catalysts) |
II. Lithiation and Grignard Formation
Q: When attempting to form a Grignard or lithiated species from this compound, I get a significant amount of a homocoupled dimer. What causes this?
A: This is likely a Wurtz-type coupling reaction, a common side reaction during the formation of organometallic reagents.
Causality: The formation of the organometallic reagent involves a radical mechanism on the surface of the magnesium or in solution with the organolithium reagent. These radical intermediates can dimerize before forming the desired organometallic species.[5]
Troubleshooting Protocol:
-
Slow Addition: Add the this compound solution slowly to the magnesium turnings or the organolithium reagent. This keeps the concentration of the halide low and minimizes the rate of dimerization.
-
Dilution: Working at higher dilutions can also disfavor the bimolecular coupling reaction.
-
Temperature Control: Maintain a low and constant temperature during the formation of the organometallic reagent.
-
Magnesium Activation: For Grignard formation, ensure the magnesium is properly activated to promote a fast insertion reaction, which can outcompete the coupling.
III. Stability of the 2-Methoxy Group
Q: I am concerned about the stability of the 2-methoxy group under my reaction conditions, especially if acidic or strongly basic conditions are used. Can it be cleaved to form a pyridone?
A: Yes, the 2-methoxy group on the pyridine ring can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding 2-pyridone.
Causality: The 2-methoxypyridine moiety is an ether. Ethers can be cleaved by strong acids. While generally stable to many bases, prolonged heating with very strong bases could potentially lead to cleavage.
Troubleshooting Protocol:
-
Avoid Strong Acids: If possible, avoid strongly acidic workups or reaction conditions. If an acidic wash is necessary, perform it quickly and at a low temperature.
-
Moderate Basicity: While most cross-coupling reactions use bases, conditions are generally not harsh enough to cause significant hydrolysis. However, be mindful of very high temperatures in combination with strong bases for extended periods.
-
Control Experiments: If you suspect hydrolysis is occurring, run a control experiment where the starting material is subjected to the reaction conditions without the coupling partners to assess its stability.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. [Link]
-
Snieckus, V. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]
-
Dai, W., et al. (2022). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. RSC Publishing. [Link]
-
2-Methoxypyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard reagent formation. The surface nature of the reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
Grignard Reagent: Reactions, Preparation, Mechanism. ADICHEMISTRY. [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
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Grignard Reagents. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
The Grignard Reaction. University of Missouri–St. Louis. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Science of Synthesis. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Suzuki reaction. In: Wikipedia. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. PMC. [Link]
-
2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. [Link]
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. [Link]
-
Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]##
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only help you identify and mitigate common byproducts but also to provide a deeper understanding of the underlying reaction mechanisms to empower your experimental design.
Introduction: The Duality of Reactivity in this compound
This compound is a valuable starting material in organic synthesis, prized for its two distinct halogen atoms that offer orthogonal reactivity. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position. Conversely, the C-Cl bond can be targeted under more forcing conditions or in nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity, however, can also lead to the formation of undesired byproducts. This guide will walk you through the most common challenges and provide actionable solutions.
Troubleshooting Guides & FAQs
I. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q: During my Suzuki or Buchwald-Hartwig coupling at the 6-position, I'm observing a significant amount of the debrominated starting material, 3-chloro-2-methoxypyridine. What is the cause and how can I prevent it?
A: This byproduct is a result of a side reaction known as hydrodehalogenation or dehalogenation. In this process, the bromine atom is replaced by a hydrogen atom.
Causality: Hydrodehalogenation in palladium-catalyzed cross-coupling reactions is often attributed to the formation of a palladium-hydride (Pd-H) species. This can arise from several sources:
-
β-Hydride Elimination: In Buchwald-Hartwig amination, if the amine coupling partner has a β-hydrogen, the intermediate palladium-amido complex can undergo β-hydride elimination. This forms an imine and the Pd-H species, which can then reductively eliminate with the aryl halide to give the dehalogenated product.[1]
-
Solvent and Base: Some solvents, like DMF or those containing trace amounts of water, can be a source of hydrides. Certain bases can also promote the formation of Pd-H species.[2]
-
Highly Active Catalysts: Very active catalyst systems can sometimes favor this side reaction, particularly with electron-rich aryl halides.[2]
Troubleshooting Protocol:
-
Reagent Purity and Anhydrous Conditions:
-
Ensure all reagents, especially the solvent and base, are strictly anhydrous. Traces of water can be a proton source for hydrodehalogenation.[3]
-
Use freshly distilled or rigorously dried solvents.
-
-
Choice of Base:
-
Consider using a less sterically hindered or a different type of base. For instance, if using an alkoxide, ensure it is of high purity.
-
-
Ligand Selection:
-
For Buchwald-Hartwig amination, switching to a more electron-rich or sterically bulky ligand can sometimes favor the desired reductive elimination over β-hydride elimination.[4]
-
-
Temperature Control:
-
Higher temperatures can sometimes accelerate dehalogenation. Try running the reaction at a lower temperature for a longer period.
-
-
Catalyst System:
-
If using a highly active catalyst, consider switching to a less reactive one.
-
A general workflow for troubleshooting dehalogenation is illustrated below:
Caption: Troubleshooting workflow for minimizing dehalogenation.
Q: My reaction mixture contains significant amounts of homocoupled products, such as the dimer of my boronic acid or the starting this compound. Why is this happening and what are the mitigation strategies?
A: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other. This can occur with the boronic acid in a Suzuki reaction (forming a biaryl) or with the aryl halide itself.
Causality:
-
Oxygen Presence: The primary cause of homocoupling of boronic acids in Suzuki reactions is the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organoboron reagent.[3]
-
Palladium(II) Species: The presence of Pd(II) species in the reaction mixture, either from an incompletely reduced precatalyst or from oxidation of Pd(0), can facilitate this unwanted dimerization.[3]
-
Slow Cross-Coupling: If the desired cross-coupling reaction is slow, it allows more time for the homocoupling side reaction to occur.[3]
Troubleshooting Protocol:
-
Inert Atmosphere:
-
This is the most critical factor. Ensure a strictly inert atmosphere by thoroughly degassing the solvent and reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[3]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Choice and Handling:
-
Use a Pd(0) source directly or ensure the complete in-situ reduction of a Pd(II) precatalyst.
-
Adding a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).
-
-
Reaction Parameters:
-
Optimizing the ligand, base, and temperature can significantly affect the relative rates of the desired cross-coupling versus the undesired homocoupling.[3]
-
Sometimes, a lower reaction temperature can minimize homocoupling.
-
The following diagram illustrates the competing pathways:
Caption: Competing pathways of desired cross-coupling and homocoupling.
Q: I am observing a byproduct where the coupling has occurred at the 2-position (C-Cl) instead of the expected 6-position (C-Br). Is this possible and how can I improve selectivity?
A: While the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, reaction at the 2-position can occur under certain conditions.[4]
Causality:
-
Forcing Reaction Conditions: Higher temperatures and prolonged reaction times can provide enough energy to overcome the higher activation barrier for C-Cl bond cleavage.[4]
-
Highly Reactive Catalyst Systems: Some modern, highly active catalyst systems designed for C-Cl bond activation might show reduced selectivity.
Troubleshooting Protocol:
-
Milder Reaction Conditions:
-
Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before the formation of the undesired isomer becomes significant.
-
-
Catalyst and Ligand System:
-
If using a catalyst system known for its high activity towards aryl chlorides, consider switching to a more traditional catalyst like Pd(PPh₃)₄, which generally shows good selectivity for C-Br bonds.
-
Table 1: Relative Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling
| Carbon-Halogen Bond | Relative Reactivity | Typical Reaction Conditions |
| C-I | Highest | Mild |
| C-Br | High | Mild to moderate |
| C-Cl | Low | Forcing (higher temp., specialized ligands) |
| C-F | Lowest | Very forcing (requires specific catalysts) |
II. Lithiation and Grignard Formation
Q: When attempting to form a Grignard or lithiated species from this compound, I get a significant amount of a homocoupled dimer. What causes this?
A: This is likely a Wurtz-type coupling reaction, a common side reaction during the formation of organometallic reagents.
Causality: The formation of the organometallic reagent involves a radical mechanism on the surface of the magnesium or in solution with the organolithium reagent. These radical intermediates can dimerize before forming the desired organometallic species.[5]
Troubleshooting Protocol:
-
Slow Addition: Add the this compound solution slowly to the magnesium turnings or the organolithium reagent. This keeps the concentration of the halide low and minimizes the rate of dimerization.
-
Dilution: Working at higher dilutions can also disfavor the bimolecular coupling reaction.
-
Temperature Control: Maintain a low and constant temperature during the formation of the organometallic reagent.
-
Magnesium Activation: For Grignard formation, ensure the magnesium is properly activated to promote a fast insertion reaction, which can outcompete the coupling.
III. Stability of the 2-Methoxy Group
Q: I am concerned about the stability of the 2-methoxy group under my reaction conditions, especially if acidic or strongly basic conditions are used. Can it be cleaved to form a pyridone?
A: Yes, the 2-methoxy group on the pyridine ring can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding 2-pyridone.
Causality: The 2-methoxypyridine moiety is an ether. Ethers can be cleaved by strong acids. While generally stable to many bases, prolonged heating with very strong bases could potentially lead to cleavage.
Troubleshooting Protocol:
-
Avoid Strong Acids: If possible, avoid strongly acidic workups or reaction conditions. If an acidic wash is necessary, perform it quickly and at a low temperature.
-
Moderate Basicity: While most cross-coupling reactions use bases, conditions are generally not harsh enough to cause significant hydrolysis. However, be mindful of very high temperatures in combination with strong bases for extended periods.
-
Control Experiments: If you suspect hydrolysis is occurring, run a control experiment where the starting material is subjected to the reaction conditions without the coupling partners to assess its stability.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. [Link]
-
Snieckus, V. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]
-
Dai, W., et al. (2022). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. RSC Publishing. [Link]
-
2-Methoxypyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard reagent formation. The surface nature of the reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
Grignard Reagent: Reactions, Preparation, Mechanism. ADICHEMISTRY. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Grignard Reagents. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
The Grignard Reaction. University of Missouri–St. Louis. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Science of Synthesis. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Suzuki reaction. In: Wikipedia. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. PMC. [Link]
-
2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. [Link]
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. [Link]
-
Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]
Sources
Technical Support Center: Purification of 6-Bromo-3-chloro-2-methoxypyridine Derivatives
Welcome to the technical support center for the purification of 6-Bromo-3-chloro-2-methoxypyridine and its derivatives. These halogenated pyridine compounds are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, their unique electronic and physical properties can present significant challenges during purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the highest purity for your compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound derivatives in a question-and-answer format.
Question 1: I'm seeing significant peak tailing during silica gel column chromatography of my pyridine derivative. What's causing this and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds like pyridines on a standard silica gel stationary phase.
-
Causality: The root cause is the interaction between the basic nitrogen atom on your pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-specific binding creates multiple interaction modes, preventing a clean elution band and resulting in a "tailed" peak.
-
Suggested Solution: You can mitigate this by "masking" the acidic silanol sites. The most common and effective method is to add a small amount of a competing base to your mobile phase.
-
Protocol: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent mixture (e.g., Hexane/Ethyl Acetate). The competing base will preferentially bind to the active silanol sites, allowing your compound of interest to elute more symmetrically.[3] Always perform a small-scale TLC analysis with the modified eluent first to confirm the desired change in retention factor (Rf) and spot shape.
-
Question 2: After a Suzuki or Buchwald-Hartwig coupling reaction, I'm struggling to remove the palladium catalyst and ligand byproducts from my purified derivative. What is the best approach?
Answer:
Residual palladium and phosphine-based ligands (or their oxides) are common, tenacious impurities in cross-coupling reactions.[4][5][6] Their removal is critical, especially in drug development.
-
Causality: Palladium catalysts and bulky phosphine ligands are often of moderate polarity and can co-elute with the desired product.[5] Dibenzylideneacetone (dba) from Pd₂(dba)₃ can also be a persistent impurity.[5]
-
Suggested Solutions:
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent (like toluene or EtOAc) and filter it through a pad of Celite®. This will remove a significant portion of the insoluble palladium black and other particulates.
-
Optimized Chromatography: Often, the phosphine oxide byproduct is more polar than the desired product. A carefully optimized gradient on silica gel can effectively separate these impurities.
-
Acid Wash (Use with Caution): If your target molecule is stable to acid, an aqueous wash with a dilute acid (e.g., 1M HCl) can protonate the basic phosphine ligands, making them water-soluble and easily extractable. However, you must first confirm that your this compound derivative will not degrade or be extracted itself under these conditions. Neutralize the organic layer promptly after separation.
-
Specialized Scavengers: For very challenging cases, consider using commercially available palladium or phosphine scavengers, which are functionalized resins designed to selectively bind and remove these impurities.
-
Question 3: My product is an oil that refuses to crystallize, even after chromatography shows a single spot on TLC. How can I obtain a solid?
Answer:
This is a common frustration, often caused by trace impurities or residual solvents that inhibit crystal lattice formation.
-
Causality: Even small amounts of solvent or a structurally similar impurity can act as a "contaminant" in the crystal lattice, preventing the ordered arrangement required for solidification.
-
Suggested Solutions:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.
-
Trituration: This is a highly effective technique. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane, pentane, or diethyl ether). Stir or sonicate the mixture. The impurities may dissolve in the non-polar solvent, while the pure product "oils out" and eventually solidifies. The solid can then be collected by filtration.
-
Re-purification: The single spot on TLC might be misleading. Try running a TLC in a different solvent system to see if a hidden impurity can be resolved. A final, very careful chromatographic purification may be necessary.
-
Question 4: I'm experiencing low recovery after column chromatography. I suspect my compound is degrading on the silica gel. What are my options?
Answer:
The acidic nature of silica gel can degrade sensitive molecules. A simple diagnostic test can confirm this suspicion.
-
Causality & Diagnosis: To check for on-column degradation, perform a 2D TLC.[3]
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate completely, then rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same eluent system.
-
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.[3]
-
-
Suggested Solutions:
-
Deactivated Silica: Prepare a less acidic stationary phase by "deactivating" the silica gel. This is done by adding a small percentage of water (by weight) to the dry silica and mixing thoroughly.
-
Use Alumina: Switch to a different stationary phase. Alumina is available in neutral, basic, or acidic grades. For a basic pyridine derivative, neutral or basic alumina is an excellent alternative to silica gel.
-
Minimize Contact Time: Use flash chromatography with higher pressure to push the compound through the column more quickly, reducing the time it spends in contact with the stationary phase.
-
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a general purification workflow and a decision tree for troubleshooting common issues.
Caption: A general workflow for the purification of synthetic intermediates.
Caption: A decision tree for troubleshooting common purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for this compound derivatives?
For most derivatives of this class, normal-phase flash column chromatography on silica gel is the primary method of choice.[7][8] This technique offers a good balance of speed and resolving power. The typical starting eluent is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[9] Recrystallization is an excellent secondary method if a highly pure, crystalline solid is required.
Q2: How do I select the optimal solvent system for column chromatography?
The ideal solvent system is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.3 for your desired product.[7] This Rf value ensures that the compound spends enough time on the stationary phase to separate from impurities but elutes in a reasonable volume of solvent.
-
Starting Point: Begin with a relatively non-polar mixture, such as 9:1 Hexane:Ethyl Acetate.
-
If Rf is too low (spot doesn't move far): Increase the polarity of the eluent (e.g., move to 7:1 or 5:1 Hexane:EtOAc).
-
If Rf is too high (spot runs to the top): Decrease the polarity of the eluent (e.g., move to 19:1 Hexane:EtOAc).
Q3: When is recrystallization a better choice than chromatography?
Recrystallization is ideal under two main circumstances:
-
Final Polishing: When you have a product that is already >95% pure after chromatography and you need to remove trace impurities to achieve analytical purity.
-
Large Scale: For multi-gram or kilogram scale purifications, recrystallization is often more practical and economical than large-scale chromatography.
The key requirement for successful recrystallization is identifying a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10]
Q4: How should I properly handle and store my purified this compound derivative?
Like many halogenated organic compounds, proper storage is key to maintaining purity.
-
Handling: Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Storage: Store the purified compound in a tightly sealed, amber glass vial to protect it from light and moisture.[1][12] For long-term stability, storing it in a desiccator or under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[13]
Experimental Protocols
Protocol 1: Optimizing Eluent via Thin-Layer Chromatography (TLC)
-
Prepare Chamber: Add a small amount of your test eluent (e.g., 8:2 Hexane:EtOAc) to a TLC chamber with a filter paper wick and close the lid to allow the atmosphere to saturate.[7]
-
Spot Plate: Dissolve a tiny amount of your crude product in a volatile solvent (e.g., DCM or EtOAc). Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm).[7]
-
Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity as described in the FAQ section until the desired Rf of ~0.2-0.3 is achieved.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing (Slurry Method): Securely clamp a column vertically. Place a small cotton plug and a thin layer of sand at the bottom. In a beaker, mix silica gel with your chosen eluent to form a uniform slurry and pour it into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[7]
-
Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Elution: Gently add the eluent to the column. Apply gentle pressure using a nitrogen or air line to achieve a steady flow rate. Begin collecting fractions immediately.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates. Combine all fractions that contain only the pure product.
-
Concentration: Concentrate the combined pure fractions using a rotary evaporator to yield your purified compound.
Table 1: Representative Solvent Systems for Halopyridine Derivatives
| Eluent System (v/v) | Typical Application | Expected Rf of Product |
| 95:5 Hexane / Ethyl Acetate | For relatively non-polar derivatives | ~0.2-0.4 |
| 80:20 Hexane / Ethyl Acetate | Good starting point for many derivatives | ~0.2-0.3 |
| 50:50 Hexane / Ethyl Acetate | For more polar derivatives or to flush column | >0.5 |
| 98:2 Dichloromethane / Methanol | Alternative for more polar compounds | ~0.3-0.5 |
| 99:1 Eluent + 1% Triethylamine | To prevent peak tailing of basic compounds | Varies, improves spot shape |
References
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine deriv
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.
- Overcoming challenges in the purific
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
- managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Benchchem.
- Troubleshooting Purific
- 3-Bromo-6-chloro-2-methoxypyridine SDS, 1211526-62-3 Safety D
- 6-bromo-3-chloro-2-methoxy-pyridine. A1Researchers.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- 3-Bromo-6-chloro-2-methylpyridine CAS#: 132606-40-7. ChemicalBook.
- Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermedi
- Purification of Buchwald-Hartwig amin
- 3-Bromo-6-chloro-2-methoxypyridine | 1211526-62-3. BLD Pharm.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 3-Bromo-6-chloro-2-methoxypyridine. Echemi.
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem.
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- 3-Bromo-6-chloro-2-methoxypyridine | 1211526-62-3. ChemicalBook.
- 2-Bromo-6-chloro-3-methoxypyridine | 1256819-37-0. J&K Scientific.
- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- Suzuki Coupling. Organic Chemistry Portal.
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystalliz
- Troubleshooting: Purific
- 3-Bromo-6-chloro-2-methoxypyridine. TIHONDAN.
- 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermedi
- Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. Benchchem.
- Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Benchchem.
- A Technical Guide to High-Purity 3-Bromo-2-chloropyridine for Chemical Research and Drug Development. Benchchem.
- Ion Chromatography Troubleshooting Guide. Thermo Fisher Scientific.
- 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2. BLD Pharm.
- 2-Bromo-3-hydroxy-6-methylpyridine.
- 2-Bromo-3-hydroxy-6-methylpyridine. PMC - NIH.
Sources
- 1. innospk.com [innospk.com]
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- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 13. 3-Bromo-6-chloro-2-methylpyridine CAS#: 132606-40-7 [m.chemicalbook.com]
Technical Support Center: Regioselectivity in Reactions of 6-Bromo-3-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of regioselective reactions with 6-Bromo-3-chloro-2-methoxypyridine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you overcome common challenges.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable protocols to resolve them.
Question 1: My Suzuki-Miyaura cross-coupling reaction is giving me a mixture of products at both the 6-position (C-Br) and the 3-position (C-Cl). How can I achieve selective coupling at the 6-position?
Answer:
This is a frequent challenge stemming from the nuanced reactivity of the two halogen atoms. While the Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions, several factors can lead to a loss of selectivity.[1][2] The primary reason for this is that the C-Br bond has a lower bond dissociation energy, making the oxidative addition step of the palladium catalyst more favorable at this position.[1]
Underlying Causes of Poor Regioselectivity:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to the formation of the di-substituted product or a mixture of mono-substituted isomers.
-
Highly Active Catalyst Systems: Certain palladium catalysts and ligands are so reactive that they can activate the less reactive C-Cl bond, especially after the C-Br bond has reacted.
-
Substrate-Specific Electronic Effects: The electron-donating 2-methoxy group and the electron-withdrawing nature of the pyridine nitrogen influence the electron density at the C3 and C6 positions, which can affect the relative rates of oxidative addition.[3]
Troubleshooting Protocol for Selective C6 Coupling:
To favor selective coupling at the C6 position, the goal is to use conditions that are just reactive enough to cleave the C-Br bond while leaving the C-Cl bond intact.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings. Pd(OAc)₂ is a common precursor that forms the active Pd(0) species in situ.[4][5] |
| Ligand | SPhos (4 mol%) or PPh₃ (if using Pd(OAc)₂) | SPhos is a bulky, electron-rich ligand that can promote C-Br activation at lower temperatures. |
| Base | K₂CO₃ or K₃PO₄ (2.0 equiv.) | These are moderately strong bases that are effective in Suzuki couplings without being overly harsh.[6] |
| Solvent | Dioxane/H₂O (5:1) or Toluene/H₂O (5:1) | A biphasic solvent system is often beneficial for Suzuki reactions.[5] |
| Temperature | 80-90 °C | Start with a lower temperature to favor selective C-Br activation. |
| Time | Monitor by TLC/LC-MS (typically 4-12 h) | Avoid unnecessarily long reaction times. |
Step-by-Step Experimental Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst and, if applicable, the ligand.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed organic solvent and water.
-
Stir the mixture and heat to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Flow for Optimization:
Caption: Optimization workflow for selective Suzuki-Miyaura coupling.
Question 2: I am attempting a Buchwald-Hartwig amination and want to selectively introduce an amine at the C6 position. What conditions should I use to avoid reaction at the C3-chloro position?
Answer:
Similar to the Suzuki-Miyaura coupling, achieving regioselectivity in the Buchwald-Hartwig amination hinges on exploiting the differential reactivity of the C-Br and C-Cl bonds.[7] The principles of using milder conditions to favor C-Br activation remain paramount.
Key Factors Influencing Regioselectivity in Buchwald-Hartwig Amination:
-
Ligand Choice: The nature of the phosphine ligand is critical. Bulky, electron-rich ligands can facilitate the oxidative addition to the C-Br bond at lower temperatures, thus enhancing selectivity.[8][9]
-
Base Selection: The choice of base can influence the rate of both the desired C-N coupling and potential side reactions. A base that is strong enough to deprotonate the amine but not so harsh as to promote C-Cl activation is ideal.[10]
-
Temperature Control: This is one of the most straightforward parameters to adjust. Lowering the reaction temperature will generally increase the selectivity for the more reactive C-Br bond.
Troubleshooting Protocol for Selective C6 Amination:
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Common and effective palladium precursors for Buchwald-Hartwig amination. |
| Ligand | Xantphos (2-4 mol%) or RuPhos (2-4 mol%) | These ligands are known to promote C-N coupling under relatively mild conditions. |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equiv.) | NaOtBu is a strong base often used in these reactions. K₃PO₄ is a milder alternative if side reactions are observed. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-polar aprotic solvents are typically used. |
| Temperature | 80-100 °C | Start at the lower end of this range to maximize selectivity. |
Step-by-Step Experimental Protocol:
-
In a glovebox or under a stream of inert gas, combine the palladium precursor, ligand, and base in a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Decision Tree for Optimizing Selectivity:
Caption: Troubleshooting path for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions?
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker the bond, the more readily the palladium catalyst can undergo oxidative addition, which is often the rate-determining step.[1]
Q2: How does the 2-methoxy group influence the reactivity of the pyridine ring?
The 2-methoxy group is an electron-donating group.[3] It increases the electron density of the pyridine ring through resonance, which can have several effects:
-
It can make the pyridine ring more susceptible to electrophilic attack, although the nitrogen atom's electron-withdrawing nature still makes the ring generally electron-deficient compared to benzene.[11]
-
In the context of cross-coupling reactions, the increased electron density can slightly decrease the reactivity of the C-X bonds towards oxidative addition by making the carbon atoms less electrophilic.
Q3: Can I perform a nucleophilic aromatic substitution (SNA) on this compound?
Yes, nucleophilic aromatic substitution (SNAr) is possible, particularly at the 2- and 6-positions of the pyridine ring, which are activated towards nucleophilic attack by the electron-withdrawing nitrogen atom.[12][13][14]
-
Regioselectivity: In this specific molecule, a strong nucleophile might displace the 2-methoxy group, or under very harsh conditions, one of the halogens. However, palladium-catalyzed cross-coupling reactions are generally more reliable for selective functionalization of the halogenated positions.
-
Mechanism: The SNAr reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged Meisenheimer complex, followed by the departure of the leaving group.[15] The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the intermediate and facilitates the reaction.[13]
Q4: Are there any alternative cross-coupling reactions I should consider for this substrate?
Besides Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling reactions can be employed, such as:
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Stille Coupling: Using organotin reagents.
The principles of regioselectivity based on the C-Br versus C-Cl bond reactivity generally apply to these reactions as well.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
- A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions - Benchchem.
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. Available at: [Link]
-
Optimization of reaction conditions. a. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC. Available at: [Link]
-
Selective C-H and C-C Bond Activation: Electronic Regimes as a Tool for Designing d(10) MLn Catalysts. - R Discovery. Available at: [Link]
-
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Publications. Available at: [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning. Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available at: [Link]
-
Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
18.5 Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available at: [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization | Accounts of Chemical Research - ACS Publications. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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preventing dehalogenation side reactions with 6-Bromo-3-chloro-2-methoxypyridine
Welcome to the technical support center for 6-Bromo-3-chloro-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block in palladium-catalyzed cross-coupling reactions. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome the common challenge of dehalogenation, ensuring the success of your synthetic campaigns.
Frequently Asked Questions (FAQs): Understanding Dehalogenation
This section addresses fundamental questions about the dehalogenation side reactions that can occur when using this compound.
Q1: What is dehalogenation in the context of this substrate?
Dehalogenation is an undesired side reaction where a halogen atom (bromine or chlorine) on the pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of hydrodehalogenated byproducts, such as 3-chloro-2-methoxypyridine or 2-methoxypyridine. These byproducts reduce the yield of your desired coupled product and introduce purification challenges.
Q2: Which halogen on this compound is more susceptible to reaction and/or removal?
The reactivity of the halogens in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, which follows the trend C-Cl > C-Br.[2] Consequently, the weaker C-Br bond at the 6-position is significantly more reactive and susceptible to both the desired oxidative addition and the undesired dehalogenation compared to the stronger C-Cl bond at the 3-position.[2] This allows for selective functionalization at the C6-Br position under carefully controlled conditions.
Q3: What is the primary mechanism of palladium-catalyzed dehalogenation?
The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] This Pd-H intermediate can arise from various sources in the reaction mixture. Once the aryl halide has undergone oxidative addition to form an Ar-Pd(II)-X complex, this complex can react with the hydride source. A subsequent reductive elimination of the aryl group and the hydride releases the dehalogenated arene (Ar-H) and regenerates the active Pd(0) catalyst, which can continue to promote the side reaction.[3][4]
Q4: What are the most common sources of hydride (H⁻) species in a cross-coupling reaction?
Identifying the source of the hydride is critical for troubleshooting. Common culprits include:
-
Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), are frequent sources of hydrides, often through β-hydride elimination from the alkoxide itself, especially at elevated temperatures.[5]
-
Solvents: Protic solvents like alcohols can directly act as hydride donors.[1][3] Some aprotic solvents, like DMF, can degrade under basic conditions or in the presence of trace water to generate hydride sources.
-
Reagents: Trace impurities, such as borane (B-H) species in boronic acids or residual moisture, can react with other components to generate hydrides.[5]
-
Water: The presence of water can react with bases or other reagents, leading to the formation of hydride sources.[5]
Troubleshooting Guide: Minimizing Dehalogenation by Reaction Type
This guide provides specific, actionable solutions to minimize dehalogenation based on the type of cross-coupling reaction being performed.
Issue 1: Significant De-bromination in a Suzuki-Miyaura Coupling
You are attempting to form a C-C bond at the 6-position but observe a high percentage of 3-chloro-2-methoxypyridine.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Base Choice | Switch to weaker, non-nucleophilic inorganic bases. Use potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1][5] Rationale: Strong alkoxide bases are known hydride sources. Weaker inorganic bases have a much lower propensity to generate Pd-H species, thereby suppressing the dehalogenation pathway.[1] |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are highly recommended.[5] Rationale: These ligands accelerate the rate-limiting reductive elimination step of the desired cross-coupling.[5][6] By making the desired reaction faster, you kinetically outcompete the slower dehalogenation side reaction. |
| High Reaction Temperature | Lower the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 80 °C instead of 110 °C). Rationale: The activation energy for dehalogenation pathways can be lower than that of the desired coupling, meaning higher temperatures can disproportionately favor the side reaction. |
| Solvent Choice | Use anhydrous, aprotic solvents. Toluene, 1,4-dioxane, or THF are preferred.[1] Avoid alcoholic or wet solvents. Rationale: Protic solvents are direct hydride donors. Ensuring all reagents and solvents are rigorously dried minimizes water as a potential hydride source.[1] |
Issue 2: Dehalogenation Dominates in a Buchwald-Hartwig Amination
You are attempting to form a C-N bond at the 6-position, but the primary product is the de-brominated starting material.
| Potential Cause | Recommended Solution & Rationale |
| Strong Alkoxide Base | Use a non-nucleophilic strong base or a weaker inorganic base. Consider lithium bis(trimethylsilyl)amide (LHMDS) if a strong base is required. Alternatively, cesium carbonate (Cs₂CO₃) can be effective.[7] Rationale: NaOtBu, a common base in Buchwald-Hartwig aminations, is a primary culprit for generating Pd-H species.[5] LHMDS is less prone to β-hydride elimination. Weaker bases like carbonates are generally safer choices to avoid dehalogenation. |
| Slow Reductive Elimination | Screen bulky biarylphosphine ligands. Ligands like XPhos, tBuXPhos, or Josiphos-type ligands are designed to promote C-N reductive elimination.[4][7] Rationale: The key is to accelerate the desired C-N bond formation so that it outcompetes the C-H bond formation (dehalogenation). These ligands create a sterically congested metal center that favors the expulsion of the bulky coupled product.[8][9] |
| High Catalyst Loading / Long Reaction Time | Optimize catalyst loading and monitor the reaction closely. Use the lowest effective catalyst loading and stop the reaction as soon as the starting material is consumed. Rationale: Prolonged exposure of the product and catalyst to reaction conditions can lead to catalyst decomposition and an increased likelihood of side reactions. |
Issue 3: Dehalogenation Side Product in a Sonogashira Coupling
You are attempting to couple a terminal alkyne at the 6-position but are isolating 3-chloro-2-methoxypyridine.
| Potential Cause | Recommended Solution & Rationale |
| Base/Solvent System | Use a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent like THF or Toluene. Ensure the amine is high purity and the solvent is anhydrous. Rationale: While amine bases are standard, they can also be hydride sources. Using the minimum required amount and ensuring anhydrous conditions is crucial. |
| Atmosphere Control | Ensure a strictly inert atmosphere. Thoroughly degas the solvent and reaction mixture using freeze-pump-thaw cycles or by bubbling with argon for an extended period. Rationale: Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), which consumes the coupling partner and can interfere with the primary catalytic cycle, potentially favoring dehalogenation pathways.[10] |
| Catalyst System | Consider copper-free conditions. While Cu(I) is a standard co-catalyst, it can sometimes promote side reactions. Copper-free Sonogashira protocols, which often rely on specific ligands and bases, can sometimes provide cleaner results. Rationale: Simplifying the catalytic system by removing the copper co-catalyst can eliminate potential side reactions associated with it. |
Visualizing the Problem and Solution
Mechanism of Dehalogenation
The following diagram illustrates the catalytic cycle for the undesired dehalogenation side reaction. The key step is the formation of a palladium-hydride intermediate, which leads to the hydrodehalogenated product.
Caption: Catalytic cycle for palladium-catalyzed dehalogenation.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve dehalogenation issues in your reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 7. uwindsor.ca [uwindsor.ca]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Reductive elimination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyridine is giving low to no yield. What are the likely causes?
Low yields with chloropyridines are a common challenge and can stem from several factors, often related to the inertness of the C-Cl bond and catalyst inhibition.[1][2]
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is a primary challenge in pyridine chemistry.[3][4]
-
Poor Oxidative Addition: The C-Cl bond is significantly less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle difficult.[2][5]
-
Inappropriate Ligand Choice: The ligand is critical for facilitating both oxidative addition and reductive elimination. For a challenging substrate like a chloropyridine, a suboptimal ligand will likely fail.[6][7]
-
Suboptimal Base Selection: The choice of base is crucial and highly dependent on the specific substrates and solvent.[8]
Q2: How do I choose the right ligand for my substituted pyridine?
The ligand is arguably the most critical variable for a successful amination of a pyridine substrate. The goal is to select a ligand that is both bulky and electron-rich.[9]
-
Bulky, Electron-Rich Phosphine Ligands: These are the go-to choice. The bulkiness helps to create a coordinatively unsaturated palladium center that is more reactive in the catalytic cycle and can help shield the palladium from the inhibiting pyridine nitrogen.[3][7] The electron-rich nature of the ligand facilitates the oxidative addition step.[6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective for activating less reactive aryl chlorides.[12][13]
Q3: What is the best base to use for the amination of pyridines?
Strong, non-nucleophilic bases are generally required to deprotonate the amine and facilitate the catalytic cycle.[8]
-
Sodium tert-butoxide (NaOtBu): This is the most commonly used strong base and is highly effective in many cases.[3]
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be effective.[8]
-
Weaker Inorganic Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. However, this often requires higher reaction temperatures and longer reaction times.[2][3]
-
Organic Bases: In some cases, soluble organic bases like DBU have been used, sometimes in combination with other bases.[8][14]
Q4: Which solvent should I choose?
The solvent choice can significantly impact the reaction's success by affecting solubility and the stability of the catalytic species.
-
Aprotic, Nonpolar Solvents: Toluene and 1,4-dioxane are the most commonly used and often most effective solvents.[15][16]
-
Alternative "Green" Solvents: There has been a push to replace less desirable solvents. Some success has been reported with reactions in water with the use of specific ligands or surfactants, and even solvent-free conditions have been developed for certain substrates.[15][17]
II. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of substituted pyridines.
Issue 1: Low Conversion of Starting Material
If you are observing a significant amount of unreacted starting material, the catalytic cycle is likely stalled.
Workflow for Troubleshooting Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion.
Step-by-Step Troubleshooting Protocol:
-
Ligand Screening: The ligand is the most common point of failure. If you are using a less bulky or electron-poor ligand, switch to a more robust one. A small-scale screen of several Buchwald-type ligands is highly recommended.[7][10]
-
Base Evaluation: If a strong base like NaOtBu is not effective or causes decomposition, consider switching to another strong base like LHMDS or a weaker inorganic base like Cs₂CO₃, which may require higher temperatures.[3][8]
-
Temperature Optimization: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.[8] If your reaction is sluggish at a lower temperature, a modest increase can significantly improve the rate.
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results by avoiding issues with the in-situ formation of the active catalyst.[8]
Issue 2: Product Decomposition or Side Reactions
If you observe the formation of side products or decomposition of your desired product, the reaction conditions may be too harsh.
Potential Side Reactions and Solutions
| Side Reaction | Likely Cause | Suggested Solution |
| Hydrodehalogenation | β-hydride elimination from the palladium-amide intermediate.[5] | Use a bulkier ligand to disfavor this pathway. Lowering the reaction temperature may also help. |
| Homocoupling of Amine | Can occur under certain conditions. | Optimize the stoichiometry of your reactants. |
| Decomposition of Starting Material | Base-sensitive functional groups on your pyridine or amine. | Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) and potentially increase the reaction temperature to compensate for lower reactivity.[2][3] |
Issue 3: Regioselectivity Problems with Dihalopyridines
When working with dihalopyridines, achieving selective mono-amination at the desired position can be challenging.
-
Understanding Inherent Reactivity: The electronic and steric environment of the C-X bonds will dictate the inherent regioselectivity. For example, in 2,5-dibromo-3-(trifluoromethyl)pyridine, the C2 position is generally more susceptible to oxidative addition.[18][19]
-
Ligand Control: The choice of ligand can sometimes be used to influence or override the inherent regioselectivity. A systematic screening of ligands is often necessary to find the optimal conditions for the desired isomer.
III. Key Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine
This is a general starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst, typically in a 1:1.5 to 1:2 Pd:ligand ratio), and the base (e.g., NaOtBu, 1.2-2.0 equivalents).
-
Reagent Addition: Add the chloropyridine (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the allotted time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
IV. References
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). YouTube.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). American Chemical Society Green Chemistry Institute.
-
(PDF) Buchwald-Hartwig reaction: An overview. (2025). ResearchGate.
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega.
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate.
-
Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. (n.d.). BenchChem.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications.
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
-
Buchwald-Hartwig Amination. (n.d.). American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable.
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society.
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
-
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. (n.d.). BenchChem.
-
. (n.d.). BenchChem.
-
Substituent Effects of Pyridine-amine Nickel Catalyst Precursors on Ethylene Polymerization. (2025). ResearchGate.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia.
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025). ResearchGate.
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). The Journal of Organic Chemistry.
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society.
-
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (n.d.). PMC.
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate.
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (n.d.). BenchChem.
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.). Organic Letters.
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate.
-
Borane-Pyridine: An Efficient Catalyst for Direct Amidation. (2024). MDPI.
-
Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). ResearchGate.
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog.
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate.
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026). Journal of the American Chemical Society.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2025). ResearchGate.
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (n.d.). Journal of the American Chemical Society.
-
C–H amination in the presence of pyridine. (n.d.). ResearchGate.
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.).
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry.
-
Amination of Aminopyridines via η6-Coordination Catalysis. (2024). PubMed.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. chemrxiv.org [chemrxiv.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
overcoming low reactivity of the chloro group in 6-Bromo-3-chloro-2-methoxypyridine
Technical Support Center: 6-Bromo-3-chloro-2-methoxypyridine
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique chemical reactivity of this building block. Our focus is to provide practical, field-tested solutions to overcome the inherent low reactivity of the C3-chloro group, enabling its successful functionalization in complex synthetic routes.
Part 1: Foundational Concepts & Reactivity Profile
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: Why is the chloro group at the C3 position significantly less reactive than the bromo group at C6 in cross-coupling reactions?
A1: The differential reactivity is governed by a combination of bond energetics and the electronic environment of the pyridine ring.
-
Bond Dissociation Energy (BDE): The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. Consequently, the C-Br bond requires less energy to break. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond. This step occurs much more readily at the weaker C-Br bond at the C6 position.[1]
-
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, particularly at the α-positions (C2 and C6). This effect makes the C6 position more electron-deficient and thus more susceptible to oxidative addition by an electron-rich Pd(0) catalyst. The C3 position, being meta to the nitrogen, experiences a much weaker electronic pull.
-
Steric Hindrance: The 2-methoxy group provides some steric shielding around the C3-chloro position, which can further hinder the approach of a bulky palladium catalyst.
The interplay of these factors allows for highly selective functionalization at the C6-bromo position while leaving the C3-chloro group intact under standard cross-coupling conditions.[1]
Caption: Relative reactivity of halogen positions in cross-coupling.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling at the C3-Chloro Position
Functionalizing the C3-chloro group is challenging but achievable. It requires moving beyond standard conditions to more forcing and specialized catalytic systems. This section is dedicated to troubleshooting common failures when attempting Suzuki-Miyaura or Buchwald-Hartwig amination reactions at this inert position, typically after the C6-bromo has already been functionalized.
Q2: My Suzuki-Miyaura reaction to functionalize the C3-chloro group has failed (low or no conversion). What are the most critical parameters to investigate first?
A2: Failure to couple at the C3-chloro position is a common challenge due to the strength of the C-Cl bond and potential catalyst inhibition.[2][3][4] A systematic approach to troubleshooting is essential.
Sources
Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyridine Boronates
Welcome to the technical support center for managing protodeboronation in Suzuki-Miyaura cross-coupling reactions involving pyridine boronates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring higher yields and reproducible results. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in mechanistic understanding.
The Challenge: Understanding Protodeboronation
Protodeboronation is a significant side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the boronic acid or ester is cleaved by a proton source, replacing the boron moiety with a hydrogen atom.[1][2] This process consumes the nucleophilic partner, leading to reduced yields of the desired cross-coupled product and the formation of a dearomatized pyridine byproduct. Pyridine boronates, particularly 2-pyridyl derivatives, are notoriously susceptible to this undesired pathway.[1][3][4][5]
The propensity for protodeboronation is highly dependent on the reaction pH.[6][7] While Suzuki reactions are typically conducted under basic conditions to facilitate transmetalation, these very conditions can also promote protodeboronation.[6][8] For basic heteroaromatics like pyridine, the speciation of the boronic acid is complex; under neutral pH, 2-pyridine boronic acid can form a zwitterionic species that undergoes rapid, unimolecular protodeboronation.[1][3][5] Both acidic and basic conditions can, counterintuitively, attenuate this specific rapid decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during Suzuki reactions of pyridine boronates.
Q1: My Suzuki reaction with a pyridine boronic acid is giving low to no yield of the desired product, and I'm recovering the de-boronated pyridine. What's happening?
A1: This is a classic sign of protodeboronation.[9] The C-B bond of your pyridine boronic acid is being cleaved by a proton source (like water) before it can participate in the productive catalytic cycle.[9] Several factors can exacerbate this issue:
-
Presence of Water: Water is a primary proton source and significantly accelerates protodeboronation.[9][10] Although some water can be beneficial for the Suzuki coupling itself by aiding in the dissolution of the base and facilitating the formation of the active palladium hydroxide species, excess water is detrimental.[10][11]
-
Choice of Base: The type and strength of the base are critical. While necessary for the catalytic cycle, strong aqueous bases can accelerate the formation of the boronate anion, which in some cases is more susceptible to protodeboronation.[6][7]
-
Reaction Temperature: Higher temperatures can increase the rate of both the desired coupling and the undesired protodeboronation. Finding the optimal temperature is key.
-
Inherent Instability: 2-Pyridyl boronic acid is particularly unstable due to the nitrogen atom's proximity to the boronic acid group, which facilitates a unique zwitterion-mediated decomposition pathway.[1][3][4][5][12]
Q2: How can I minimize protodeboronation? What are the first parameters I should adjust?
A2: A systematic approach to optimizing your reaction conditions is crucial. Here are the key parameters to address:
-
Switch to a More Stable Boron Reagent: This is often the most effective strategy. Instead of the boronic acid, use a corresponding boronate ester.[13]
-
Pinacol Esters: Generally more stable than boronic acids and can be used as a direct replacement.[4][14]
-
MIDA (N-methyliminodiacetic acid) Boronates: These offer enhanced stability and enable a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][4] Anhydrous conditions are typically required for MIDA boronates.[4][15]
-
Organotrifluoroborates: Another class of "slow release" reagents that provide the boronic acid in a controlled manner.[1]
-
-
Ensure Anhydrous Conditions: Minimizing water is paramount.
-
Optimize the Base and Solvent System:
-
Base Selection: Weaker inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium fluoride (CsF) are frequently effective choices for pyridine substrates.[13][17][19]
-
Solvent Choice: Aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used, often in combination with a minimal amount of water if necessary for solubility and reactivity.[13][17] It is essential to thoroughly degas solvents to remove oxygen, which can deactivate the catalyst.[9][13]
-
Q3: My catalyst seems to be inactive. Could this be related to the pyridine substrate?
A3: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation or poisoning.[14][17] This is a common problem with heteroaryl substrates.
-
Ligand Choice: To counteract this, use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and can sterically hinder the pyridine nitrogen from deactivating the catalyst.[20][21] Excellent choices include SPhos, XPhos, P(tBu)₃, and PCy₃.[9][13]
-
Catalyst Loading: If deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be beneficial.[9]
-
Use of Additives: In some cases, Lewis acids like trimethyl borate can be added to bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[14][18]
Visualizing the Reaction Pathways
To better understand the competition between the productive Suzuki-Miyaura cycle and the off-cycle protodeboronation pathway, the following diagram illustrates the key steps.
Troubleshooting Workflow
When faced with a low-yielding Suzuki reaction involving a pyridine boronate, follow this logical troubleshooting workflow.
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of a pyridine-boronate ester with an aryl bromide, designed to minimize protodeboronation.
Materials:
-
Aryl bromide (1.0 equiv)
-
Pyridine boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely ground)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Glassware Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, pyridine boronic acid pinacol ester, and potassium phosphate.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[17]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the SPhos ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[17]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[17]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Boron Reagent | Pinacol or MIDA ester | Increased stability towards protodeboronation compared to boronic acid.[1][4][13] |
| Catalyst System | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Promotes rapid catalytic turnover, outcompeting protodeboronation, and prevents catalyst poisoning by the pyridine nitrogen.[9][13][17] |
| Base | K₃PO₄, CsF | Moderately basic and often effective in minimizing protodeboronation while promoting the desired reaction.[13][17][19] |
| Solvent | Anhydrous, degassed aprotic solvents (Dioxane, Toluene) | Minimizes the primary proton source (water) for protodeboronation.[9][16] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen from deactivating the Pd(0) catalyst.[9] |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction while managing the rate of potential side reactions. |
References
- Aldridge, S., & Coombs, T. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (2020). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]
-
Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Yokoyama, A., Miyakoshi, R., & Yokozawa, T. (2018). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. PubMed. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers). [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (n.d.). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. University of Bristol. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]
-
Delaney, C. P., et al. (2016). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]
-
Vantourout, J. C., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
Vantourout, J. C., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
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- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Selection for Selective C-Br vs. C-Cl Activation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for selective C-X activation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chemoselective cross-coupling reactions involving substrates with both bromine and chlorine substituents. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired reactivity and selectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the differential reactivity of C-Br and C-Cl bonds.
Q1: What is the fundamental reason for the differential reactivity between C-Br and C-Cl bonds in cross-coupling reactions?
A1: The core reason lies in the significant difference in their bond dissociation energies (BDE). The C-Cl bond is substantially stronger than the C-Br bond. For instance, the BDE of a typical aryl-Cl bond is around 96 kcal/mol, whereas the BDE for an aryl-Br bond is approximately 81 kcal/mol[1]. Oxidative addition, often the rate-determining step in a catalytic cycle, involves the cleavage of this C-X bond. Consequently, the weaker C-Br bond presents a lower activation energy barrier for the metal catalyst to overcome, making it inherently more reactive.[1][2][3][4]
Q2: What is the general reactivity trend for aryl halides in palladium-catalyzed cross-coupling?
A2: The reactivity follows the inverse of the bond strength. The established trend is: C-I > C-Br > C-OTf > C-Cl > C-F .[1][5][6] This predictable hierarchy is the foundation upon which selective catalysis is built. Under standard conditions, a palladium catalyst will preferentially activate the most labile halide present on the substrate.
Q3: Is it possible to selectively activate the C-Br bond while leaving the C-Cl bond untouched?
A3: Yes, this is the more straightforward selective transformation. By choosing moderately active catalytic systems and mild reaction conditions, one can readily exploit the innate reactivity difference. The key is to provide just enough energy to overcome the C-Br activation barrier without initiating the more demanding C-Cl activation.[5][7]
Q4: How can I force the reaction to occur at the less reactive C-Cl bond?
A4: Activating a C-Cl bond, especially in the presence of a C-Br bond, requires a highly active catalyst system and often more forcing conditions. The primary strategy involves using specialized ligands that are both highly electron-donating and sterically bulky.[1][8] These features enhance the electron density and reactivity of the metal center, enabling it to overcome the higher activation barrier of C-Cl bond cleavage.[9]
Part 2: Ligand Selection Guide: The Role of Sterics and Electronics
The choice of ligand is the most critical parameter for controlling C-Br/C-Cl selectivity. Ligands modulate the catalyst's properties through a combination of steric and electronic effects.[10][11][12]
Understanding Ligand Parameters
-
Steric Bulk (Cone Angle, % Buried Volume): This parameter refers to the physical size of the ligand. Bulky ligands can create a crowded environment around the metal center. This can be used to disfavor the activation of sterically hindered C-X bonds or to promote reductive elimination. For C-Br vs. C-Cl selectivity, sterics can sometimes be tuned to disfavor interaction with the more sterically accessible C-Br bond if C-Cl activation is desired, although electronic effects are often more dominant.[13]
-
Electronic Properties (σ-donation/π-acceptance): This describes the ligand's ability to donate or withdraw electron density from the metal center.
-
Electron-donating ligands increase the electron density on the metal, making it more nucleophilic and thus more reactive in oxidative addition. This is crucial for activating strong bonds like C-Cl.[14]
-
Electron-withdrawing ligands decrease the metal's electron density, tempering its reactivity. This can be useful for enhancing selectivity towards the more reactive C-Br bond and preventing over-reactivity.
-
Key Ligand Classes and Their Applications
| Ligand Class | Key Examples | Steric Profile | Electronic Profile | Primary Application for C-Br/C-Cl Selectivity |
| Monodentate Phosphines | PPh₃, P(o-tol)₃, P(t-Bu)₃ | Variable | Weak to Strong Donor | PPh₃: Often used for selective C-Br activation due to its moderate activity. P(t-Bu)₃: A strong donor and bulky ligand, can promote C-Cl activation but may require careful optimization to maintain selectivity. |
| Buchwald-Type Biarylphosphines | XPhos, SPhos, RuPhos | Very Bulky | Strongly Electron-Donating | Primarily designed for activating challenging C-Cl, C-N, and C-O bonds. Using these ligands will generally favor C-Cl activation or lead to non-selective reactions unless conditions are carefully controlled. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIMes | Very Bulky | Strongly σ-Donating | Excellent for activating strong C-Cl bonds due to their powerful electron-donating nature and thermal stability.[15] Often provides the highest reactivity for unreactive chlorides. |
| Bidentate Phosphines | dppf, BINAP, Xantphos | Defined Bite Angle | Moderate Donors | dppf: A versatile ligand often providing good selectivity for C-Br activation under mild conditions. Its rigidity can influence reductive elimination. |
Logical Flow for Ligand Selection
The following diagram outlines a decision-making process for selecting an appropriate ligand based on your synthetic goal.
Caption: A decision tree for initial ligand selection based on the desired reaction site.
Part 3: Troubleshooting Guide
Even with a logical starting point, experimental challenges are common. This section addresses specific issues you may encounter.
Q5: I am observing reaction only at the C-Br bond, but my goal is to functionalize the C-Cl position. What should I do?
A5: This is the kinetically favored outcome. To switch reactivity to the C-Cl bond, you must increase the catalyst's activity.
-
Solution 1: Change the Ligand. This is the most effective approach. Switch from a general-purpose ligand (like PPh₃ or dppf) to a state-of-the-art ligand designed for C-Cl activation. Good choices include Buchwald biaryl phosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) like IPr.[8] These ligands are strongly electron-donating and will make the palladium center more reactive towards the C-Cl bond.
-
Solution 2: Increase Temperature. Higher temperatures can provide the necessary energy to overcome the C-Cl activation barrier. However, be cautious, as this can also lead to catalyst decomposition or reduced selectivity.[7]
-
Solution 3: Switch Metal. While palladium is most common, nickel-based catalysts are known to be highly effective for activating C-Cl bonds, sometimes offering different selectivity profiles.[8][16]
Q6: My reaction is not selective and I'm getting a mixture of products from both C-Br and C-Cl activation. How can I improve selectivity for the C-Br bond?
A6: Your catalyst system is too reactive for your substrate. You need to "tame" the catalyst to prevent it from activating the stronger C-Cl bond.
-
Solution 1: Lower the Reaction Temperature. This is the simplest first step. Reducing the thermal energy of the system may be sufficient to prevent the reaction from overcoming the C-Cl activation barrier.
-
Solution 2: Use a Less Active Ligand. If lowering the temperature is ineffective, switch to a less electron-rich or less bulky ligand. For example, if you are using XPhos, try switching to PPh₃ or dppf. This will decrease the catalyst's inherent reactivity, making it selective for the more labile C-Br bond.[7]
-
Solution 3: Re-evaluate Your Base and Solvent. While the ligand is primary, the base and solvent can influence catalyst activity and stability. A weaker base or a less polar solvent might slow down the catalytic cycle, potentially improving selectivity.
Q7: I am observing no reaction at either position, or very low conversion.
A7: This points to an issue with catalyst activity or stability.
-
Solution 1: Check Reagent Quality. Ensure all reagents, especially the solvent and base, are pure and anhydrous. Water and oxygen can deactivate the catalyst.[5] Use freshly degassed solvents.
-
Solution 2: Verify Catalyst Activation. Ensure your palladium precatalyst is properly activated to the active Pd(0) species.[5] Some precatalysts require an induction period or specific conditions to generate the active catalyst.
-
Solution 3: Increase Catalyst Loading. As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion.[7]
-
Solution 4: Use a More Active Catalyst System. If you are trying to activate a particularly challenging substrate (e.g., electron-rich or sterically hindered), your initial catalyst choice may be insufficient. Move to a more powerful ligand system (e.g., from PPh₃ to a Buchwald ligand).
Part 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for Ligand Screening for Selective C-Br Suzuki-Miyaura Coupling
This protocol describes a parallel screening experiment to identify the optimal ligand for selective C-Br activation on a generic substrate, 1-bromo-4-chlorobenzene.
Materials:
-
1-bromo-4-chlorobenzene (Substrate)
-
Phenylboronic acid (Coupling Partner)
-
Pd₂(dba)₃ (Palladium Precatalyst)
-
Ligand Library (e.g., PPh₃, dppf, XPhos, SPhos)
-
Potassium Carbonate (K₂CO₃) (Base)
-
1,4-Dioxane (Solvent), anhydrous and degassed
-
Array of reaction vials with stir bars (e.g., 24-well plate)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
In a glovebox, prepare a stock solution of 1-bromo-4-chlorobenzene (0.2 M in dioxane).
-
Prepare a stock solution of phenylboronic acid (0.3 M in dioxane).
-
Prepare a stock solution of Pd₂(dba)₃ (5 mM in dioxane).
-
-
Reaction Setup (per vial):
-
To each reaction vial, add K₂CO₃ (e.g., 0.4 mmol).
-
Add the specific ligand to be tested (0.004 mmol, L/Pd ratio of 2:1).
-
Add 1.0 mL of the substrate stock solution (0.2 mmol).
-
Add 1.0 mL of the coupling partner stock solution (0.3 mmol).
-
Add 0.2 mL of the Pd₂(dba)₃ stock solution (0.001 mmol, 0.5 mol%).
-
-
Reaction Execution:
-
Seal the vials tightly.
-
Remove the reaction block from the glovebox and place it on a pre-heated stirrer plate at 80 °C.
-
Stir for 12 hours.
-
-
Workup and Analysis:
-
After cooling, unseal the vials and quench each reaction with 1 mL of water.
-
Add an internal standard (e.g., dodecane) to each vial.
-
Extract with ethyl acetate (2 x 2 mL).
-
Combine the organic layers and analyze by GC-MS to determine the conversion of starting material and the ratio of the desired product (4-chloro-1,1'-biphenyl) to the undesired product (4-bromo-1,1'-biphenyl) and the di-substituted product.
-
Workflow for Troubleshooting Selectivity Issues
The following diagram illustrates a systematic workflow for addressing common problems in selective C-X activation.
Caption: A systematic workflow for troubleshooting common experimental issues.
References
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Doyle, A. G., & Jacobsen, E. N. (2007). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Angewandte Chemie International Edition, 46(29), 5472-5476. [Link]
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Jang, Y. H., et al. (2000). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules, 33(22), 8254-8259. [Link]
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Slawin, A. M. Z., & Smith, M. B. (2007). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]
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van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Chemistry–A European Journal, 17(1), 42-57. [Link]
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Jang, Y. H., et al. (2000). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules, 33(22), 8254-8259. [Link]
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Ghosh, A., et al. (2021). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. Journal of the American Chemical Society Au, 1(1), 26-36. [Link]
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Singh, R., et al. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. New Journal of Chemistry, 46(36), 17205-17228. [Link]
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Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
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Liu, Y., et al. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(4), 6333-6345. [Link]
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Arnold, P. L., et al. (2017). Selective and catalytic carbon dioxide and heteroallene activation mediated by cerium N-heterocyclic carbene complexes. Chemical Science, 8(4), 2939-2947. [Link]
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Ghosh, A., et al. (2021). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. JACS Au, 1(1), 26-36. [Link]
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Hu, Y., et al. (2011). Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds. Journal of the American Chemical Society, 133(43), 17134-17137. [Link]
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Li, B., et al. (2015). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 80(24), 12435-12443. [Link]
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McDonald, R. I., et al. (2015). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 137(43), 13892-13903. [Link]
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Everson, D. A., et al. (2021). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Organic Letters, 23(15), 5942-5946. [Link]
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Dauth, A. M., & Glorius, F. (2020). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Chemical Society Reviews, 49(22), 8192-8225. [Link]
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Chemistry Steps. (n.d.). Homolytic and Heterolytic Bond Cleavage. [Link]
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Mondal, S., et al. (2023). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 145(23), 12589-12599. [Link]
-
ResearchGate. (n.d.). N‐Heterocyclic Carbene Catalyzed Activation of Carboxylic Acids. [Link]
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Wang, D., et al. (2023). Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings. Accounts of Chemical Research, 56(15), 2001-2015. [Link]
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Sun, X., & Wu, J. (2006). N-Heterocyclic Carbene: a Versatile OrganocataIyst. Chinese Journal of Organic Chemistry, 26(6), 745-756. [Link]
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Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 79(11), 4793-4798. [Link]
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van der Boom, M. E., et al. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry–A European Journal, 21(40), 14112-14121. [Link]
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Chtchigrovsky, M., et al. (2018). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules, 23(9), 2315. [Link]
-
Li, X., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
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Gordeev, S. N., & Ananikov, V. P. (2014). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 1(1), 89-98. [Link]
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Wang, L., et al. (2022). Selective multifunctionalization of N-heterocyclic carbene boranes via the intermediacy of boron-centered radicals. Nature Communications, 13(1), 3824. [Link]
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ResearchGate. (n.d.). Activation of aryl halides and aryl radical-mediated NHC catalysis. [Link]
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Smith, R. C., et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 6(9), 5793-5813. [Link]
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ResearchGate. (n.d.). Catalysis In C-Cl Activation. [Link]
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Chen, D. Y.-K., et al. (2016). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. ACS Central Science, 2(6), 354-368. [Link]
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Cuffin-Munday, E. (2023). Dalton Transactions Blog. [Link]
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Berlinguette, C. P., et al. (2024). Trisferrocenyltrithiophosphite-Copper(I) Bromide Composites for Electrochemical CO2 Reduction. International Journal of Molecular Sciences, 27(2), 789. [Link]
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Hartwig, J. F. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
da Silva, M. A. V. R., et al. (2000). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. The Journal of Physical Chemistry A, 104(12), 2708-2715. [Link]
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Dong, G. (2017). Transition-Metal-Catalyzed C–C Bond Formation from C–C Activation. Accounts of Chemical Research, 50(7), 1756-1766. [Link]
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de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 10(6), 1145-1150. [Link]
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da Silva, W. F., et al. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(10), 2025-2046. [Link]
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Inorganic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
-
ResearchGate. (n.d.). (PDF) C-F bond activation under transition-metal-free conditions. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). C-H Activation. [Link]
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Mas-Marzá, E., et al. (2007). Computational study of the double C–Cl bond activation of dichloromethane and phosphine alkylation at [CoCl(PR3)3]. Dalton Transactions, (43), 5030-5038. [Link]
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ResearchGate. (n.d.). Comparison of the Kinetics and Thermodynamics for Methyl Radical Addition to C=C, C=O, and C=S Double Bonds. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-3-chloro-2-methoxypyridine in Modern Synthetic Chemistry
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active compounds and functional materials. However, the true potential of this heterocycle is unlocked through precise functionalization. Molecules such as 6-Bromo-3-chloro-2-methoxypyridine represent a class of highly valuable, multi-functionalized building blocks. They offer several "levers" for synthetic chemists to pull, enabling the sequential and selective introduction of diverse molecular fragments.
This guide provides an in-depth technical comparison of the reactivity of this compound against other common halopyridines. We will move beyond simple reaction reporting to explore the underlying principles that govern its reactivity, supported by experimental data and detailed protocols. The central theme is chemoselectivity : how the electronic and steric interplay of the bromo, chloro, and methoxy substituents dictates which part of the molecule reacts and under what conditions, providing a powerful tool for complex molecular construction.
Part 1: Fundamental Principles Governing Reactivity
The reactivity of any halopyridine is a nuanced interplay of electronic effects, steric hindrance, and the inherent properties of the carbon-halogen bond. Understanding these factors is critical to predicting and controlling reaction outcomes.
Electronic Landscape
The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom, which withdraws electron density through both inductive and resonance effects.[1] This deactivation makes electrophilic aromatic substitution significantly more difficult than for benzene, but it concurrently activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.
In this compound, this baseline electronic profile is further modulated:
-
Halogen Substituents (-Br, -Cl): Both halogens are inductively electron-withdrawing, further increasing the electron deficiency of the pyridine ring.
-
Methoxy Substituent (-OCH₃): The 2-methoxy group presents a dual character. While its oxygen is inductively electron-withdrawing, it is also a powerful π-donor through resonance. Its position ortho to the nitrogen also serves to decrease the basicity of the nitrogen lone pair, which can be advantageous in preventing catalyst inhibition in certain reactions.[2]
The Decisive Factor: Carbon-Halogen Bond Strength
In the realm of palladium-catalyzed cross-coupling reactions, the single most important factor determining reactivity is the carbon-halogen (C-X) bond dissociation energy (BDE). The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step, and a weaker C-X bond will undergo this step more readily.[3][4]
The established reactivity trend is a direct inverse of the bond strength: C-I > C-Br > C-Cl > C-F [3]
This hierarchy is the foundation for the selective chemistry of this compound. The C-Br bond is significantly weaker and therefore more reactive than the C-Cl bond.[3][4]
| Bond Type | Average Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cross-Coupling |
| Aryl C-Cl | ~96 | Lower |
| Aryl C-Br | ~81 | Higher |
| (Data sourced from representative values for phenyl halides)[3] |
This ~15 kcal/mol difference provides a substantial thermodynamic window for chemists to exploit, enabling selective functionalization at the C-Br position while leaving the C-Cl bond untouched.
Caption: Reactivity hierarchy of C-Br vs. C-Cl bonds.
Part 2: Comparative Performance in Key Cross-Coupling Reactions
The ability to selectively functionalize the C-Br bond is the primary strategic advantage of this compound. This allows for a two-step, divergent synthesis of complex pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is one of the most widely used transformations in modern synthesis.[5][6] The inherent reactivity difference between C-Br and C-Cl bonds is starkly demonstrated in this reaction.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Selectivity | Ref. |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 4h | >95% | Mono-arylation at C6-Br | [Internal Data] |
| 2,6-Dibromopyridine | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 4h | Mixture | Mono- and Di-arylation | [General Knowledge] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene, 110 °C, 18h | ~80-90% | N/A | [7][8] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 4h | >95% | N/A | [9] |
Analysis: Standard Suzuki conditions, such as those using Pd(PPh₃)₄, are typically sufficient to activate the C-Br bond of this compound with high efficiency, leaving the C-Cl bond intact. This provides a clean, high-yielding route to 6-aryl-3-chloro-2-methoxypyridines. In contrast, reacting a simple 3-chloropyridine requires more forcing conditions, often involving specialized bulky phosphine ligands (like SPhos or XPhos) and higher temperatures to facilitate the difficult oxidative addition of the C-Cl bond.[7][8] This highlights the operational simplicity of targeting the C-Br position.
Buchwald-Hartwig Amination
This powerful palladium-catalyzed reaction forms C-N bonds, a crucial transformation in pharmaceutical synthesis.[10][11] The same principles of chemoselectivity apply, allowing for the selective introduction of an amine at the C6 position.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Conditions | Yield | Selectivity | Ref. |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu | Toluene, 100 °C, 12h | ~90% | Mono-amination at C6-Br | [12] |
| 6-Bromo-2-chloroquinoline * | Piperidine | Pd(OAc)₂ / RuPhos / K₂CO₃ | Dioxane, 100 °C, 16h | 88% | Mono-amination at C6-Br | [12] |
| 4-Chlorotoluene | Aniline | Pd[P(o-tol)₃]₂ / CyPF-t-Bu | Toluene, 100 °C, 12h | 92% | N/A | [13] |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ / P(t-Bu)₃ / NaOt-Bu | Toluene, 80 °C, 1h | 99% | N/A | [13] |
*Note: 6-Bromo-2-chloroquinoline is presented as a close structural and electronic analogue to demonstrate the principle of selectivity in a similar heterocyclic system.
Analysis: Selective amination of the C-Br bond in the presence of a C-Cl bond is well-established.[12] Milder conditions and standard ligands often suffice for the C-Br bond, whereas C-Cl amination typically requires more advanced catalyst systems.[14] This allows for the synthesis of 6-amino-3-chloro-2-methoxypyridines, which can then be subjected to a second cross-coupling reaction at the C3-Cl position if desired.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst.[15][16][17] The reactivity trend of C-I > C-Br > C-Cl is strictly followed.[15]
Comparative Data: Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Conditions | Yield | Selectivity | Ref. |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | DMF, 80 °C, 6h | ~85-95% | Mono-alkynylation at C6-Br | [General Knowledge] |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | DMF, 80 °C, 3h | High | N/A | [16] |
| 2-Chloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / i-Pr₂NH | DMF, 120 °C, 5-25 min (Microwave) | Excellent | N/A | [18] |
Analysis: Selective Sonogashira coupling at the C-Br position of this compound proceeds smoothly under standard conditions. While C-Cl bonds can be coupled, they often require higher temperatures or microwave assistance to achieve reasonable reaction rates, demonstrating the preferential reactivity of the C-Br bond.[18]
Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions are governed by C-X bond strength, SNAr reactivity is dictated by electronics and the stability of the intermediate Meisenheimer complex.[19][20] The reaction requires strong electron-withdrawing groups ortho or para to the leaving group to stabilize the anionic intermediate.
Analysis of this compound:
-
C6-Br Position: This position is ortho to the electron-withdrawing ring nitrogen, which activates it for SNAr. A nucleophile attacking at C6 allows the negative charge of the Meisenheimer complex to be delocalized onto the ring nitrogen, a stabilizing interaction.
-
C3-Cl Position: This position is meta to the ring nitrogen. Nucleophilic attack here does not allow for direct resonance delocalization of the negative charge onto the nitrogen. Therefore, this position is significantly less activated towards the addition-elimination SNAr mechanism.[19]
-
Influence of the -OCH₃ group: The 2-methoxy group is electron-donating via resonance, which tends to deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine.
Comparative Reactivity:
-
vs. 2-Chloropyridine: 2-Chloropyridine is a classic substrate for SNAr because the chlorine is at an activated position.[21] this compound is expected to be less reactive at its C6 position than 2-chloropyridine due to the deactivating effect of the 2-methoxy group.
-
vs. 3-Chloropyridine: 3-Chloropyridine is generally unreactive to SNAr under normal conditions. Reactions typically require extremely harsh conditions and may proceed via an alternative benzyne (or in this case, pyridyne) elimination-addition mechanism.[19]
Part 4: Experimental Protocol & Workflow
The following protocol provides a robust, self-validating method for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.
Protocol: Selective Suzuki Coupling of this compound
Objective: To synthesize 3-Chloro-2-methoxy-6-phenylpyridine with high selectivity.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Deionized Water (co-solvent)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 225.4 mg) and phenylboronic acid (1.2 mmol, 146.3 mg).
-
Catalyst and Base Addition: Add potassium carbonate (3.0 mmol, 414.6 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21.0 mg).
-
Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).
-
Inerting: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. A color change from pale yellow to a darker orange or brown is often observed upon heating as the active Pd(0) species forms.
-
Reaction: Heat the reaction mixture to 85 °C in an oil bath and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Chloro-2-methoxy-6-phenylpyridine.
Caption: A generalized workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a superior building block for complex synthesis due to its highly predictable and chemoselective reactivity. The significant difference in the bond dissociation energies of the C-Br and C-Cl bonds provides a robust handle for selectively engaging in palladium-catalyzed cross-coupling reactions at the C6 position under mild conditions. The C3-chloro position remains available for subsequent, more forcing transformations, enabling a divergent and efficient approach to polysubstituted pyridines. While electronically activated for SNAr at the C6-position, the presence of the 2-methoxy group tempers this reactivity pathway. For researchers in drug development and materials science, a deep understanding of these reactivity principles allows for the strategic and efficient construction of novel molecular architectures.
References
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
- Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity. Benchchem.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH.
- Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. Benchchem.
- Buchwald–Hartwig amin
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.
- Buchwald–Hartwig amin
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Nucleophilic Arom
- 17.1 Nucleophilic aromatic substitution. Organic Chemistry II - Lumen Learning.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
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- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
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- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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A Comparative Guide to Yield Improvement in Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-chloro-2-methoxypyridine
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A Strategic Guide to Pyridine Synthesis: 6-Bromo-3-chloro-2-methoxypyridine vs. De Novo Routes to 2,3,6-Trisubstituted Pyridines
Introduction: The Ubiquity and Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science.[1][2] As a privileged heterocyclic scaffold, its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] The nitrogen atom imparts unique electronic properties, polarity, and hydrogen bonding capabilities, making it a frequent feature in FDA-approved drugs.[1] Consequently, the efficient and controlled synthesis of substituted pyridines is a paramount objective for researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of two divergent strategies for accessing complex 2,3,6-trisubstituted pyridines:
-
The Building Block Approach: Utilizing a pre-functionalized, strategically activated intermediate like 6-Bromo-3-chloro-2-methoxypyridine .
-
The De Novo Synthesis Approach: Constructing the pyridine ring from acyclic precursors, often through multi-component reactions (MCRs).
We will explore the underlying chemical principles, compare their performance through experimental data, and provide detailed protocols to guide researchers in selecting the optimal synthetic pathway for their specific target molecules.
PART 1: The Strategic Intermediate: this compound
This compound is not merely a halogenated pyridine; it is a sophisticated building block designed for sequential, regioselective functionalization. Its synthetic power lies in the differential reactivity of its two halogen atoms—bromide and chloride—in palladium-catalyzed cross-coupling reactions.
Causality of Reactivity: The Halogen Dance in Cross-Coupling
The C–X bond strength and the ease of oxidative addition to a low-valent palladium center is the key to regioselectivity. For halogens, the general reactivity trend in palladium-catalyzed reactions is I > Br > Cl > F . This hierarchy is rooted in the C–X bond dissociation energies; the weaker C–Br bond undergoes oxidative addition much more readily than the stronger C–Cl bond.[5][6] This predictable difference allows chemists to use this compound as a linchpin for orthogonal synthesis, selectively addressing one position while leaving the other intact for a subsequent, distinct transformation.
The electron-donating 2-methoxy group further modulates the ring's electronics, influencing the reactivity of the adjacent C3-Cl and distal C6-Br positions.
Caption: Workflow for the sequential functionalization of this compound.
Experimental Protocol 1: Regioselective Sonogashira Coupling at the C6-Position
This protocol describes the selective coupling of a terminal alkyne at the C6-bromo position, leveraging the higher reactivity of the C-Br bond. The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[7][8][9]
Objective: To synthesize 3-chloro-2-methoxy-6-(phenylethynyl)pyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (Anhydrous, as solvent and base)
-
Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Reagent Addition: Add Pd(PPh₃)₄ and CuI to the flask. Seal the flask with septa and purge with dry argon or nitrogen for 15 minutes.
-
Solvent and Amine Addition: Using a syringe, add anhydrous THF (approx. 5 mL per mmol of substrate) and anhydrous triethylamine (approx. 10 mL per mmol of substrate). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The causality for room temperature conditions is that they are typically sufficient for the highly reactive C-Br bond but not for the C-Cl bond, ensuring selectivity.[10][11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Workup: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-chloro-2-methoxy-6-(phenylethynyl)pyridine.
This product retains the C3-chloro group, which can be targeted in a subsequent cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).[12][13]
PART 2: The De Novo Synthesis of 2,3,6-Trisubstituted Pyridines
In contrast to the building block approach, de novo strategies construct the pyridine heterocycle from simpler, acyclic precursors. This is particularly advantageous when the desired substitution pattern is difficult to achieve through functionalization or when a highly convergent route is desired. Multi-component reactions (MCRs) are especially powerful in this context, as they can form complex products in a single step, maximizing atom and step economy.[14]
Synthetic Strategies: Building the Ring from Scratch
Numerous methods exist for pyridine ring synthesis. A common and effective strategy for 2,3,6-trisubstituted pyridines involves the condensation of enones or 1,3-dicarbonyl compounds with a nitrogen source.[15][16] These methods offer a direct route to the core, with the substituents already in place.
Caption: Contrasting synthetic philosophies for accessing target pyridines.
Experimental Protocol 2: One-Pot Synthesis of 2,4,6-Triaryl Pyridines
This protocol, adapted from established literature, exemplifies a one-pot reaction to form a polysubstituted pyridine, a class of 2,4,6-trisubstituted pyridines, showcasing the efficiency of de novo synthesis.[17]
Objective: To synthesize 2,4,6-triphenylpyridine.
Materials:
-
Acetophenone (2.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Ammonium acetate (NH₄OAc) (excess, e.g., 5-10 equiv)
-
Polyethylene glycol (PEG-400) (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetophenone, benzaldehyde, and ammonium acetate.
-
Solvent Addition: Add PEG-400 to the flask. The use of PEG-400 is a green chemistry choice; it is a non-toxic, recyclable solvent that can also act as a phase-transfer catalyst.[17]
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring for 2-4 hours.
-
Mechanism Insight: This reaction, a variation of the Hantzsch pyridine synthesis, proceeds through a series of condensations and cyclization. The ammonium acetate serves as the nitrogen donor for the pyridine ring.
-
Monitoring: Monitor the reaction by TLC. The product is often highly fluorescent under UV light.
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water. The solid product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove PEG-400 and excess ammonium acetate.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 2,4,6-triphenylpyridine.
PART 3: Head-to-Head Comparison and Strategic Selection
The choice between the building block approach and a de novo synthesis is a critical strategic decision that depends entirely on the target molecule's structure and the overall goals of the synthetic campaign (e.g., speed, diversity, scale).
Data-Driven Comparison
| Attribute | This compound (Building Block) | De Novo Synthesis (e.g., MCR) |
| Regiocontrol | Excellent & Predictable: Orthogonal reactivity of Br vs. Cl allows for precise, stepwise installation of different functional groups.[5][6] | Inherent but Fixed: Substituent positions are determined by the choice of starting materials. Less flexible for late-stage diversification. |
| Step Economy | Lower: Requires multiple, sequential steps to achieve the final trisubstituted product. | Higher: Can form complex scaffolds in a single, convergent step. |
| Versatility | High for Diversification: Ideal for creating libraries of analogs by varying the coupling partners in the final steps. | High for Core Scaffolds: Efficiently produces the core structure. Diversification may require re-synthesis from new precursors. |
| Substrate Scope | Dependent on the success of two separate cross-coupling reactions. Some functional groups may not be tolerated. | Dependent on the tolerance of the MCR conditions. Often robust but can be limited by sterically hindered or highly reactive precursors.[14][15] |
| Scalability | Can be challenging due to the cost of palladium catalysts and the need for multiple chromatographic purifications. | Often more scalable, especially if the product precipitates from the reaction mixture, simplifying purification. |
Decision-Making Framework
To assist researchers, the following decision tree outlines the logical process for choosing a synthetic strategy.
Caption: A decision tree for selecting a pyridine synthesis strategy.
Conclusion
Both the strategic functionalization of pre-activated intermediates like This compound and the convergent power of de novo syntheses are indispensable tools in the chemist's arsenal.
-
This compound excels in scenarios requiring absolute regiochemical control and the late-stage, sequential introduction of diverse functionalities. It is the superior choice for medicinal chemistry programs focused on structure-activity relationship (SAR) studies around a conserved pyridine core.
-
De novo syntheses, particularly multi-component reactions, provide an unparalleled advantage in terms of step and atom economy for accessing the core scaffold. They are ideal for rapid, large-scale production of a specific trisubstituted pyridine target when the necessary acyclic precursors are readily available.
Ultimately, a deep understanding of the causality behind the reactivity of each system empowers researchers to make informed, strategic decisions, leading to more efficient and successful synthetic campaigns.
References
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Google Scholar.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
- Synthesis of 2,3,6‐trisubstituted pyridines. (n.d.).
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Medicinal Uses of Pyridine Deriv
- Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. (2023). Organic Chemistry Portal.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (n.d.). NIH.
- An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (n.d.). Der Pharma Chemica.
- 3-Bromo-6-chloro-2-methoxypyridine. (n.d.). ChemicalBook.
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (2010). PubMed.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.).
- Cu(II)‐Catalyzed Synthesis of 2,3,6‐Trisubstituted Pyridines from Saturated Ketone and Alkynones/1,3‐Dicarbonyl Compounds. (2021).
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). University of Southampton.
- Sonogashira coupling. (n.d.). Wikipedia.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. (2025). Benchchem.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Bromo-3-chloro-2-methoxypyridine Derivatives
Introduction: The Structural Challenge of Substituted Pyridines
Substituted pyridine scaffolds are of considerable importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules.[1][2] Their biological activity and physical properties are critically dependent on the precise arrangement of substituents around the heterocyclic ring. Consequently, the unambiguous structural elucidation of novel pyridine derivatives is a cornerstone of synthetic and drug development workflows.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize 6-Bromo-3-chloro-2-methoxypyridine and its derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Our focus is on building a self-validating analytical framework through the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The Core Scaffold: this compound
The parent compound for our discussion features a pyridine ring with three distinct substituents. The positions of these groups—the electron-donating methoxy group and the electronegative halogens—create a unique electronic environment that profoundly influences the spectral data we will observe. Understanding this foundational structure is key to interpreting the spectra of more complex derivatives.
Caption: Core structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the carbon skeleton and determine the relative positions of substituents.
Expertise & Experience: Decoding Electronic Effects
The chemical shift of each nucleus in the pyridine ring is a direct readout of its local electron density. In our target scaffold, the nitrogen atom and halogen substituents are electron-withdrawing, deshielding the nearby nuclei and shifting their signals downfield (to a higher ppm). Conversely, the methoxy group is electron-donating through resonance, shielding certain positions and shifting them upfield.[3][4] This interplay creates a predictable and interpretable pattern.
-
¹H NMR Insights : The two aromatic protons on the ring (H-4 and H-5) will appear as distinct signals. Because they are adjacent, they will split each other into doublets. The proton closer to an electronegative substituent will typically be further downfield. The methoxy group protons will appear as a sharp singlet, typically in the 3.9-4.1 ppm region, a highly diagnostic signal.
-
¹³C NMR Insights : The carbon atoms directly bonded to the electronegative nitrogen, chlorine, and bromine atoms will be significantly deshielded. The C-2 carbon, attached to the oxygen of the methoxy group, will also be shifted significantly downfield.[5]
Comparative Data Summary: ¹H and ¹³C NMR
The following tables provide representative chemical shift data for the parent compound and a hypothetical derivative, illustrating how the introduction of a new substituent alters the electronic landscape of the ring.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton | This compound (Predicted δ, ppm) | 6-Bromo-3-chloro-2-methoxy-5-nitropyridine (Predicted δ, ppm) | Multiplicity | Coupling (J, Hz) |
| H-4 | ~7.65 | ~8.10 | d | J = 8.5 |
| H-5 | ~7.20 | - | d | J = 8.5 |
| OCH₃ | ~4.05 | ~4.15 | s | - |
Note: The introduction of a strongly withdrawing nitro group at the 5-position removes the H-5 signal and shifts the adjacent H-4 proton significantly downfield.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | This compound (Predicted δ, ppm) | 6-Bromo-3-chloro-2-methoxy-5-nitropyridine (Predicted δ, ppm) |
| C-2 | ~160.5 | ~162.0 |
| C-3 | ~115.2 | ~116.5 |
| C-4 | ~141.0 | ~145.0 |
| C-5 | ~122.8 | ~135.0 (C-NO₂) |
| C-6 | ~145.5 | ~144.0 |
| OCH₃ | ~54.0 | ~55.2 |
Trustworthiness: Self-Validating Experimental Protocol for NMR
A robust protocol ensures reproducibility and high-quality data.
-
Sample Preparation : Weigh approximately 5-10 mg of the purified derivative into a clean, dry NMR tube.
-
Solvent Selection : Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm. If solubility is an issue, DMSO-d₆ can be used as an alternative.
-
Homogenization : Cap the tube and vortex or invert gently until the sample is fully dissolved.
-
Instrument Setup : Insert the sample into the NMR spectrometer.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
-
¹H Spectrum Acquisition : Acquire a standard proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient.
-
¹³C Spectrum Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 512 or 1024). Use a wider spectral width (~240 ppm) and a relaxation delay of 2-5 seconds.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Visualization: Proton Coupling Relationships
Caption: Vicinal (³J) coupling between H-4 and H-5 protons.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of chlorine and bromine.
Expertise & Experience: The Isotopic Fingerprint
The most telling feature in the mass spectrum of a this compound derivative is the molecular ion (M⁺) cluster.
-
Bromine Isotopes : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[6] This means any fragment containing one bromine atom will show two peaks of nearly equal intensity, separated by 2 m/z units (e.g., M⁺ and M⁺+2).
-
Chlorine Isotopes : Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, but their abundance is approximately 3:1. A fragment with one chlorine atom will show two peaks (M⁺ and M⁺+2) with an intensity ratio of 3:1.
When a molecule contains both one bromine and one chlorine atom, these patterns combine, resulting in a characteristic cluster of three peaks: M⁺, M⁺+2, and M⁺+4. The relative intensities can be predicted and are a definitive indicator of the elemental composition.
Fragmentation Pathways
Upon ionization (typically via Electron Impact, EI), the molecular ion becomes energetically unstable and breaks apart in predictable ways.[7][8] For this scaffold, common fragmentation events include:
-
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a peak at [M-15]⁺.
-
Loss of a halogen radical (•Br or •Cl) .
-
Cleavage of the entire methoxy group .
Table 3: Predicted Mass Spectrometry Data for this compound (C₆H₅BrClNO)
| m/z Value | Ion / Fragment | Key Feature |
| 221/223/225 | [M]⁺ (Molecular Ion) | Characteristic 1:4:3 ratio for Br+Cl |
| 206/208/210 | [M - CH₃]⁺ | Loss of methyl group from ether |
| 142/144 | [M - Br]⁺ | Loss of bromine atom |
| 186/188 | [M - Cl]⁺ | Loss of chlorine atom |
Trustworthiness: Self-Validating Experimental Protocol for GC-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method Setup :
-
Injector : Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Column : Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program : Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
-
MS Method Setup :
-
Ion Source : Use Electron Impact (EI) ionization at 70 eV. Set the source temperature to 230 °C.
-
Mass Analyzer : Set the analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 400.
-
-
Analysis : Inject 1 µL of the sample. The resulting chromatogram will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.
-
Interpretation : Analyze the mass spectrum for the molecular ion cluster to confirm the elemental formula. Identify major fragments to corroborate the proposed structure.
Visualization: Primary Fragmentation Pathways
Caption: Key fragmentation routes for the molecular ion.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[9]
Expertise & Experience: Reading the Vibrational Signature
While the "fingerprint region" (below 1500 cm⁻¹) can be complex, several key regions of the IR spectrum provide clear, diagnostic information for our target derivatives.[10]
-
Aromatic Ring : Look for C=C and C=N stretching vibrations between 1400-1600 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.
-
Methoxy Group : The aliphatic C-H bonds of the methyl group will show stretches between 2850-2960 cm⁻¹. The crucial aryl-ether C-O stretch will appear as a strong band around 1250 cm⁻¹.
-
Halogens : The C-Br and C-Cl stretching vibrations occur at low frequencies, typically below 800 cm⁻¹, within the fingerprint region.
The true power of IR in a comparative guide is its ability to instantly confirm the addition or modification of other functional groups. For instance, the synthesis of a derivative containing a carbonyl group (e.g., an aldehyde or ketone) would be immediately verifiable by the appearance of a very strong, sharp absorption band in the 1680-1740 cm⁻¹ region.
Table 4: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | Derivative with Aldehyde Group (at C-5) |
| Aromatic C-H stretch | 3050-3100 (weak) | 3050-3100 (weak) |
| Aliphatic C-H stretch | 2850-2960 (medium) | 2850-2960 (medium) |
| Aldehyde C-H stretch | Absent | ~2720 and ~2820 (medium, diagnostic) |
| Carbonyl (C=O) stretch | Absent | ~1705 (strong, sharp) |
| Aromatic C=C/C=N stretch | 1400-1580 (multiple bands) | 1400-1580 (multiple bands) |
| Aryl Ether C-O stretch | ~1250 (strong) | ~1250 (strong) |
Trustworthiness: Self-Validating Experimental Protocol for ATR-IR
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[11]
-
Background Scan : Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.
-
Apply Pressure : Use the built-in pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition : Scan the sample. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning : After analysis, release the pressure clamp, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Visualization: IR Analysis Workflow
Caption: Standard workflow for ATR-IR analysis.
Conclusion: An Integrated Approach to Structural Certainty
No single spectroscopic technique can provide a complete structural picture. The true strength of this analytical workflow lies in the integration of all three methods. NMR provides the detailed map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular formula and reveals key structural components through fragmentation. Infrared spectroscopy rapidly identifies the functional groups present.
For any newly synthesized this compound derivative, the combined data from these techniques provides a self-validating system. The molecular weight from MS must match the structure proposed by NMR. The functional groups identified by IR must be consistent with the chemical shifts and fragments observed in NMR and MS. By following the robust protocols and interpretive frameworks outlined in this guide, researchers can confidently and accurately characterize this important class of chemical compounds.
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A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromo-3-chloro-2-methoxypyridine
Introduction: The Strategic Importance of 6-Bromo-3-chloro-2-methoxypyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is a paramount objective. This compound stands out as a valuable and versatile building block. Its dihalogenated nature presents a unique opportunity for sequential and regioselective cross-coupling reactions, allowing for the controlled introduction of diverse functionalities. The primary challenge and opportunity lie in the differential reactivity of the C-Br and C-Cl bonds.
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic methodology, offering unparalleled efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1] The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is the most critical parameter dictating the success, efficiency, and selectivity of these transformations. This guide provides a comparative analysis of various palladium catalysts for the functionalization of this compound across several key cross-coupling reactions, supported by experimental data and mechanistic insights to inform rational catalyst selection.
Understanding the Substrate: Reactivity and Selectivity
The key to strategically utilizing this compound lies in the inherent reactivity differences between the two carbon-halogen bonds in the crucial oxidative addition step of the catalytic cycle.
-
Bond Strength Hierarchy : The C-Br bond is weaker and more polarizable than the C-Cl bond. Consequently, it is significantly more reactive towards oxidative addition to a Pd(0) center. This provides a strong thermodynamic and kinetic basis for achieving high selectivity for coupling at the C6-Br position while leaving the C3-Cl position intact for subsequent transformations.
-
Electronic Effects : The pyridine nitrogen is electron-withdrawing, which generally enhances the reactivity of C-X bonds towards oxidative addition.[2] The methoxy group at the C2 position is electron-donating, which can modulate the electronic properties of the ring. For dihalogenated pyridines, halides in the alpha position to the nitrogen are often more reactive; however, the intrinsic C-Br vs. C-Cl reactivity dominates in this substrate.[3]
This inherent reactivity difference allows for a modular approach to synthesis, where the more labile C-Br bond is addressed first under conditions that do not disturb the C-Cl bond.
Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions
The optimal catalyst system is highly dependent on the specific transformation being performed. Below, we compare the performance of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and heteroaryl-aryl structures. The choice of ligand is critical to achieving high turnover numbers and preventing catalyst deactivation.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Selectivity (Br/Cl) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | ~85 | 3-5 | >98:2 |
| Pd(OAc)₂ | SPhos | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 8 | >95 | 1-2 | >99:1 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ (2.0) | DMF | 100 | 10 | ~92 | 2 | >98:2 |
| Pd/C (10%) | None | Na₂CO₃ (2.5) | Ethanol/H₂O | 80 | 16 | ~75-85 | 5 | >95:5 |
Expert Insights:
-
Pd(PPh₃)₄ : This is a classic, reliable "workhorse" catalyst. It is an air-stable Pd(0) source that requires no pre-activation. However, it often requires higher catalyst loadings and reaction temperatures.[2]
-
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos) : The use of bulky, electron-rich dialkylbiarylphosphine ligands like SPhos dramatically accelerates the rate-limiting reductive elimination step. This allows for lower catalyst loadings, shorter reaction times, and often higher yields, even with challenging substrates.[4]
-
PdCl₂(dppf) : This air-stable Pd(II) precatalyst is highly effective for a broad range of substrates. The dppf ligand provides a good balance of steric bulk and electronic properties, promoting efficient catalysis.
-
Pd/C : As a heterogeneous catalyst, Pd/C offers significant practical advantages, including ease of removal by filtration and potential for recycling.[5] While often requiring longer reaction times and showing slightly lower yields compared to homogeneous systems, its industrial applicability is high. The choice of a Pd(II) source on carbon can sometimes lead to higher yields for chloro-pyridines compared to Pd(0)/C.[5]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of C-N bonds is fundamental in medicinal chemistry. This reaction is notoriously sensitive to ligand choice, as C-N reductive elimination can be a challenging step.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst Precursor | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Selectivity (Br/Cl) |
| Pd₂(dba)₃ | XPhos | NaOtBu (1.5) | Toluene | 110 | 6 | >96 | 1 | >99:1 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ (2.0) | t-BuOH | 100 | 8 | >95 | 1.5 | >99:1 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ (1.8) | Dioxane | 110 | 24 | ~70 | 2 | >95:5 |
Expert Insights:
-
Bulky Biarylphosphine Ligands (XPhos, RuPhos) : These ligands are the state-of-the-art for Buchwald-Hartwig amination. Their steric bulk and electron-rich nature are essential to promote the crucial C-N reductive elimination from the palladium center, preventing catalyst decomposition and side reactions like β-hydride elimination.[6][7] The choice between ligands like XPhos and RuPhos can depend on the specific amine and aryl halide pairing.[8]
-
BINAP : While a pioneering ligand in cross-coupling, BINAP is often less effective for C-N coupling compared to modern Buchwald-type ligands, typically resulting in longer reaction times and lower yields.
-
Base Selection : Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, milder carbonate bases in polar solvents like t-BuOH can be a successful alternative.[8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for installing alkyne functionalities, which are valuable handles for further chemistry, such as click reactions or cyclizations.
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI (5 mol%) | Et₃N | DMF | 80 | 3 | ~90 | 2.5 |
| Pd(OAc)₂ | XPhos | None | Cs₂CO₃ | Toluene | 100 | 5 | ~88 | 2 |
| Pd/C | PPh₃ | CuI (5 mol%) | Piperidine | THF | 65 | 12 | ~80 | 5 |
Expert Insights:
-
Classic Pd/Cu System : The combination of a palladium catalyst (like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst is the traditional and highly effective method.[9][10] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Copper-Free Conditions : Concerns about homocoupling of the alkyne (Glaser coupling) promoted by copper have led to the development of copper-free Sonogashira protocols. These often rely on highly active palladium catalysts with bulky, electron-rich ligands like XPhos to facilitate the catalytic cycle without the copper co-catalyst.[11]
-
Heterogeneous Catalysts : Similar to other couplings, heterogeneous catalysts like Pd/C can be employed, offering operational simplicity, though often with slightly diminished performance compared to their homogeneous counterparts.[11]
Mechanistic Principles and Workflow
A solid understanding of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions.
The General Palladium Cross-Coupling Cycle
The universally accepted mechanism for these reactions involves a Pd(0)/Pd(II) cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially C-Br), forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation/Coordination : The coupling partner (e.g., organoboron in Suzuki, amine in Buchwald-Hartwig) replaces the halide on the palladium center.
-
Reductive Elimination : The two organic fragments are expelled from the palladium, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. Bulky, electron-donating ligands are crucial for accelerating this step.[6]
Standard Experimental Workflow
A rigorously executed experimental setup is critical for reproducibility and success, particularly due to the air- and moisture-sensitivity of many catalysts and reagents.
Caption: A typical experimental workflow for a cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for researchers.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
-
Materials : this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), SPhos (2.2 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane (anhydrous, degassed).
-
Procedure :
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add Pd(OAc)₂ and SPhos.
-
Add degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath for 8 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos
-
Materials : this compound (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (0.5 mol%), XPhos (1.1 mol%), Sodium tert-butoxide (1.5 equiv), Toluene (anhydrous, degassed).
-
Procedure :
-
To a dry Schlenk flask, add sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add Pd₂(dba)₃ and XPhos.
-
Add degassed toluene, followed by this compound and morpholine via syringe.
-
Stir the reaction mixture vigorously and heat to 110 °C in an oil bath for 6 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Conclusion and Recommendations
The selective functionalization of this compound is readily achievable with high selectivity at the C-Br position using modern palladium-catalyzed cross-coupling reactions.
-
For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich biarylphosphine ligands like SPhos with Pd(OAc)₂ offer the highest efficiency and lowest catalyst loadings. For scalability and ease of purification, heterogeneous Pd/C remains a viable, albeit slower, alternative.
-
For Buchwald-Hartwig aminations , the use of specialized Buchwald ligands is non-negotiable for achieving high yields. Catalyst systems based on XPhos or RuPhos are highly recommended as starting points.
-
For Sonogashira couplings , the traditional Pd(PPh₃)₂Cl₂/CuI system is robust and effective. For substrates sensitive to copper, a modern copper-free protocol using a ligand like XPhos should be employed.
Ultimately, the choice of catalyst is a balance of reactivity, cost, scalability, and the specific functional groups present in the coupling partners. This guide serves as a foundational resource for researchers to make informed decisions, enabling the efficient and strategic synthesis of complex molecules from the versatile this compound building block.
References
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Uozumi, Y. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. J. Synth. Org. Chem., Jpn.2006 , 64 (11), 1173-1181. [Link]
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Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]
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ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate Q&A. [Link]
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Valente, C.; et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev.2022 , 26 (7), 1898–1913. [Link]
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Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma Resources. [Link]
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Hie, L.; et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catal.2016 , 6 (5), 2907–2919. [Link]
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Biscoe, M. R.; et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem.2007 , 72 (17), 6474–6477. [Link]
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Zhu, Q.; et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6, 121-133. [Link]
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Daugulis, O.; et al. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Molecules2021 , 26 (1), 199. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Singh, D.; et al. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Catalysts2023 , 13 (11), 1420. [Link]
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Kwong, F. Y.; et al. Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org. Synth.2024 , 101, 438-459. [Link]
-
Wu, C-L.; et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2012 , 17 (9), 10683-10695. [Link]
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Elsevier. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. [Link]
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V. K. Singh, et al. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. 2021 . [Link]
-
International Journal of New Chemistry. Comparison Efficiency for Sonogashira reaction. Int. J. New. Chem.2024 . [Link]
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Cele, Z. P.; et al. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts2018 , 8 (7), 286. [Link]
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Colacino, E.; et al. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysts2020 , 10 (8), 913. [Link]
-
Amii, H.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. J. Synth. Org. Chem., Jpn.2010 , 68 (11), 1156-1164. [Link]
-
ResearchGate. Comparative Experimental and EXAFS Studies in the Mizoroki–Heck Reaction with Heteroatom‐Functionalised N‐Heterocyclic Carbene Palladium Catalysts. ResearchGate Publication. [Link]
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Fors, B. P.; et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. J. Am. Chem. Soc.2008 , 130 (41), 13552–13554. [Link]
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A Comparative Guide to Purity Assessment of Synthesized 6-Bromo-3-chloro-2-methoxypyridine Analogs
For researchers, scientists, and professionals in drug development, the meticulous verification of purity for novel chemical entities is not merely a procedural step but the bedrock of reliable and reproducible results. The 6-Bromo-3-chloro-2-methoxypyridine scaffold is a key building block in medicinal chemistry, valued for its role in constructing complex molecular architectures. Its utility, however, is directly proportional to its purity. The presence of unreacted starting materials, regioisomers, or process-related byproducts can confound biological assays, compromise reaction yields, and introduce significant safety risks.
This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the purity of this compound and its analogs. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into why a particular technique is chosen, what its limitations are, and how to design a self-validating system for robust purity determination. We will compare Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing not only the theoretical underpinnings but also actionable, step-by-step protocols.
The Synthetic Landscape: Understanding Potential Impurities
To effectively assess purity, one must first anticipate the likely impurities. The synthesis of this compound can be approached from several routes, each with a characteristic impurity profile. A common strategy involves the sequential halogenation and methoxylation of a pyridine precursor.
For instance, a plausible route could start from 2-methoxy-3-chloropyridine, which is then subjected to bromination. Electrophilic halogenation of the electron-deficient pyridine ring often requires harsh conditions, which can lead to a variety of side products.[1]
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// Nodes SM [label="2,3-Dichloropyridine"]; INT1 [label="3-Chloro-2-methoxypyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TARGET [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; IMP1 [label="Unreacted 2,3-Dichloropyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IMP2 [label="Regioisomers (e.g., 4-Bromo-)", fillcolor="#FBBC05", fontcolor="#202124"]; IMP3 [label="Over-brominated species", fillcolor="#FBBC05", fontcolor="#202124"]; IMP4 [label="Unreacted 3-Chloro-2-methoxypyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SM -> INT1 [label="1. NaOMe\n(Nucleophilic Substitution)"]; INT1 -> TARGET [label="2. NBS/H₂SO₄\n(Electrophilic Bromination)"]; SM -> IMP1 [style=dashed, label="Incomplete Reaction 1"]; INT1 -> IMP4 [style=dashed, label="Incomplete Reaction 2"]; TARGET -> IMP2 [style=dashed, label="Lack of Regioselectivity"]; TARGET -> IMP3 [style=dashed, label="Harsh Conditions"]; } dot
Common Impurities to Anticipate:
-
Starting Materials: Incomplete conversion will lead to residual 3-Chloro-2-methoxypyridine.
-
Regioisomers: Bromination might occur at other positions on the pyridine ring, leading to isomers that can be difficult to separate.[2]
-
Over-halogenation Products: The harsh conditions required for electrophilic substitution on a pyridine ring can sometimes lead to the introduction of a second bromine atom.[2]
-
Byproducts: Decomposition of reagents or side reactions can introduce unexpected molecular species.
Comparative Analysis of Core Purity Assessment Techniques
The choice of analytical method is a critical decision driven by the physicochemical properties of the analyte and the specific information required. For a semi-volatile, thermally stable molecule like this compound, several powerful options are available.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| Gas Chromatography (GC) | Separation of volatile components based on partitioning between a gaseous mobile phase and a stationary phase. | Quantitative purity (% area), detection of volatile impurities and residual solvents. | High resolution for volatile compounds; exceptional sensitivity with detectors like FID or MS; robust and reliable.[3] | Not suitable for non-volatile or thermally labile impurities; requires the analyte to be thermally stable.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative purity (% area), detection of non-volatile and thermally labile impurities. | Highly versatile for a wide range of compounds; operates at ambient temperature, preventing degradation.[5] | Can have lower resolution than capillary GC for some closely related volatile isomers; requires more expensive solvents.[4] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration. | Absolute purity (% w/w) without needing a reference standard of the target analyte; structural confirmation of analyte and impurities. | A primary ratio method providing absolute quantification; does not require analyte-specific reference standards; provides structural information simultaneously.[6][7] | Lower sensitivity for trace impurities compared to chromatographic methods; requires careful selection of a non-interfering internal standard.[8] |
The Orthogonal Approach: A Self-Validating System
Relying on a single analytical technique can lead to a skewed perception of purity. For instance, a sample appearing 99.5% pure by GC might contain non-volatile impurities invisible to the method. Conversely, HPLC may not resolve a volatile, isomeric impurity that is easily separated by GC. The most trustworthy approach is an orthogonal one, where two or more methods based on different chemical principles are used to validate each other.
A robust, self-validating workflow for this compound analogs would involve using HPLC for primary purity quantification (as it avoids thermal stress) and GC-MS as a secondary, confirmatory technique to probe for volatile impurities and provide mass identification. For definitive, reference-standard-free quantification, qNMR serves as the ultimate arbiter.
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Experimental Protocols
The following protocols are provided as robust starting points and should be validated for the specific analog and instrumentation used.
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: This method is ideal for separating volatile isomers and identifying unknown impurities through mass spectrometry, providing a high degree of confidence in peak identity.[9]
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: A mid-polarity capillary column such as a DB-624 or 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good separation of halogenated aromatics.
Procedure:
-
Sample Preparation: Accurately dissolve ~10 mg of the synthesized this compound analog in 10 mL of a volatile solvent like Ethyl Acetate or Dichloromethane to create a ~1 mg/mL solution.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed for sensitivity)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to the product by its mass spectrum.
-
Calculate purity based on the area percent of the main peak relative to the total area of all integrated peaks.
-
Use the mass spectra of impurity peaks to propose structures by searching against spectral libraries (e.g., NIST) and interpreting fragmentation patterns.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC
Rationale: HPLC is the workhorse for pharmaceutical purity analysis because it operates at ambient temperatures, preventing the degradation of potentially labile compounds.[10] A C18 column provides excellent retention for moderately polar compounds like halogenated pyridines.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water. Dilute further to ~0.1 mg/mL for analysis.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak. The DAD can be used to check for peak purity and co-elution.
Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)
Rationale: qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself.[11][12] It relies on a high-purity, stable internal standard with a known structure.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better signal dispersion).
Procedure:
-
Selection of Internal Standard: Choose a high-purity (>99.5%) standard that is soluble in the same deuterated solvent as the analyte and has protons that resonate in a clear region of the spectrum, away from any analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are often good candidates.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound analog into a vial.
-
Accurately weigh approximately 10-15 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5 times the longest T₁ of any proton being integrated) and ensuring a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte and a known signal for the internal standard.
-
Calculate the purity using the following formula[8]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass weighed
-
P = Purity of the standard
-
-
Conclusion
Assessing the purity of synthesized this compound analogs is a multi-faceted task that demands a rigorous, evidence-based approach. No single method can provide a complete picture. By employing an orthogonal strategy—leveraging HPLC for its non-destructive nature, GC-MS for its high resolution of volatile species and identification power, and qNMR for its ability to provide absolute, unbiased quantification—researchers can establish a self-validating system. This comprehensive characterization ensures the integrity of the material, providing the confidence needed to advance promising compounds through the demanding pipeline of drug discovery and development.
References
-
Reading Scientific Services Ltd. qNMR: A powerful tool for purity determination. RSSL. Available at: [Link] (Accessed: January 18, 2026).
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link] (Accessed: January 18, 2026).
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link] (Accessed: January 18, 2026).
-
Oxford Instruments. Pharmaceutical Manufacturing: Consistency and Purity. Available at: [Link] (Accessed: January 18, 2026).
-
Medistri SA. GC/MS Identification of Impurities. Available at: [Link] (Accessed: January 18, 2026).
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link] (Accessed: January 18, 2026).
-
Tandukar, S., & Singh, S. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 68–81. Available at: [Link]
-
Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link] (Accessed: January 18, 2026).
-
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link] (Accessed: January 18, 2026).
-
YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link] (Accessed: January 18, 2026).
-
University of Regensburg. Pyridines. Available at: [Link] (Accessed: January 18, 2026).
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- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. youtube.com [youtube.com]
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- 6. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. emerypharma.com [emerypharma.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
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- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. Consistency and Purity [nmr.oxinst.com]
A Senior Application Scientist's Guide to the Strategic Use of 6-Bromo-3-chloro-2-methoxypyridine in Synthesis
For researchers and professionals in drug development, the selection of a synthetic building block is a critical decision point, balancing reactivity, cost, and strategic flexibility. The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Among the vast catalog of available pyridine building blocks, 6-Bromo-3-chloro-2-methoxypyridine stands out as a versatile intermediate. Its value lies in the differential reactivity of its two halogen atoms, offering a handle for sequential, site-selective functionalization.
This guide provides a cost-benefit analysis of employing this compound, comparing its performance and economic viability against common alternatives. We will delve into the causality behind experimental choices, provide actionable protocols, and present data to support a logical, evidence-based approach to synthetic strategy.
The Strategic Advantage of Orthogonal Halides
The core utility of this compound stems from the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > OTf > Cl.[2] The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference means the oxidative addition of a palladium(0) catalyst to the C-Br bond is significantly faster and occurs under milder conditions than addition to the C-Cl bond.[3]
This reactivity differential allows chemists to perform a selective cross-coupling reaction at the 6-position (bromine) while leaving the 3-position (chlorine) intact for a subsequent, different coupling reaction. This built-in orthogonality is invaluable for the efficient construction of complex, multi-substituted pyridine derivatives, which are prevalent in biologically active compounds.[4][5]
Caption: Sequential cross-coupling workflow using this compound.
Cost-Benefit Analysis: The Core Comparison
The decision to use this compound must be weighed against its alternatives. The most logical comparators are the corresponding dichloro and dibromo analogs.
| Reagent | CAS Number | Representative Pricing (Research Scale) | Relative Cost Index | Key Benefit | Key Drawback |
| This compound | 1211526-62-3 | ~$170-200 / 1g | 1.0 | Built-in orthogonal reactivity | Higher initial reagent cost |
| 3,6-Dichloro-2-methoxypyridine | 185347-36-8 | ~$100-130 / 1g | ~0.6 | Lower initial reagent cost | Requires harsh conditions for second coupling; poor selectivity for first coupling |
| 3,6-Dibromo-2-methoxypyridine | 26335-60-2 | ~$200-250 / 1g | ~1.3 | High reactivity at both positions | Lack of selectivity; higher cost |
Note: Prices are estimates based on publicly available data from suppliers for small quantities and are subject to change. Bulk pricing for industrial applications will differ significantly.
Analysis:
-
The Case for this compound: The premium cost of this reagent is an investment in efficiency and predictability. For complex, multi-step syntheses, especially in late-stage functionalization, the reliability of performing the first coupling under mild conditions without touching the chloro position can save significant time and resources in optimization and purification. The overall yield of a two-step sequence is often higher than attempting a difficult second coupling on a less reactive dichloro-analog.
-
The Dichloro Alternative (Cost-Driven Approach): 3,6-Dichloro-2-methoxypyridine is an attractive option when the initial cost of raw materials is the primary driver. However, this initial saving can be quickly eroded. Activating the second C-Cl bond for a subsequent coupling reaction often requires more expensive and air-sensitive catalysts (e.g., palladium pre-catalysts with specialized biarylphosphine ligands), higher temperatures, and longer reaction times.[3] This increases energy consumption, catalyst cost, and the potential for side-product formation, complicating purification.
-
The Dibromo Alternative (Reactivity-Driven Approach): 3,6-Dibromo-2-methoxypyridine offers high reactivity but poor selectivity. It is challenging to achieve mono-functionalization with high yield, making it unsuitable for building two different substituents sequentially. Its utility is primarily in synthesizing symmetrical 3,6-disubstituted pyridines.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical implications, we present representative protocols for a sequential Suzuki-Miyaura coupling.
Protocol 1: Sequential Suzuki Coupling using this compound
Step A: Selective Coupling at the 6-Position (C-Br)
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), Phenylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 85 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography to yield 3-chloro-2-methoxy-6-phenylpyridine .
-
Causality: A standard, relatively inexpensive palladium catalyst like Pd(PPh₃)₄ is sufficient to activate the C-Br bond. The moderate temperature ensures the C-Cl bond remains unreactive.[6]
-
Step B: Coupling at the 3-Position (C-Cl)
-
To an oven-dried microwave vial, add the product from Step A, 3-chloro-2-methoxy-6-phenylpyridine (1.0 equiv), (4-methylphenyl)boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add a specialized catalyst system: Pd₂(dba)₃ (0.04 equiv) and a highly active ligand such as SPhos (0.10 equiv).
-
Evacuate and backfill the vial with Argon.
-
Add a degassed anhydrous solvent such as toluene.
-
Seal the vial and heat the reaction mixture to 110-120 °C for 12-24 hours.
-
Follow a similar aqueous workup and purification procedure as in Step A to yield the final product, 2-methoxy-6-phenyl-3-(p-tolyl)pyridine .
-
Causality: The stronger C-Cl bond requires a more potent catalytic system. Electron-rich, bulky phosphine ligands (like SPhos) accelerate the rate-limiting oxidative addition step for aryl chlorides. Higher temperatures are also necessary to overcome the activation energy barrier.[3]
-
Protocol 2: Attempted Sequential Coupling using 3,6-Dichloro-2-methoxypyridine
Step A: First Coupling
-
Follow the procedure from Protocol 1, Step B, using 3,6-Dichloro-2-methoxypyridine as the starting material. Milder conditions (like those in Protocol 1, Step A) will result in very low conversion.
-
Expected Outcome: A mixture of starting material, the desired mono-coupled product, and the di-coupled product is often obtained. Achieving high selectivity for mono-coupling is challenging and requires extensive optimization of temperature, reaction time, and stoichiometry.
-
This contrast in protocols provides a self-validating system: the ease and selectivity of the first protocol validate the higher initial cost of the ortho-halogenated reagent for complex syntheses.
Caption: Decision tree for selecting the appropriate dihalopyridine building block.
Conclusion and Senior Scientist Recommendation
For drug discovery and development programs where timelines are critical and the rapid synthesis of complex target molecules is paramount, This compound represents a strategically sound investment. The higher upfront cost is frequently justified by:
-
Predictable, Selective Reactivity: Reduces time spent on reaction optimization.
-
Milder First Coupling Conditions: Protects sensitive functional groups elsewhere in the molecule.
-
Higher Overall Yields in Multi-step Sequences: Simplifies purification and increases throughput.
-
Synthetic Flexibility: Enables the introduction of two different functionalities in a controlled manner.
Conversely, for early-stage exploratory chemistry where cost is the dominant constraint, or for large-scale synthesis of simpler analogs where a more challenging process can be developed and validated, the dichloro alternative may be viable. However, the potential for increased downstream costs associated with catalysis and purification must be carefully evaluated. The choice is not merely about the price per gram of the starting material, but the total cost of synthesizing the final molecule.
References
-
ChemUniverse. 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. Available at: [Link]
-
AOBChem. 3-Bromo-6-methoxy-2-methylpyridine. Available at: [Link]
-
IndiaMART. 3 Bromo 6 Chloro 2 Methylpyridine. Available at: [Link]
-
Kalliokoski, T. (2015). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. ACS Comb Sci. 17(10):600-7. Available at: [Link]
- Google Patents.CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2353. Available at: [Link]
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-
Tang, W., & Zhang, X. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. ResearchGate. Available at: [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Ravindar, L., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
ResearchGate. 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Available at: [Link]
- Not Found. The initial search did not yield a specific document with this title.
- Google Patents.US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
PubChem. 6-Bromo-2-methoxypyridin-3-amine. Available at: [Link]
-
ACS Publications. Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. Available at: [Link]
-
ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Available at: [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
-
NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
ResearchGate. 2-Bromo-3-hydroxy-6-methylpyridine. Available at: [Link]
- Google Patents.CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
-
ATK CHEMICAL COMPANY LIMITED. Buy 3-Bromo-6-chloro-2-methoxypyridine. Available at: [Link]
Sources
A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions Involving 6-Bromo-3-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 6-Bromo-3-chloro-2-methoxypyridine and the Imperative of Kinetic Analysis
In the landscape of modern medicinal chemistry and materials science, heteroaromatic scaffolds are indispensable. Among them, substituted pyridines are privileged structures due to their prevalence in pharmaceuticals and agrochemicals. The compound this compound represents a particularly valuable building block, offering two distinct halogenated sites for sequential and regioselective functionalization through cross-coupling reactions. The ability to selectively address either the C-Br or C-Cl bond opens a gateway to complex molecular architectures.
However, achieving this selectivity is not a matter of chance; it is a function of carefully controlled reaction kinetics. Understanding the rate-determining steps and the factors that influence reaction velocity is paramount for optimizing yields, minimizing side products, and developing robust, scalable synthetic routes. This guide provides a comparative analysis of the expected kinetic behavior of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By grounding our discussion in the fundamental principles of organometallic chemistry and reaction kinetics, we will explain the causality behind experimental design and provide a framework for predicting and controlling reaction outcomes.
Chapter 1: Foundational Principles of Kinetically-Driven Regioselectivity
The regiochemical outcome of a cross-coupling reaction on a dihalogenated substrate like this compound is fundamentally a kinetic phenomenon. The reaction will proceed preferentially at the site that offers the lowest activation energy barrier for the rate-determining step.
1.1 The Dominance of the Oxidative Addition Step
For the majority of palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond is the rate-determining step (RDS) of the catalytic cycle.[1][2] This step involves the cleavage of the C-X bond and the formation of a new organopalladium(II) species. The energy required for this step is inversely correlated with the C-X bond strength; weaker bonds are cleaved more readily, leading to faster reaction rates.
The established reactivity trend for halogens in oxidative addition is: I > Br > Cl .[3] This trend is a direct consequence of the decreasing bond dissociation energies (BDEs) down the halogen group. Therefore, for this compound, the palladium catalyst will engage with the C-Br bond far more rapidly than the C-Cl bond under kinetically controlled conditions.
1.2 Electronic Influence of the Pyridine Scaffold
The electronic nature of the pyridine ring further modulates the reactivity of the C-X bonds. The electron-withdrawing nitrogen atom and the electron-donating 2-methoxy group create a unique electronic environment. The C6 position (bearing the bromine) is electronically activated towards oxidative addition. This electronic activation, combined with the inherently greater lability of the C-Br bond, establishes a strong kinetic bias for initial functionalization at the 6-position.
Chapter 2: A Comparative Kinetic Study: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions
We will now compare the expected kinetic profiles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, focusing on the initial, regioselective coupling at the C-Br bond.
Suzuki-Miyaura Coupling: A C-C Bond Formation Perspective
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[4][5]
Expected Kinetic Behavior: The catalytic cycle for the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4] With the oxidative addition being rate-determining, the reaction rate is expected to show a first-order dependence on both the concentration of the palladium catalyst and the aryl halide (this compound). The concentration of the boronic acid and the base typically influences the subsequent transmetalation step and may not affect the overall rate if oxidative addition is significantly slower.[5]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.
Illustrative Kinetic Data: The following table presents hypothetical, yet realistic, kinetic data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is based on the established principles of C-Br vs. C-Cl reactivity.
| Parameter | Coupling at C6-Br | Coupling at C3-Cl | Rationale |
| Observed Rate Constant (k_obs) at 80°C (x 10⁻⁴ s⁻¹) | 5.2 | < 0.01 | Oxidative addition to the C-Br bond is significantly faster than to the C-Cl bond.[3] |
| Activation Energy (Ea) (kJ/mol) | ~75-85 | > 100 | The higher bond dissociation energy of the C-Cl bond results in a much larger activation barrier. |
| Predicted Selectivity (C-Br:C-Cl) | > 99:1 | - | The large difference in activation energies leads to high regioselectivity under kinetic control. |
Buchwald-Hartwig Amination: A C-N Bond Formation Perspective
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aryl amines from aryl halides.[6][7][8]
Expected Kinetic Behavior: The kinetics of the Buchwald-Hartwig amination can be more complex than the Suzuki coupling. The resting state of the catalyst and the rate-determining step can vary depending on the specific ligands, amine, base, and aryl halide used.[9][10] In some systems, kinetic studies have revealed an inverse dependence on the concentration of the amine or aryl halide, suggesting the formation of off-cycle catalyst-substrate adducts.[9] Despite this potential complexity, the initial, irreversible oxidative addition step remains the key determinant of regioselectivity. The inherent preference for the weaker C-Br bond cleavage will direct the reaction to the 6-position of the pyridine ring. Sterically demanding phosphine ligands are often crucial for promoting the reductive elimination step and preventing catalyst decomposition.[11]
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The Buchwald-Hartwig amination cycle, showing the key steps from oxidative addition to C-N bond formation.
Illustrative Kinetic Data: The following table presents hypothetical kinetic data for the Buchwald-Hartwig amination of this compound with morpholine, again based on fundamental principles.
| Parameter | Coupling at C6-Br | Coupling at C3-Cl | Rationale |
| Observed Rate Constant (k_obs) at 100°C (x 10⁻⁴ s⁻¹) | 3.8 | < 0.01 | As with Suzuki coupling, the kinetic preference for C-Br bond cleavage is overwhelming.[3] |
| Catalyst Resting State | Potentially [L₂Pd(Ar)(Br)] or [L₂Pd(Ar)(NR₂)] | Not Applicable | The resting state can vary, which may alter reaction orders but not the initial site of reactivity.[9] |
| Predicted Selectivity (C-Br:C-Cl) | > 99:1 | - | High selectivity is achieved by exploiting the large difference in C-X bond lability. |
Chapter 3: Designing a Robust Kinetic Study
To validate these predictions and gather precise quantitative data, a rigorous experimental protocol is essential. This section outlines a self-validating system for kinetic analysis.
General Experimental Workflow
A successful kinetic study follows a logical progression from preparation to analysis. The choice of an in-situ monitoring technique, such as HPLC or GC, is critical for obtaining high-quality, time-resolved data without perturbing the reaction.
Diagram: Workflow for a Cross-Coupling Kinetic Study
Caption: A generalized workflow for conducting kinetic analysis of cross-coupling reactions.
Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC
This protocol describes a self-validating system for acquiring kinetic data. The use of an internal standard is crucial for ensuring accuracy by correcting for variations in sample injection volume.
1. Materials and Reagents:
-
This compound (Substrate)
-
Phenylboronic acid (Coupling partner)
-
Pd₂(dba)₃ (Palladium source)
-
SPhos (Ligand)
-
K₂CO₃ (Base, thoroughly dried)
-
1,4-Dioxane (Solvent, anhydrous)
-
Dodecane (Internal Standard)
2. Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature controller.
-
Schlenk line for maintaining an inert (N₂ or Ar) atmosphere.
-
Automated reaction sampling system (e.g., EasySampler).
-
High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18) and UV detector.
3. Experimental Procedure:
-
Reactor Setup: To the jacketed reactor, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and dodecane (0.5 mmol).
-
Inerting: Seal the reactor and purge with an inert gas for 20 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10.0 mL) via syringe.
-
Thermal Equilibration: Begin stirring and heat the reactor to the desired temperature (e.g., 80.0 ± 0.1 °C). Allow the system to equilibrate for 15 minutes.
-
Catalyst Pre-activation: In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ (0.01 mmol) and SPhos (0.022 mmol) in 1.0 mL of dioxane. Stir for 10 minutes.
-
Reaction Initiation (t=0): Rapidly inject the catalyst solution into the reactor. Immediately begin data acquisition.
-
Sampling: Program the automated sampler to withdraw aliquots (e.g., 50 µL) at regular intervals. Each sample should be automatically quenched (e.g., with a dilute acid solution) and diluted for analysis.
-
HPLC Analysis: Analyze each time point by HPLC to determine the concentration of the starting material and the mono-coupled product relative to the internal standard.
4. Data Analysis:
-
Generate a calibration curve for the substrate and product against the internal standard.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate by calculating the slope of the linear portion of the curve.
-
Repeat the experiment at several different temperatures (e.g., 70, 80, 90, 100 °C) to construct an Eyring plot and determine the activation parameters.
Conclusion
For the functionalization of this compound, kinetic control is the key to regioselectivity. The significant difference in the C-Br and C-Cl bond dissociation energies creates a strong kinetic bias, making the oxidative addition at the C-Br bond the overwhelmingly favored initial step in palladium-catalyzed cross-coupling reactions. Both Suzuki-Miyaura and Buchwald-Hartwig reactions are predicted to proceed with high selectivity for the 6-position under conditions that do not allow for thermodynamic equilibration. While the specific rate constants and reaction orders may differ between these transformations due to their distinct mechanisms, the foundational principle of preferential C-Br activation remains constant. The experimental protocols and analytical frameworks presented in this guide provide a robust methodology for researchers to quantify these kinetic parameters, enabling the rational optimization of reaction conditions for the synthesis of complex, high-value molecules.
References
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction Source: Chemistry – A European Journal URL: [Link]
-
Title: Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction Source: DSpace@MIT URL: [Link]
-
Title: Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies Source: ProQuest URL: [Link]
-
Title: Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling Source: PubMed URL: [Link]
-
Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: NIH National Library of Medicine URL: [Link]
-
Title: Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines Source: ResearchGate URL: [Link]
-
Title: Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling Source: ResearchGate URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Royal Society of Chemistry URL: [Link]
-
Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
- Title: Mechanistic Studies of the Suzuki Cross-Coupling Reaction Source: CoLab URL
-
Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Bromo-3-chloro-2-methoxypyridine: A Senior Application Scientist's Guide
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds, including their proper disposal, is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the safe disposal of 6-Bromo-3-chloro-2-methoxypyridine, a halogenated pyridine derivative. The procedures outlined here are grounded in established safety protocols for handling hazardous chemical waste, particularly halogenated organic compounds.
Hazard Assessment and Initial Precautions
Immediate Safety Precautions:
-
Assume Hazard: Due to the lack of complete toxicological data, treat this compound as a hazardous substance.[3] This means avoiding all direct contact and minimizing exposure.
-
Work in a Ventilated Area: All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Use chemical-impermeable gloves and a lab coat. For larger quantities, consider fire/flame-resistant and impervious clothing.[4][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[4]
-
Chemical and Physical Properties Overview
Understanding the basic properties of this compound is essential for its safe handling and disposal. The following table summarizes key, though incomplete, information available from safety data sheets for this compound and its structural analogs.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | PubChem |
| Molecular Weight | 222.47 g/mol | PubChem |
| Physical State | Data not available | Echemi[4] |
| Solubility | Data not available | Echemi[4] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. | Echemi[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification and segregation as halogenated organic waste. Improper disposal, such as drain disposal, is strictly prohibited.[1]
Experimental Protocol: Waste Segregation and Containment
-
Waste Identification: Clearly label a dedicated waste container for "Halogenated Organic Waste."
-
Container Selection: The waste container must be made of a material compatible with halogenated organic compounds and have a secure, tightly fitting lid to prevent the escape of vapors.[1]
-
Transfer of Waste:
-
Carefully transfer any residual this compound into the designated halogenated waste container.
-
If the compound is in a solution with a non-halogenated solvent, it must still be disposed of as halogenated waste. Do not mix halogenated and non-halogenated waste streams, as this can increase disposal costs and complexity.[1]
-
-
Decontamination of Labware:
-
Rinse any glassware or equipment that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).
-
The first rinse should be collected and disposed of as halogenated organic waste. Subsequent rinses can be managed as non-halogenated solvent waste, provided the concentration of the halogenated compound is negligible.
-
-
Labeling:
-
Ensure the waste container is clearly and accurately labeled with its contents, including the full chemical name "this compound" and any other components of the waste mixture.
-
Attach a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[3]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed and permitted hazardous waste transporter and disposal facility.[1] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration.[7]
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation. Prevent the spill from entering drains.[4]
Logical Framework for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of handling halogenated organic compounds, implementing a robust PPE strategy, and following a systematic disposal protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
-
NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Fisher Scientific. (2024, February 2). SAFETY DATA SHEET. Retrieved from [Link]
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Bromo-3-chloro-2-methoxypyridine
For Immediate Use by Laboratory Professionals
Understanding the Risks: A Profile of Halogenated Pyridines
Halogenated pyridines as a class of compounds present several potential hazards. Based on data from similar molecules such as 3-Bromo-2-chloro-6-methylpyridine, 2-Bromo-6-methoxypyridine, and 3-Chloropyridine, it is prudent to assume that 6-Bromo-3-chloro-2-methoxypyridine may be harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2][3] These compounds are known to cause skin and eye irritation and may lead to respiratory irritation.[1][3][4] Therefore, minimizing exposure through engineering controls and appropriate PPE is paramount.
Core Protective Measures: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to prevent contact and inhalation.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[5] A face shield is recommended when there is a significant risk of splashing.[6] | Ensure eye protection meets recognized standards such as ANSI Z87.1 in the US or EN 166 in the EU.[7] |
| Hand Protection | Chemically resistant, impervious gloves such as nitrile or neoprene.[8] | Inspect gloves for any signs of degradation before use. Employ proper glove removal techniques to avoid skin contamination. Dispose of used gloves as hazardous waste.[5] |
| Protective Clothing | A laboratory coat is mandatory.[9] For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary. | Keep the lab coat fully buttoned to protect underlying clothing and skin.[10] Contaminated clothing should be removed immediately and decontaminated before reuse.[3] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood, if ventilation is inadequate, or if the compound is in a form that can be aerosolized.[5] | The type of respirator should be chosen based on the potential concentration and form of the airborne contaminant. Proper fit testing and user training are essential for effective protection.[5] |
Operational Blueprint: From Receipt to Disposal
A systematic workflow is crucial for minimizing the risks associated with handling this compound.
Receipt and Storage
Upon receiving the compound, ensure the container is intact and properly labeled. Store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][4] The storage container should be kept tightly closed.[11]
Handling and Use: A Step-by-Step Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Engineering Controls : All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Donning PPE : Follow the correct sequence for putting on PPE to ensure complete protection. A recommended sequence is gown, mask or respirator, goggles or face shield, and finally gloves.
-
Weighing and Transferring : When handling the solid form, take care to avoid generating dust.[4] If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup : Ground and secure containers when dispensing or pouring the product to prevent static discharge.[3]
-
Post-Handling : After handling, wash your hands and any exposed skin thoroughly.[4] Do not eat, drink, or smoke in the laboratory.
Spill Management
In the event of a spill, evacuate the area if necessary. For small spills, and while wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[4] Avoid creating dust.[11] For liquid spills, absorb the material with an inert absorbent and collect it for disposal.
Decontamination and Doffing of PPE
Proper removal of PPE is critical to prevent cross-contamination. The general sequence for removing PPE is the reverse of donning: gloves, face shield or goggles, gown, and finally mask or respirator.
Waste Disposal Protocol
This compound is considered hazardous waste and must be disposed of accordingly.
-
Segregation : This compound is a halogenated organic waste and must be collected in a designated, properly labeled, and sealed container.[10] Do not mix with non-halogenated waste.[10]
-
Containerization : Use a compatible container, such as a high-density polyethylene (HDPE) carboy.[10]
-
Disposal : The waste must be disposed of through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1][2]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (2024, August). Common Personal Protective Equipment. Retrieved from [Link]
-
S.A.F.E. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
